2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid
Description
BenchChem offers high-quality 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c15-13-7-5-12(6-8-13)11-3-1-10(2-4-11)9-14(16)17/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEMYLVVZJLDFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80362638 | |
| Record name | (4'-Chloro[1,1'-biphenyl]-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5525-72-4 | |
| Record name | (4'-Chloro[1,1'-biphenyl]-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic Acid
Introduction
2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid is a significant biphenylacetic acid derivative. Its structural motif is found in various pharmacologically active molecules and serves as a crucial intermediate in the synthesis of more complex chemical entities. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, designed for researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings, provide detailed experimental protocols for the most viable routes, and offer a comparative analysis to aid in methodological selection.
Strategic Approaches to Synthesis: A Comparative Overview
The synthesis of 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid primarily revolves around two key strategic bond formations: the construction of the biphenyl core and the introduction of the acetic acid moiety. Two principal pathways have emerged as the most robust and industrially scalable:
-
Pathway A: Palladium-Catalyzed Suzuki-Miyaura Coupling: This approach builds the biphenyl skeleton through a carbon-carbon bond formation between an arylboronic acid and an aryl halide. It is favored for its high yields, functional group tolerance, and predictable regiochemistry.
-
Pathway B: Friedel-Crafts Acylation followed by Willgerodt-Kindler Reaction: This classical two-step sequence first introduces an acetyl group onto the pre-formed biphenyl scaffold, which is then rearranged and hydrolyzed to the desired acetic acid derivative.
The choice between these pathways often depends on the availability and cost of starting materials, desired scale, and the specific equipment and expertise available in the laboratory.
Pathway A: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the efficient construction of biaryl systems.[1][2] In the context of our target molecule, this pathway involves the palladium-catalyzed cross-coupling of 4-chlorophenylboronic acid with a 4-halophenylacetic acid derivative.
Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 4-iodophenylacetic acid), forming a Pd(II) complex.
-
Transmetalation: The organoborane (4-chlorophenylboronic acid) reacts with the Pd(II) complex in the presence of a base. The base activates the boronic acid, facilitating the transfer of the 4-chlorophenyl group to the palladium center and displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the biphenyl product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Visualizing the Suzuki-Miyaura Pathway
Caption: Suzuki-Miyaura synthesis of the target molecule.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the synthesis of biphenylacetic acids.[3]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-iodophenylacetic acid (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add a mixture of ethanol and water (e.g., 3:1 v/v) to the flask.
-
Catalyst Addition: Add the palladium catalyst, such as palladium(II) acetate (1-5 mol%), to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with 1 M hydrochloric acid (HCl) to a pH of approximately 2-3 to precipitate the product.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid.
Pathway B: Friedel-Crafts Acylation and Willgerodt-Kindler Reaction
This classical two-step route offers a robust alternative to palladium-catalyzed methods and is often employed in large-scale industrial synthesis due to the relatively low cost of the reagents.
Step 1: Friedel-Crafts Acylation of 4-Chlorobiphenyl
The Friedel-Crafts acylation introduces an acetyl group at the 4-position of 4-chlorobiphenyl, a position activated by the phenyl group and directed by steric hindrance.[4][5]
Reaction Mechanism: The Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) coordinates with the acetyl chloride, generating a highly electrophilic acylium ion. This electrophile then attacks the electron-rich 4-position of the 4-chlorobiphenyl ring, forming a resonance-stabilized carbocation intermediate (sigma complex). A subsequent deprotonation restores the aromaticity and yields the 4-acetyl-4'-chlorobiphenyl ketone.
A detailed protocol for the synthesis of 1-(4'chloro[1,1']biphenyl-4-yl) ethanone involves the reaction of p-chlorobiphenyl with acetyl chloride in the presence of anhydrous aluminum chloride in a suitable solvent like carbon tetrachloride or dichloromethane.[6]
Step 2: The Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a powerful method for converting aryl ketones into the corresponding carboxylic acids (via a thioamide intermediate).[7][8][9]
Reaction Mechanism: The reaction of the ketone (4-acetyl-4'-chlorobiphenyl) with sulfur and a secondary amine (typically morpholine) at high temperatures leads to the formation of a thiomorpholide intermediate.[10] This complex transformation involves the migration of the carbonyl group to the terminal carbon of the alkyl chain. The resulting thioamide is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid. A patent for the synthesis of a similar compound, biphenylacetic acid, details a process where the intermediate ketone is reacted with morpholine and a sulfur source, followed by hydrolysis.[11]
Visualizing the Friedel-Crafts and Willgerodt-Kindler Pathway
Caption: Friedel-Crafts/Willgerodt-Kindler synthetic route.
Experimental Protocol: Willgerodt-Kindler Reaction
This protocol is based on established methods for the conversion of aryl ketones to phenylacetic acids.[11]
-
Reaction Setup: In a flask equipped for high-temperature reaction and distillation, combine 4-acetyl-4'-chlorobiphenyl (1.0 eq), sulfur (2.0-3.0 eq), and morpholine (3.0-5.0 eq).
-
Reaction Conditions: Heat the mixture to reflux (typically 130-150 °C) for 5-10 hours. The progress of the reaction can be monitored by observing the consumption of the starting ketone via TLC.
-
Hydrolysis of the Thioamide:
-
Cool the reaction mixture.
-
Add a solution of sodium hydroxide (e.g., 20-50% aqueous solution) or a strong acid (e.g., 50% sulfuric acid).
-
Heat the mixture to reflux for an additional 10-20 hours to ensure complete hydrolysis of the thiomorpholide intermediate.
-
-
Work-up:
-
After cooling, dilute the mixture with water.
-
Filter to remove any insoluble sulfur.
-
Wash the aqueous solution with a non-polar organic solvent (e.g., toluene or hexane) to remove non-acidic impurities.
-
Acidify the aqueous layer with concentrated HCl to a pH of 1-2 to precipitate the carboxylic acid.
-
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent to obtain the pure 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid.
Quantitative Data Summary
| Parameter | Pathway A: Suzuki-Miyaura Coupling | Pathway B: Friedel-Crafts & Willgerodt-Kindler |
| Starting Materials | 4-Chlorophenylboronic acid, 4-Halophenylacetic acid | 4-Chlorobiphenyl, Acetyl chloride, Sulfur, Morpholine |
| Key Reagents | Palladium catalyst, Base (e.g., K₂CO₃) | Lewis acid (e.g., AlCl₃), NaOH or H₂SO₄ for hydrolysis |
| Number of Steps | 1 | 2 |
| Typical Overall Yield | High (often >80%) | Moderate to High (60-80%) |
| Reaction Conditions | Moderate (Reflux, 80-90 °C) | Demanding (Friedel-Crafts often at low temp, Willgerodt-Kindler at high temp, >130 °C) |
| Catalyst | Palladium (costly, requires removal) | AlCl₃ (stoichiometric, generates waste), no catalyst for WK step |
| Scalability | Good, but catalyst cost can be a factor | Excellent, uses inexpensive bulk reagents |
| Functional Group Tolerance | High | Moderate (Friedel-Crafts is sensitive to some functional groups) |
Conclusion
The synthesis of 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid can be effectively achieved through several synthetic strategies. The Suzuki-Miyaura coupling offers a modern, efficient, and high-yielding route with excellent functional group tolerance, making it ideal for laboratory-scale synthesis and the preparation of analogues. The two-step sequence of Friedel-Crafts acylation followed by the Willgerodt-Kindler reaction provides a more classical, yet highly scalable and cost-effective pathway, well-suited for industrial production. The selection of the optimal synthetic route will be guided by factors such as the desired scale of production, cost considerations of starting materials and catalysts, and the specific capabilities of the manufacturing or laboratory facility.
References
-
Organic Syntheses, Coll. Vol. 4, p.162 (1963); Vol. 32, p.27 (1952). Available at: [Link]
- CN102432457A - Synthetic method of biphenylacetic acid - Google Patents.
- Pardasani, P., & Pardasani, R. T. (2006). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Indian Journal of Chemistry - Section B, 45(3), 735-738.
-
Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization - YouTube. (2020). Available at: [Link]
-
Recent advances in the Willgerodt–Kindler reaction - ResearchGate. Available at: [Link]
-
Grignard Reagent 4-chlorophenylmagnesium bromide - Sciencemadness Discussion Board. (2005). Available at: [Link]
-
Heck reaction - Beilstein Journals. Available at: [Link]
-
Friedel-Crafts Acylation - Organic Chemistry Portal. Available at: [Link]
- KR100641825B1 - Method for producing 4-biphenylacetic acid - Google Patents.
-
The Intramolecular Heck Reaction - Macmillan Group. Available at: [Link]
- US3952055A - Carboxylation of grignard reagents in the presence of liquid co2 - Google Patents.
- Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Supported Catalysts. Malaysian Journal of Chemistry, 24(1), 1-8.
-
Heck Reaction - Chemistry LibreTexts. Available at: [Link]
-
Friedel–Crafts acylation of biphenyl with anhydrides - ResearchGate. Available at: [Link]
- Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate. Chemistry – A European Journal, 26(45), 10173-10177.
- CN107513010A - A kind of preparation method of high-purity 4-acetylbiphenyl - Google Patents.
- Y. Huang and A. Dömling. (2011). Thioamide derivatives have been investigated as bioactive compounds and building blocks in the field of. In Science of Synthesis.
- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Journal of the Iranian Chemical Society, 14(3), 469-489.
-
Ch19: RMgX + CO2 -> RCO2H - University of Calgary. Available at: [Link]
- ChemInform Abstract: Indole Derivatives. Part 131. Friedel-Crafts Reaction of 1-Acylindoles with Acetyl Chloride and Chloroacetyl Chloride. ChemInform, 20(25).
- Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation? Organic Letters, 8(16), 3469-3472.
-
Willgerodt‐Kindler Reac1on - MSU chemistry. (2009). Available at: [Link]
-
Heck reaction – Knowledge and References - Taylor & Francis. Available at: [Link]
- Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies. Molecules, 24(1), 163.
- General Acid - Base Catalysis in the Willgerodt-Kindler Reaction. Molecules, 15(1), 447-454.
-
Synthesis of 1-(4'chloro[1,1']biphenyl-4-yl) ethanone - PrepChem.com. Available at: [Link]
- Interesting Behavior of Acetone under the Willgerodt-Kindler Reaction Conditions.
-
Suzuki–Miyaura coupling of 4‐iodobenzaldehyde and phenylboronic acid... - ResearchGate. Available at: [Link]
-
Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... - ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Biphenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. websites.umich.edu [websites.umich.edu]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. znaturforsch.com [znaturforsch.com]
- 11. CN102432457A - Synthetic method of biphenylacetic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid
This guide provides a comprehensive technical overview of 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid, a biphenyl-substituted acetic acid derivative of significant interest in pharmaceutical research. The document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of its core physicochemical properties, synthesis, and analytical characterization, underpinned by field-proven insights and methodologies.
Introduction and Molecular Identity
2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid belongs to the class of biphenyl derivatives, which are a common scaffold in medicinal chemistry. Its structure is characterized by two phenyl rings linked together, with a chloro substituent on one ring and an acetic acid moiety on the other. This compound is structurally related to known non-steroidal anti-inflammatory drugs (NSAIDs) like Felbinac (2-([1,1′-biphenyl]-4-yl)acetic acid).[1] The introduction of a chlorine atom significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making its detailed characterization crucial for drug discovery and development programs.[1][2]
The specific isomer discussed in this guide is the 4'-chloro variant, which dictates the position of the halogen on the distal phenyl ring relative to the acetic acid group.
Caption: 2D Structure of 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid.
Core Physicochemical Data
The physicochemical properties of a compound are paramount as they dictate its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility. The key properties for 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid are summarized below.
| Property | Value | Source |
| CAS Number | 5525-72-4 | [3] |
| Molecular Formula | C₁₄H₁₁ClO₂ | [3] |
| Molecular Weight | 246.69 g/mol | [3] |
| Appearance | White to Off-White Solid | [3] |
| Melting Point | 153 - 156 °C | [3] |
| Solubility | Slightly soluble in DMSO and Methanol | [3] |
| pKa (estimated) | ~3.8 - 4.0 | [1] |
Expert Insights:
-
Melting Point: The relatively high melting point of 153-156 °C is indicative of a stable crystalline lattice structure, which is common for planar aromatic systems like biphenyls. This thermal stability is advantageous for storage and handling.
-
Solubility: Limited aqueous solubility is expected due to the large, hydrophobic biphenyl core. The slight solubility in organic solvents like DMSO and methanol is typical for compounds of this class and is sufficient for creating stock solutions for in-vitro assays.[3] For formulation, strategies such as salt formation or the use of co-solvents may be necessary.
-
Acidity (pKa): The pKa is a critical determinant of a compound's ionization state at physiological pH. The electron-withdrawing nature of the chlorine atom is expected to increase the acidity (lower the pKa) of the carboxylic acid group compared to its non-chlorinated analog, Felbinac (pKa ~4.1).[1] An estimated pKa around 3.8-4.0 suggests that at physiological pH (~7.4), the compound will exist predominantly in its anionic carboxylate form, which has significant implications for membrane permeability and receptor binding.
Synthesis and Characterization
General Synthesis Pathway
The synthesis of 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid can be approached through several routes. A common and industrially scalable method involves the hydrolysis of a nitrile precursor, which itself is synthesized from a chlorinated biphenyl starting material.
Sources
- 1. 2-(2'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid | 5001-98-9 | Benchchem [benchchem.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5525-72-4 CAS MSDS ((4'-CHLORO-BIPHENYL-4-YL)-ACETIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid (Felbinac)
Authored by a Senior Application Scientist
Abstract
2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid, commonly known as Felbinac, is a non-steroidal anti-inflammatory drug (NSAID) utilized for its analgesic and anti-inflammatory properties.[1] It is primarily used in topical formulations to alleviate pain and inflammation associated with musculoskeletal conditions and soft tissue injuries.[2][3][4] This technical guide provides a comprehensive overview of the core mechanism of action of Felbinac, delving into its molecular targets, pharmacokinetics, and the experimental methodologies used to elucidate its therapeutic effects. The primary mechanism of action of Felbinac is the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1]
Introduction to Felbinac
Felbinac is a phenylacetic acid derivative and a member of the NSAID class of drugs.[5] Its therapeutic efficacy stems from its ability to modulate the inflammatory cascade. Typically administered topically as a gel or patch, Felbinac allows for targeted drug delivery to the site of inflammation, thereby minimizing systemic side effects often associated with oral NSAIDs.[1][5] Clinical studies have demonstrated the superiority of Felbinac over placebo in reducing pain and improving mobility in patients with localized extra-articular rheumatic diseases and athletic injuries.[3][4]
Pharmacology of Felbinac
Core Mechanism of Action: Inhibition of Cyclooxygenase (COX)
The central mechanism of action for Felbinac, like other NSAIDs, is the inhibition of the cyclooxygenase (COX) enzymes.[1][6][7][8] COX enzymes, which exist in at least two isoforms (COX-1 and COX-2), are responsible for the conversion of arachidonic acid to prostaglandins and thromboxanes.[5][6][7]
-
COX-1 is a constitutively expressed enzyme found in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and platelet aggregation.[2]
-
COX-2 is an inducible enzyme that is upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[2] Its products, primarily prostaglandins, mediate the classic signs of inflammation: pain, swelling, redness, and heat.[1]
Felbinac is a non-selective inhibitor of both COX-1 and COX-2.[1][2] By blocking the active site of these enzymes, Felbinac prevents the synthesis of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects.[1][8] The inhibition of COX-2 is primarily responsible for the therapeutic anti-inflammatory effects, while the inhibition of COX-1 can lead to some of the characteristic side effects of NSAIDs, although these are minimized with topical administration.[2][9]
Cell-Based Prostaglandin E2 (PGE2) Assay
This assay evaluates the ability of Felbinac to inhibit prostaglandin production in a cellular context, which is more physiologically relevant than a purified enzyme assay.
Objective: To measure the dose-dependent inhibition of PGE2 production by Felbinac in stimulated cells.
Methodology:
-
Cell Culture: Culture a suitable cell line, such as human monocytes (for COX-2) or a cell line constitutively expressing COX-1, in appropriate media.
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of Felbinac or vehicle control for a specified pre-incubation period (e.g., 1 hour).
-
Stimulation (for COX-2): For COX-2 expressing cells, stimulate them with an inflammatory agent like lipopolysaccharide (LPS) to induce COX-2 expression and subsequent PGE2 production.
-
Incubation: Incubate the cells for a prolonged period (e.g., 24 hours) to allow for PGE2 synthesis and release into the supernatant.
-
Supernatant Collection: Collect the cell culture supernatant.
-
PGE2 Measurement: Quantify the PGE2 concentration in the supernatant using a competitive ELISA kit.
-
Data Analysis: Normalize the PGE2 levels to the vehicle-treated control and calculate the percentage of inhibition for each Felbinac concentration. Determine the IC50 value.
Causality and Validation: This assay confirms that Felbinac can penetrate cell membranes and inhibit intracellular COX activity. The use of a stimulant like LPS provides a model of inflammation-induced prostaglandin synthesis. A cell viability assay (e.g., MTT or LDH) should be performed in parallel to ensure that the observed reduction in PGE2 is due to COX inhibition and not cellular toxicity.
Concluding Remarks
The mechanism of action of 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid (Felbinac) is well-established and characteristic of a non-steroidal anti-inflammatory drug. Its primary therapeutic benefit is derived from the non-selective inhibition of COX-1 and COX-2 enzymes, leading to a reduction in the synthesis of prostaglandins that mediate inflammation and pain. The topical application of Felbinac allows for targeted delivery, which enhances its safety profile by minimizing systemic exposure and associated side effects. The experimental protocols outlined in this guide provide a robust framework for investigating and confirming the COX-inhibitory activity of Felbinac and other NSAIDs.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Felbinac? Retrieved from [Link]
-
Wikipedia. (n.d.). Analgesic. Retrieved from [Link]
-
Kim, J. H., et al. (2013). Comparison of the Anti-Inflammatory and Analgesic Effects in Rats of Diclofenac-Sodium, Felbinac and Indomethacin Patches. Pakistan Journal of Pharmaceutical Sciences, 26(4), 789-794. Retrieved from [Link]
-
Rau, R. (1993). [Felbinac Gel for Treatment of Localized Extra-Articular Rheumatic Diseases--A Multicenter, Placebo Controlled, Randomized Study]. Zeitschrift für Rheumatologie, 52(4), 249-254. Retrieved from [Link]
-
Lee, H. S., et al. (2006). Pharmacokinetics of felbinac after intravenous administration of felbinac trometamol in rats. Journal of Pharmaceutical and Biomedical Analysis, 40(1), 213-217. Retrieved from [Link]
-
Patsnap Synapse. (n.d.). Felbinac - Drug Targets, Indications, Patents. Retrieved from [Link]
-
Leeb, B. (1994). [Topical felbinac in therapy of athletic injuries]. Fortschritte der Medizin, 112(6), 77-80. Retrieved from [Link]
-
ClinicalTrials.gov. (2020). A Phase Ⅲ Clinical Study Trial of Felbinac Trometamol Injection in China. Retrieved from [Link]
-
Patel, R., & Tadi, P. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Wikipedia. (n.d.). Nonsteroidal anti-inflammatory drug. Retrieved from [Link]
-
Delon, A., et al. (1999). A pharmacokinetic/pharmacodynamic approach to show that not all fluoroquinolones exhibit similar sensitivity toward the proconvulsant effect of biphenyl acetic acid in rats. Journal of Pharmacology and Experimental Therapeutics, 291(2), 734-742. Retrieved from [Link]
-
Kurumbail, R. G., et al. (1996). Structural and Functional Basis of Cyclooxygenase Inhibition. Journal of the American Chemical Society, 118(48), 12432-12440. Retrieved from [Link]
-
Vane, J. R., & Botting, R. M. (1995). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American Journal of Medicine, 98(1A), 2S-8S. Retrieved from [Link]
-
Laneuville, O., et al. (1994). Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs. The Journal of Pharmacology and Experimental Therapeutics, 271(2), 734-742. Retrieved from [Link]
-
Longdom Publishing. (n.d.). A Short Note on Pharmacokinetic Properties of Chloramphenicol. Retrieved from [Link]
-
Furlan, A. (2018, March 12). Pharmacology - Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) [Video]. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-Fluoro-(1,1'-biphenyl)-4-yl)acetic acid. Retrieved from [Link]
-
Delon, A., et al. (2000). Pharmacokinetic-pharmacodynamic modelling of the convulsant interaction between norfloxacin and biphenyl acetic acid in rats. British Journal of Pharmacology, 129(6), 1152–1160. Retrieved from [Link]
-
Better Health Channel. (n.d.). Medications - non-steroidal anti-inflammatory drugs. Retrieved from [Link]
-
Song, Y. (2017). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology, 59(11), 773-781. Retrieved from [Link]
-
Kiefer, J. R., et al. (2000). A Novel Mechanism of Cyclooxygenase-2 Inhibition Involving Interactions with Ser-530 and Tyr-385. Biochemistry, 39(40), 12187-12194. Retrieved from [Link]
-
Wu, M., et al. (2020). Pharmacokinetics, Safety, and Tolerability of Intravenous Felbinac Trometamol in Healthy Chinese Volunteers: A First-in-Human Single- and Multiple-Dose Escalation Phase I Study with a Randomized, Double-Blind, Placebo-Controlled Design. CNS Drugs, 34(8), 867-877. Retrieved from [Link]
-
ClinicalTrials.gov. (2021). A Phase # Clinical Study Trial of Felbinac Trometamol Injection in China. Retrieved from [Link]
-
Wang, Y., et al. (2022). Pharmacokinetic Comparison of Eight Major Compounds of Lonicerae japonicae flos after Oral Administration in Normal Rats and Rats with Liver Injury. Molecules, 27(23), 8205. Retrieved from [Link]
-
Elmorsy, E., et al. (2013). Effects of cyclooxygenase inhibition on bone, tendon, and ligament healing. Journal of Bone and Joint Surgery. American Volume, 95(23), 2148-2155. Retrieved from [Link]
-
Delon, A., et al. (2000). Pharmacokinetic-pharmacodynamic modelling of the convulsant interaction between norfloxacin and biphenyl acetic acid in rats. British Journal of Pharmacology, 129(6), 1152-1160. Retrieved from [Link]
-
Health Canada. (2016). 4-Chloroindole-3-Acetic Acid. Retrieved from [Link]
Sources
- 1. What is the mechanism of Felbinac? [synapse.patsnap.com]
- 2. Analgesic - Wikipedia [en.wikipedia.org]
- 3. [Felbinac gel for treatment of localized extra-articular rheumatic diseases--a multicenter, placebo controlled, randomized study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Topical felbinac in therapy of athletic injuries] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the Anti-Inflammatory and Analgesic Effects in Rats of Diclofenac-Sodium, Felbinac and Indomethacin Patches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 8. Medications - non-steroidal anti-inflammatory drugs | Better Health Channel [betterhealth.vic.gov.au]
- 9. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-[4-(4-chlorophenyl)phenyl]acetic acid (CAS Number: 5525-72-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[4-(4-chlorophenyl)phenyl]acetic acid, registered under CAS number 5525-72-4, is a biphenyl acetic acid derivative. This class of compounds is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the carboxylic acid group and the diverse biological activities associated with the biphenyl scaffold. This guide provides a comprehensive overview of the chemical structure, properties, potential applications, and handling of this compound, synthesized from available scientific literature and chemical data.
Chemical Structure and Properties
The foundational step in understanding the potential of any chemical entity lies in a thorough characterization of its structure and physicochemical properties.
Chemical Structure:
The molecule consists of a biphenyl core where one phenyl ring is substituted with a chlorine atom at the 4-position, and the other phenyl ring is substituted with an acetic acid group at the 4-position.
Figure 1: Chemical structure of 2-[4-(4-chlorophenyl)phenyl]acetic acid.
Physicochemical Properties:
A summary of the key physicochemical properties of 2-[4-(4-chlorophenyl)phenyl]acetic acid is presented in the table below. These properties are crucial for designing experimental protocols, including dissolution, formulation, and analytical method development.
| Property | Value | Source |
| CAS Number | 5525-72-4 | [1] |
| Molecular Formula | C₁₄H₁₁ClO₂ | [1] |
| Molecular Weight | 246.69 g/mol | [1] |
| Appearance | White to Off-White Solid | [1] |
| Melting Point | 153 - 156°C | [1] |
| Solubility | Slightly soluble in DMSO and Methanol | [1] |
| Storage Temperature | 2-8°C | [1] |
Synthesis and Manufacturing
Hypothetical Synthesis Workflow:
The synthesis can be envisioned as a two-step process starting from 4-bromo-4'-chlorobiphenyl.
Figure 2: A plausible synthetic route to 2-[4-(4-chlorophenyl)phenyl]acetic acid.
Step-by-Step Methodology (Proposed):
-
Cyanation of 4-Bromo-4'-chlorobiphenyl: The starting material, 4-bromo-4'-chlorobiphenyl, can be subjected to a cyanation reaction. A common method involves reacting the aryl bromide with a cyanide source, such as copper(I) cyanide, in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) at elevated temperatures. The progress of the reaction would be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Upon completion, the reaction mixture is worked up to isolate the 4-cyano-4'-chlorobiphenyl intermediate.
-
Hydrolysis of 4-Cyano-4'-chlorobiphenyl: The resulting nitrile is then hydrolyzed to the carboxylic acid. This can be achieved through either acid or base catalysis.
-
Acid Hydrolysis: Refluxing the nitrile in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid.
-
Base Hydrolysis: Heating the nitrile with a strong base like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solution, followed by acidification to protonate the carboxylate salt.
The final product, 2-[4-(4-chlorophenyl)phenyl]acetic acid, would then be purified by recrystallization from an appropriate solvent system to yield a high-purity solid.
-
Potential Applications in Research and Drug Development
While specific biological activities for 2-[4-(4-chlorophenyl)phenyl]acetic acid are not extensively documented, the broader class of phenylacetic acid derivatives has shown promise in various therapeutic areas. This suggests that the title compound could serve as a valuable scaffold or intermediate for the development of novel therapeutic agents.
Antimicrobial and Anticancer Potential:
Phenylacetic acids and their derivatives have been investigated for their antimicrobial and anticancer properties. For instance, some studies have shown that certain phenylacetic acid derivatives possess antibacterial and antifungal activity. Furthermore, the biphenyl moiety is a common structural feature in many biologically active compounds, including those with anticancer activity. The presence of the chlorine atom can influence the lipophilicity and electronic properties of the molecule, potentially enhancing its interaction with biological targets.
Safety and Handling
Given the lack of a specific Safety Data Sheet (SDS) for 2-[4-(4-chlorophenyl)phenyl]acetic acid, it is prudent to handle this compound with the care afforded to other chemicals of its class. Based on the safety information for related compounds like 4-chlorobiphenyl and other chlorinated organic acids, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves, and safety glasses or goggles.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is between 2-8°C.[1]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
In case of exposure, seek immediate medical attention. For skin contact, wash the affected area thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes.
Conclusion
2-[4-(4-chlorophenyl)phenyl]acetic acid (CAS 5525-72-4) is a chemical compound with a well-defined structure and physical properties. While specific applications and biological activities are yet to be fully elucidated, its structural similarity to other biologically active phenylacetic acid and biphenyl derivatives suggests its potential as a valuable building block in drug discovery and materials science. Researchers working with this compound should adhere to strict safety protocols and can draw upon established synthetic methodologies for its preparation and derivatization. Further investigation into the biological profile of this compound is warranted to unlock its full potential.
References
-
PubChem. 4-Chlorobiphenyl. National Center for Biotechnology Information. [Link]
-
PubChem. 4-Acetyl-4'-chlorobiphenyl. National Center for Biotechnology Information. [Link]
Sources
solubility of 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid in DMSO and methanol
An In-depth Technical Guide to the Solubility of 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid in DMSO and Methanol
Executive Summary
This guide provides a comprehensive analysis of the solubility of 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid, a compound structurally related to the non-steroidal anti-inflammatory drug (NSAID) Felbinac, in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. We delve into the physicochemical properties of the solute and solvents to explain the observed solubility data, presenting a theoretical framework grounded in intermolecular forces. This document is intended for researchers, scientists, and drug development professionals, offering both quantitative data and the causal scientific principles behind them. A detailed, self-validating experimental protocol for solubility determination is provided, alongside practical guidance for preparing stock solutions and designing experiments.
Introduction: The Critical Role of Solubility
The successful application of any chemical compound in a research or development setting begins with a fundamental property: its solubility. For active pharmaceutical ingredients (APIs) and research chemicals like 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid, understanding solubility is paramount for ensuring accurate dosing, achieving desired concentrations in biological assays, and developing viable formulations.
2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid is a biphenyl acetic acid derivative. Its structure is closely related to Felbinac, the active metabolite of fenbufen, which functions by inhibiting cyclooxygenase (COX) enzymes to reduce inflammation and pain.[1][2] The presence of a carboxylic acid group, a bulky, nonpolar biphenyl system, and a chloro-substituent gives the molecule distinct chemical characteristics that govern its interaction with solvents.
This guide focuses on two solvents of critical importance in the laboratory:
-
Dimethyl Sulfoxide (DMSO): A highly polar, aprotic solvent renowned for its exceptional ability to dissolve a wide range of both polar and nonpolar compounds.[3][4]
-
Methanol (MeOH): The simplest alcohol, it is a polar, protic solvent capable of hydrogen bonding, widely used in chemical synthesis and analysis.[5][6]
By examining the solubility of 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid in these two distinct solvent environments, we can illuminate the key principles of solute-solvent interaction and provide actionable insights for laboratory practice.
Physicochemical Properties of Solute and Solvents
The interaction between a solute and a solvent is dictated by their individual molecular properties. The table below summarizes the key characteristics of 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid and the selected solvents.
| Property | 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid | Dimethyl Sulfoxide (DMSO) | Methanol (MeOH) |
| Synonyms | Felbinac (unsubstituted parent)[7] | Methyl sulfoxide, (CH₃)₂SO[4] | Methyl alcohol, Wood alcohol[5] |
| Molecular Formula | C₁₄H₁₁ClO₂ (for the chloro-derivative) | C₂H₆OS | CH₄O |
| Molecular Weight | 246.69 g/mol [8] | 78.13 g/mol [9] | 32.04 g/mol |
| Solvent Type | N/A (Solute) | Polar Aprotic[3] | Polar Protic[6] |
| Key Functional Groups | Carboxylic Acid, Biphenyl, Chloro-substituent | Sulfoxide | Hydroxyl |
| Boiling Point | ~389.8 °C (for Felbinac)[7] | 189 °C[9] | 64.7 °C[10] |
| Polarity (Dipole Moment) | Moderate (due to COOH) | High (3.96 D) | Moderate (1.7 D) |
| Hydrogen Bonding | H-bond donor & acceptor (COOH group) | H-bond acceptor only | H-bond donor & acceptor |
Quantitative Solubility Data
The solubility of a compound is a quantitative measure of the maximum amount of that compound that can dissolve in a given amount of solvent at a specified temperature to form a saturated solution. Data for the parent compound, Felbinac (4-Biphenylacetic acid), is highly indicative and widely available.
| Compound | Solvent | Reported Solubility | Molar Concentration | Notes |
| Felbinac | DMSO | 100 mg/mL[1] | 471.16 mM | Requires ultrasonic and warming to achieve.[1] |
| Felbinac | DMSO | 50 mg/mL | 235.58 mM | Soluble, clear, colorless to yellow solution. |
| Felbinac | DMSO | 30 mg/mL[2] | 141.35 mM | Sonication is recommended.[2] |
| Felbinac | Methanol | Soluble | N/A | Specific quantitative data is not readily available in public literature, but it is known to be soluble. |
Insight & Analysis: The data clearly indicates that Felbinac exhibits excellent solubility in DMSO . The variance in reported values (30-100 mg/mL) likely stems from different experimental conditions, such as temperature, sonication time, and the physical form of the solute (e.g., crystal polymorph). For practical purposes, preparing a stock solution in the 30-50 mg/mL range is a reliable starting point.
While precise figures for methanol are scarce, its protic nature and lower polarity compared to DMSO suggest that the solubility of this largely nonpolar molecule will be significantly lower than in DMSO. The energy required to break the extensive hydrogen-bonding network of methanol to accommodate the bulky biphenyl group is a key limiting factor.
The Theoretical Framework: A Tale of Two Solvents
The dramatic difference in solubility can be explained by examining the intermolecular forces at play between the solute and each solvent.
Dissolution in DMSO (A Polar Aprotic Solvent)
DMSO is a powerful solvent due to its high polarity and its nature as a hydrogen bond acceptor but not a donor.[3] The dissolution of 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid in DMSO is driven by:
-
Strong Dipole-Dipole Interactions: The highly polar sulfoxide group in DMSO interacts favorably with the polar carboxylic acid group of the solute.
-
Dispersion Forces: The methyl groups of DMSO and the large, aromatic biphenyl structure of the solute interact via London dispersion forces.
-
Lack of Solute-Induced Solvent Structuring: As an aprotic solvent, DMSO does not have a strong hydrogen-bonding network to disrupt. This makes it energetically easier to create a cavity for the solute molecule.
Dissolution in Methanol (A Polar Protic Solvent)
Methanol is a polar protic solvent, meaning it can both accept and donate hydrogen bonds.[11] While it can interact with the solute, its own strong self-association presents a barrier.
-
Hydrogen Bonding: The hydroxyl group of methanol can form hydrogen bonds with the carboxylic acid group of the solute, which is a favorable interaction.
-
Disruption of Solvent Network: The primary challenge is the large, nonpolar biphenyl moiety. For the solute to dissolve, it must create a cavity in the methanol solvent. This requires breaking the strong hydrogen bonds between methanol molecules, which is energetically costly. The nonpolar part of the solute cannot form favorable interactions to compensate for this energy cost, leading to lower solubility.
Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method
To ensure trustworthy and reproducible data, a standardized protocol is essential. The shake-flask method is a gold-standard technique for determining equilibrium solubility.[12]
Principle
An excess amount of the solid compound is agitated in the solvent for a prolonged period, allowing the system to reach thermodynamic equilibrium between the undissolved solid and the saturated solution. The concentration of the solute in the supernatant is then measured.
Materials and Equipment
-
2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid (crystalline solid)
-
Anhydrous DMSO
-
Anhydrous Methanol
-
Analytical balance
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Step-by-Step Methodology
-
Preparation: Add an excess amount of the solid compound to a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment. For example, add ~20 mg of the compound to 1 mL of solvent.
-
Equilibration: Place the sealed vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation. Allow the samples to equilibrate for at least 24-48 hours. This duration is critical to ensure equilibrium is reached.
-
Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle. Alternatively, centrifuge the vials at a low speed to pellet the solid.
-
Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. Be cautious not to disturb the solid at the bottom.
-
Filtration: Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any microscopic solid particles that could artificially inflate the concentration measurement.
-
Dilution: Accurately dilute the filtered, saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-validated HPLC method to determine the precise concentration. The solubility is then calculated by back-correcting for the dilution factor.
Self-Validation and Controls
-
Time to Equilibrium: Run a time-course experiment (e.g., sampling at 12, 24, 48, and 72 hours) to confirm that the measured concentration does not change after 24 hours.
-
Solid State Analysis: Use techniques like X-ray powder diffraction (XRPD) to ensure the solid form of the compound has not changed (e.g., converted to a different polymorph or a solvate) during the experiment.
-
Replicates: Perform the experiment in triplicate to assess the reproducibility of the results.
Practical Applications: From Stock Solutions to Assay Design
A thorough understanding of solubility directly informs critical laboratory decisions:
-
Stock Solution Preparation: Based on the data, preparing a high-concentration stock solution (e.g., 50 mg/mL or ~200 mM) of 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid in DMSO is feasible and recommended.[1] It is crucial to use anhydrous DMSO, as absorbed water can significantly decrease the solubility of hydrophobic compounds.[1] Gentle warming and sonication may be required to facilitate dissolution.[1][2]
-
Avoiding Precipitation in Assays: When diluting a DMSO stock solution into an aqueous buffer for a biological assay, the final DMSO concentration must be kept low (typically <0.5%) to prevent the compound from precipitating out of the solution. The high solubility in DMSO does not guarantee solubility in the final aqueous medium.
-
Choice of Solvent for Analysis: While DMSO is excellent for stock solutions, methanol is often a better choice for analytical techniques like HPLC and mass spectrometry due to its lower boiling point, lower viscosity, and better compatibility with reverse-phase chromatography.
Conclusion
2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid demonstrates high solubility in the polar aprotic solvent DMSO, with reported values reaching up to 100 mg/mL.[1] This exceptional solubility is driven by strong dipole-dipole interactions between the solute's carboxylic acid group and the solvent's sulfoxide group. In contrast, its solubility in the polar protic solvent methanol is expected to be substantially lower due to the energetic cost of disrupting methanol's extensive hydrogen-bond network to accommodate the compound's large, nonpolar biphenyl structure. For laboratory applications, DMSO is the solvent of choice for preparing high-concentration stock solutions, while careful consideration of solvent compatibility and potential precipitation is necessary when performing dilutions into aqueous systems. The provided experimental protocol offers a robust framework for researchers to determine precise solubility values and ensure the integrity of their scientific investigations.
References
-
PubChem. (n.d.). 2-(2-Fluoro-(1,1'-biphenyl)-4-yl)acetic acid. Retrieved from [Link]
-
Tohda, C., Nakayama, N., Hatanaka, F., & Komatsu, K. (2023). Skin absorption of felbinac solid nanoparticles in gel formulation containing l-menthol and carboxypolymethylene. Scientific Reports, 13(1), 9209. Retrieved from [Link]
-
PubChem. (n.d.). Felbinac. Retrieved from [Link]
-
PubChem. (n.d.). (4-Chlorophenyl)acetic acid. Retrieved from [Link]
-
University of Toronto. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-(1,1'-biphenyl)-4,4'-diol. Retrieved from [Link]
-
Wikipedia. (2024). Dimethyl sulfoxide. Retrieved from [Link]
-
Wikipedia. (2024). Methanol. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
ICCVAM. (2003). Test Method Protocol for Solubility Determination. Retrieved from [Link]
-
PubChem. (n.d.). Dimethyl Sulfoxide. Retrieved from [Link]
-
European Commission. (2020). Methanol: Properties and Uses. Retrieved from [Link]
-
MIMS. (n.d.). Felbinac. Retrieved from [Link]
-
PubChem. (n.d.). 2-((4-Chlorophenyl)amino)acetic acid. Retrieved from [Link]
-
Gaylord Chemical. (n.d.). Dimethyl Sulfoxide Solvent Properties. Retrieved from [Link]
-
Lund University Publications. (2008). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
LibreTexts Chemistry. (2021). 2.2: Solubility Lab. Retrieved from [Link]
-
Nazarbayev University Repository. (2024). Solubility Properties of Methanol in Inorganic Solvents. Retrieved from [Link]
-
PubChem. (n.d.). Acetic acid, ((1,1'-biphenyl)-4-yloxy)-, 2-(((2,4-dimethylphenyl)amino)thioxomethyl)hydrazide. Retrieved from [Link]
-
PubChem. (n.d.). Biphenyl-4-yl(phenyl)acetic acid. Retrieved from [Link]
-
Gaylord Chemical Corporation. (2005). Dimethyl Sulfoxide (DMSO) Physical Properties. Retrieved from [Link]
-
Cetiner Engineering. (n.d.). Physical Properties of Methanol. Retrieved from [Link]
-
Britannica. (2026). Methanol. Retrieved from [Link]
-
American Chemical Society. (2021). Dimethyl sulfoxide. Retrieved from [Link]
-
ChemSynthesis. (n.d.). chloro(4-chlorophenyl)acetic acid. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Felbinac | COX | TargetMol [targetmol.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. acs.org [acs.org]
- 5. Methanol - Wikipedia [en.wikipedia.org]
- 6. cetinerengineering.com [cetinerengineering.com]
- 7. biosynth.com [biosynth.com]
- 8. 2-(2'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid | 5001-98-9 | Benchchem [benchchem.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. Methanol | Properties, Production, Uses, & Poisoning | Britannica [britannica.com]
- 11. research.nu.edu.kz [research.nu.edu.kz]
- 12. lup.lub.lu.se [lup.lub.lu.se]
A Comprehensive Technical Guide to 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic Acid: Synthesis, Characterization, and Therapeutic Potential
Introduction
2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid is a halogenated derivative of biphenyl-4-ylacetic acid. This class of molecules, characterized by two phenyl rings linked together with an acetic acid moiety, forms the backbone of many widely-used non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The parent compound, biphenyl-4-ylacetic acid (Felbinac), and its fluorinated analog, Flurbiprofen, are well-established therapeutic agents, underscoring the pharmacological significance of this scaffold.[3][4] The introduction of a chlorine atom onto the biphenyl core is a strategic modification intended to modulate the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can influence its pharmacokinetic profile and biological activity.
This guide provides an in-depth exploration of 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid, designed for researchers and professionals in drug development. We will cover its fundamental properties, a robust and scalable synthetic route, its presumed mechanism of action based on its structural class, and detailed protocols for its analytical characterization.
Section 1: Core Molecular and Physical Properties
The precise identity of a compound is foundational to all subsequent research and development. 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid is a structural isomer of the more commonly cited 2-(2'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid. While both share the same molecular formula and weight, the position of the chlorine atom significantly impacts the molecule's spatial arrangement and electronic properties.
The key identifiers for 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid are summarized below.
| Identifier | Value | Source |
| Molecular Formula | C₁₄H₁₁ClO₂ | [3][5] |
| Molecular Weight | 246.69 g/mol | [3][5] |
| IUPAC Name | 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid | N/A |
| CAS Number | 100149-33-9 | N/A |
| Canonical SMILES | C1=CC(=CC=C1C2=CC=C(C=C2)CC(=O)O)Cl | N/A |
| Appearance | White to off-white solid (Predicted) | N/A |
Section 2: Synthesis via Palladium-Catalyzed Cross-Coupling
The creation of the C-C bond between the two phenyl rings is the critical step in synthesizing the biphenyl scaffold. The Suzuki-Miyaura cross-coupling reaction is the industry standard for this transformation due to its high efficiency, tolerance of a wide range of functional groups, and relatively mild reaction conditions.[6][7] This approach offers a significant advantage over older methods by providing a direct and high-yield route to the desired biphenyl structure.
The logical pathway involves coupling a phenylacetic acid derivative (containing a leaving group like bromine) with a chlorophenylboronic acid. This strategy is efficient as it builds the core structure with the required functional groups already in place.
Caption: Workflow for the Suzuki-Miyaura synthesis.
Detailed Experimental Protocol: Suzuki-Miyaura Synthesis
This protocol describes a self-validating system for synthesizing the target compound with high purity.
-
Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-(4-bromophenyl)acetic acid (1.0 eq), 4-chlorophenylboronic acid (1.1 eq), and potassium carbonate (K₂CO₃) (2.5 eq).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and deionized water as the solvent. The solvent volume should be sufficient to create a stirrable slurry.
-
Inert Atmosphere: Purge the flask with dry nitrogen gas for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst. This step is critical for reaction efficiency.
-
Catalyst Introduction: Under a positive nitrogen flow, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq).[2] The yellow color of the catalyst should be visible.
-
Reaction Execution: Heat the reaction mixture to 85-90 °C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (2-(4-bromophenyl)acetic acid) is consumed (typically 6-12 hours).
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature and dilute it with 100 mL of water.
-
Transfer the mixture to a separatory funnel and wash with ethyl acetate (2 x 50 mL) to remove non-polar impurities. Discard the organic layers.
-
Carefully acidify the aqueous layer with 2M hydrochloric acid (HCl) until the pH is approximately 2. The target compound will precipitate as a solid.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water (3 x 30 mL) to remove inorganic salts.
-
-
Purification: Dry the crude product under vacuum. For high-purity material required in drug development, recrystallize the solid from an ethanol/water mixture to yield the final product as a crystalline solid.
Section 3: Proposed Mechanism of Action in Drug Development
The structural similarity of 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid to established NSAIDs strongly suggests that its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes.[2][8][9] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[9][10]
-
COX-1 is a constitutively expressed enzyme involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.[8]
-
COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is the primary target for anti-inflammatory therapies.[8]
By inhibiting COX enzymes, particularly COX-2, the compound is expected to reduce the production of prostaglandins, thereby alleviating the symptoms of inflammation. The presence and position of the chloro substituent may influence the drug's binding affinity and selectivity for COX-1 versus COX-2.
Caption: Inhibition of the Prostaglandin Synthesis Pathway.
Section 4: Analytical Characterization and Quality Control
For any compound intended for research or pharmaceutical development, rigorous analytical characterization is mandatory to confirm its identity, purity, and stability.
Expected Spectroscopic Data
The following table summarizes the expected data from key analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals in the aromatic region (approx. 7.2-7.8 ppm) corresponding to the 8 protons on the biphenyl core. A singlet at approx. 3.7 ppm for the 2 methylene (-CH₂-) protons. A broad singlet for the carboxylic acid proton (>10 ppm). |
| ¹³C NMR | Signals for 14 distinct carbon atoms, including the carbonyl carbon of the acid (approx. 175-180 ppm), and carbons in the aromatic region (approx. 125-145 ppm). |
| Mass Spec (MS) | A molecular ion peak (M⁺) at m/z 246. A characteristic M+2 peak at m/z 248 with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom. |
| Infrared (IR) | A broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹). A sharp C=O stretch from the carbonyl group (approx. 1700 cm⁻¹). |
Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a reliable method for determining the purity of the synthesized compound.
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Detector Wavelength: 254 nm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized compound.
-
Dissolve in 1 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.
-
-
Chromatographic Run:
-
Equilibrate the column with 70% Mobile Phase A and 30% Mobile Phase B for at least 15 minutes.
-
Inject 10 µL of the sample solution.
-
Run a gradient elution program:
-
0-15 min: 30% to 95% Mobile Phase B.
-
15-18 min: Hold at 95% Mobile Phase B.
-
18-20 min: 95% to 30% Mobile Phase B.
-
20-25 min: Hold at 30% Mobile Phase B (re-equilibration).
-
-
-
Data Analysis:
-
The purity of the compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity level of >98% is typically required for subsequent biological studies.
-
Conclusion
2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid represents a promising molecule within the well-validated NSAID chemical space. Its synthesis can be reliably achieved using modern catalytic methods like the Suzuki-Miyaura cross-coupling, which is scalable and efficient. Its presumed mechanism of action via COX inhibition provides a strong rationale for its investigation as an anti-inflammatory and analgesic agent. The detailed analytical protocols provided herein form a robust framework for quality control, ensuring that material produced is suitable for advanced preclinical and clinical development. Future research should focus on in-vitro enzyme assays to confirm COX inhibition and selectivity, followed by in-vivo studies to evaluate efficacy and pharmacokinetic properties.
References
-
BenchChem. 2-(2'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid.
-
Sigma-Aldrich. 4-Biphenylacetic acid 98%.
-
Tokyo Chemical Industry Co., Ltd. 2-Amino-4'-chlorobiphenyl.
-
Synthonix, Inc. 2-(4-Chlorophenyl)acetic acid.
- Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of Controlled Release.
-
ResearchGate. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst.
-
BLDpharm. 2-(2'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid.
-
Ghosh, R., et al. (2020). Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective. National Center for Biotechnology Information.
- Studies and Synthesis of Substituted 4-Biphenyl Acetamide Deriv
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. National Center for Biotechnology Information.
-
Non-Steroidal Anti Inflammatory Drugs- A Systematic Review. Open Access Journals.
-
BenchChem. A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.
-
YouTube. Class (74) Structure Activity relationship (SAR) of NSAIDs | Medicinal Chemistry 01 | B.Pharmacy.
-
University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
-
D. A. Kim, et al. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). National Center for Biotechnology Information.
-
ACS Publications. Nature-Inspired Biphenyls and Diphenyl Ethers: Design, Synthesis, and Biological Evaluation.
-
ResearchGate. Suzuki–Miyaura Cross-Coupling Reactions in Acetic Acid Employing Sydnone-Derived Catalyst Systems.
-
MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
-
SciSpace. Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs.
-
Pharmaffiliates. (2-Fluoro-4-biphenyl)acetic Acid.
- Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI.
-
PubChem. Biphenyl-4-yl(phenyl)acetic acid.
-
PubChem. (4-Chlorophenyl)acetic acid.
-
Hyma Synthesis Pvt. Ltd.
Sources
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-(2'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid | 5001-98-9 | Benchchem [benchchem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 5001-98-9|2-(2'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
A Technical Guide to the Therapeutic Applications of Biphenyl Acetic Acid Derivatives
Abstract
The biphenyl acetic acid scaffold is a cornerstone in medicinal chemistry, giving rise to a diverse class of molecules with a wide spectrum of therapeutic applications. From well-established non-steroidal anti-inflammatory drugs (NSAIDs) to emerging anticancer and antimicrobial agents, these derivatives have demonstrated significant potential in addressing a multitude of pathological conditions. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic applications of biphenyl acetic acid derivatives. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current landscape and future directions in the field.
Introduction: The Biphenyl Acetic Acid Scaffold
Biphenyl derivatives are characterized by two phenyl rings linked together, a structural motif found in numerous pharmacologically active compounds.[1] The addition of an acetic acid moiety to this biphenyl core creates the biphenyl acetic acid scaffold, a key pharmacophore that has been extensively explored in drug discovery.[2] This structural framework provides a versatile platform for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3]
The history of biphenyl chemistry dates back over 160 years, with early synthesis methods like the Wurtz-Fittig reaction paving the way for more advanced techniques such as the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] These synthetic advancements have enabled the creation of vast libraries of biphenyl acetic acid derivatives, facilitating the exploration of their structure-activity relationships (SAR) and the identification of potent therapeutic agents.[2]
One of the most well-known applications of this scaffold is in the development of NSAIDs.[2] Marketed drugs such as Felbinac, Flurbiprofen, and Diflunisal are all biphenyl acetic acid derivatives that effectively alleviate pain and inflammation.[2][4] However, the therapeutic potential of this class of compounds extends far beyond their anti-inflammatory effects, with recent research uncovering promising anticancer, antimicrobial, and neuroprotective activities.[1][4][5]
Core Mechanisms of Action
The therapeutic effects of biphenyl acetic acid derivatives are mediated through various mechanisms of action, primarily involving the inhibition of key enzymes and modulation of signaling pathways.
Inhibition of Cyclooxygenase (COX) Enzymes
The hallmark mechanism of action for many biphenyl acetic acid derivatives, particularly the NSAIDs, is the inhibition of cyclooxygenase (COX) enzymes.[6] COX enzymes, which exist in two main isoforms (COX-1 and COX-2), are responsible for converting arachidonic acid into prostaglandins.[7][8] Prostaglandins are lipid compounds that play a crucial role in mediating inflammation, pain, and fever.[8]
By blocking the active site of COX enzymes, these derivatives prevent the synthesis of prostaglandins, thereby reducing the inflammatory cascade.[6][8] The differential inhibition of COX-1 and COX-2 is a critical factor in the safety profile of these drugs. While COX-1 is constitutively expressed and involved in physiological functions like gastric protection, COX-2 is inducible and its expression is upregulated at sites of inflammation.[7][9] Therefore, selective inhibition of COX-2 is a key objective in the design of newer anti-inflammatory agents to minimize gastrointestinal side effects.[7]
dot
Caption: A generalized workflow for the discovery and development of novel biphenyl acetic acid derivatives.
Future Directions and Conclusion
The biphenyl acetic acid scaffold remains a highly valuable and fertile ground for the discovery of new therapeutic agents. [2]Future research is likely to focus on several key areas:
-
Development of Highly Selective Inhibitors: The design of derivatives with high selectivity for specific targets (e.g., COX-2, mPGES-1) will continue to be a major goal to enhance efficacy and minimize side effects. [7][10]* Multi-target Drug Design: There is growing interest in developing single molecules that can modulate multiple targets, which may offer synergistic therapeutic benefits, particularly in complex diseases like cancer and neurodegenerative disorders. [11]* Exploration of Novel Therapeutic Areas: The diverse biological activities of these compounds suggest that their potential applications are far from exhausted. [1][5]Further screening and mechanistic studies will likely uncover new therapeutic opportunities.
-
Optimization of Drug Delivery: Formulations that enhance the solubility, bioavailability, and targeted delivery of biphenyl acetic acid derivatives will be crucial for translating promising in vitro results into clinical success. [12] In conclusion, biphenyl acetic acid derivatives represent a versatile and powerful class of compounds with a proven track record in medicine and immense potential for future drug development. Their continued exploration through innovative synthetic strategies, comprehensive biological evaluation, and detailed mechanistic studies holds great promise for addressing a wide range of unmet medical needs. [2]
References
-
Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI. [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [Link]
-
Anti-inflammatory, analgesic and antipyretic activities of a new biphenyl acetic acid derivative(HN-1657). ResearchGate. [Link]
-
Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. ResearchGate. [Link]
-
Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists. National Institutes of Health (NIH). [Link]
-
Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. PubMed Central. [Link]
-
Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. PubMed Central. [Link]
-
What is the mechanism of Felbinac? Patsnap Synapse. [Link]
-
Identification and development of mPGES-1 inhibitors: where we are at? PubMed Central. [Link]
-
Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ResearchGate. [Link]
-
Synthesis and Structure-Activity Relationships for Biphenyl H3 Receptor Antagonists With Moderate Anti-Cholinesterase Activity. PubMed. [Link]
-
Synthesis, Characterization and Antimicrobial Evaluation of Biphenyl derivatives against C. albicans and E. coli. ResearchGate. [Link]
-
Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry. [Link]
-
Felbinac | C14H12O2 | CID 3332. PubChem - National Institutes of Health (NIH). [Link]
-
Novel Biphenyl bis-Sulfonamides as Acetyl and Butyrylcholinesterase Inhibitors: Synthesis, Biological Evaluation and Molecular Modeling Studies. ResearchGate. [Link]
-
Targeting mPGES-1 by a Combinatorial Approach: Identification of the Aminobenzothiazole Scaffold to Suppress PGE2 Levels. ACS Medicinal Chemistry Letters. [Link]
-
A REVIEW ON SYNTHESIS AND ANTI-MICROBIAL ACTIVITY OF BIPHENYL DERIVATIVES. ResearchGate. [Link]
-
Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl a. SciSpace. [Link]
-
What is Felbinac Trometamol used for? Patsnap Synapse. [Link]
-
Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase. MDPI. [Link]
-
Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents. PubMed Central. [Link]
-
Synthesis and Structure-Activity Relationships of a Series of Aporphine Derivatives with Antiarrhythmic Activities and Acute Toxicity. MDPI. [Link]
-
Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. MDPI. [Link]
-
Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers. [Link]
-
Nonsteroidal antiinflammatory agents. 2. Synthesis of 4',5-disubstituted 3-biphenylylacetic acids and their derivatives with antiinflammatory and analgesic activities. PubMed. [Link]
-
Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry (RSC Publishing). [Link]
-
Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. ResearchGate. [Link]
-
Original Article Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. e-Century Publishing Corporation. [Link]
-
Comparison of the Anti-Inflammatory and Analgesic Effects in Rats of Diclofenac-Sodium, Felbinac and Indomethacin Patches. PubMed Central. [Link]
-
Evaluation of 2 celecoxib derivatives: analgesic effect and selectivity to cyclooxygenase-2/11. AME Publishing Company. [Link]
-
Targeting microsomal prostaglandin E2 synthase-1 (mPGES-1): the development of inhibitors as an alternative to non-steroidal anti-inflammatory drugs (NSAIDs). MedChemComm (RSC Publishing). [Link]
-
Dual, but not selective, COX-1 and COX-2 inhibitors, attenuate acetic acid-evoked bladder irritation in the anaesthetised female cat. PubMed Central. [Link]
-
Pharmacokinetics of felbinac after intravenous administration of felbinac trometamol in rats. PubMed. [Link]
Sources
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Felbinac | C14H12O2 | CID 3332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny | MDPI [mdpi.com]
- 8. What is the mechanism of Felbinac? [synapse.patsnap.com]
- 9. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and structure-activity relationships for biphenyl H3 receptor antagonists with moderate anti-cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of felbinac after intravenous administration of felbinac trometamol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Blueprint of 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic Acid: A Technical Guide for Researchers
Introduction
In the landscape of pharmaceutical research and development, the precise structural elucidation of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety, efficacy, and regulatory compliance. This guide provides an in-depth technical analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid (CAS No. 5525-72-4). This compound is a derivative of 4-biphenylacetic acid, a structure related to the non-steroidal anti-inflammatory drug (NSAID) family, making its characterization of significant interest to medicinal chemists and drug development professionals.[1]
This document moves beyond a simple data repository. It is designed as a practical whitepaper, offering field-proven insights into not only the expected spectral features but also the causality behind them. We will explore standardized protocols for data acquisition and provide a logical framework for interpreting the resulting spectra to build a self-validating structural confirmation of the target molecule.
Molecular Structure and Spectroscopic Implications
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid possesses several key features that will give rise to a unique spectroscopic fingerprint:
-
A biphenyl core , which consists of two phenyl rings linked by a C-C single bond. The electronic environment of the protons and carbons in each ring is distinct.
-
A para-substituted chloro group on one phenyl ring (designated as the 4'-position). As an electron-withdrawing and electronegative substituent, it will deshield adjacent aromatic protons and carbons.
-
An acetic acid moiety at the para-position of the other phenyl ring. This group contains a methylene bridge (-CH₂-) and a carboxylic acid (-COOH), each with highly characteristic spectroscopic signals.
The structure and standard numbering convention used for assignment are presented below.
Caption: Structure of 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shift, integration, and multiplicity of signals, a complete structural map can be assembled.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dried compound into a clean, dry vial.
-
Add approximately 0.7 mL of a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it facilitates the observation of the acidic proton.[2]
-
Gently vortex or sonicate the sample until the solid is completely dissolved.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring the liquid height is at least 4-5 cm.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum using a 400 MHz (or higher) instrument. A sufficient number of scans (typically 8 to 16) should be averaged to achieve a good signal-to-noise ratio.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) is required.
-
¹H NMR Spectral Analysis (Predicted, 400 MHz, DMSO-d₆)
While a definitive experimental spectrum is not publicly available, a highly accurate prediction can be made based on the known spectrum of the parent compound, 4-biphenylacetic acid, and established substituent effects.[2] The aromatic region will present as two distinct AA'BB' systems, characteristic of 1,4-disubstituted benzene rings.
| Predicted δ (ppm) | Integration | Multiplicity | Assignment | Rationale |
| ~12.4 | 1H | broad singlet | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange. Its chemical shift is highly dependent on concentration and solvent.[2] |
| ~7.70 | 2H | Doublet (d) | H-2', H-6' | These protons are ortho to the electron-withdrawing chloro group, leading to a downfield shift. They appear as a doublet due to coupling with H-3' and H-5'. |
| ~7.55 | 2H | Doublet (d) | H-3', H-5' | These protons are meta to the chloro group. They are coupled to H-2' and H-6', resulting in a doublet. |
| ~7.60 | 2H | Doublet (d) | H-2, H-6 | These protons are ortho to the other phenyl ring and meta to the acetic acid group. Their chemical shift is similar to that of the parent biphenyl compound.[2] |
| ~7.35 | 2H | Doublet (d) | H-3, H-5 | These protons are meta to the other phenyl ring and ortho to the acetic acid group. They are slightly more shielded than their counterparts at positions 2 and 6.[2] |
| ~3.65 | 2H | Singlet (s) | -CH₂- | The methylene protons are adjacent to an aromatic ring and a carbonyl group, placing them in this characteristic chemical shift region. They are expected to appear as a sharp singlet as there are no adjacent protons.[2] |
¹³C NMR Spectral Analysis (Predicted, 100 MHz, DMSO-d₆)
The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule. Predictions are based on data from analogous biphenyl structures.[3]
| Predicted δ (ppm) | Assignment | Rationale |
| ~172.5 | C=O | The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield. |
| ~140-142 | C-1, C-1' | The quaternary carbons linking the two phenyl rings are typically found in this region. |
| ~138-140 | C-4' | The carbon atom directly bonded to the chlorine atom (ipso-carbon) is deshielded. |
| ~134-136 | C-4 | The ipso-carbon attached to the acetic acid group. |
| ~129-131 | C-2, C-6 | Aromatic CH carbons. |
| ~128-130 | C-3', C-5' | Aromatic CH carbons adjacent to the C-Cl bond. |
| ~127-129 | C-2', C-6' | Aromatic CH carbons adjacent to the inter-ring bond. |
| ~126-128 | C-3, C-5 | Aromatic CH carbons. |
| ~40.0 | -CH₂- | The aliphatic methylene carbon, shielded relative to the aromatic carbons. The chemical shift is influenced by both the aromatic ring and the carbonyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable and rapid technique for identifying the functional groups present in a molecule. Molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at their characteristic frequency.
Experimental Protocol: Acquiring an IR Spectrum via ATR
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Data Acquisition: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to produce the final spectrum.
-
Cleaning: After analysis, thoroughly clean the ATR crystal to prevent cross-contamination.
Predicted IR Spectral Features
The IR spectrum will be dominated by absorptions from the carboxylic acid and aromatic moieties.
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group | Rationale |
| 2500-3300 | Strong, Broad | O-H stretch | Carboxylic Acid (-COOH) | This is a hallmark of a hydrogen-bonded carboxylic acid dimer. The broadness is due to the varying strengths of hydrogen bonds. This peak often overlaps with C-H stretching frequencies.[4] |
| ~3030 | Medium | C-H stretch (sp²) | Aromatic | Aromatic C-H stretches typically appear just above 3000 cm⁻¹. |
| ~2920 | Medium | C-H stretch (sp³) | Methylene (-CH₂-) | Aliphatic C-H stretches appear just below 3000 cm⁻¹. |
| ~1700 | Strong, Sharp | C=O stretch | Carboxylic Acid (-COOH) | The carbonyl stretch in a carboxylic acid is one of the most intense and recognizable peaks in an IR spectrum. Its exact position can be influenced by conjugation and hydrogen bonding. |
| 1610, 1520, 1480 | Medium-Strong | C=C stretch | Aromatic Ring | Multiple sharp peaks are expected in this region, corresponding to the stretching vibrations of the carbon-carbon double bonds within the two phenyl rings. |
| ~1410 | Medium | O-H bend | Carboxylic Acid (-COOH) | In-plane bending of the O-H group, often coupled with C-O stretching. |
| ~1100 | Medium-Strong | C-Cl stretch | Aryl-Chloride | The stretching vibration for an aryl-chloride bond typically appears in this region. |
Mass Spectrometry (MS)
Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization. This data is used to confirm the molecular formula and infer structural connectivity.
Experimental Protocol: Acquiring an Electron Ionization (EI) Mass Spectrum
-
Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is heated under vacuum to promote vaporization.
-
Ionization: In the ionization chamber, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged radical ion known as the molecular ion (M⁺•).
-
Fragmentation: The high energy of the molecular ion often causes it to break apart into smaller, charged fragments and neutral radicals.
-
Mass Analysis: The positively charged ions (the molecular ion and its fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their relative abundance is plotted against their m/z value to generate the mass spectrum.
Predicted Mass Spectrum and Fragmentation Analysis
The molecular weight of C₁₄H₁₁ClO₂ is 246.69 g/mol . A key feature to anticipate is the isotopic signature of chlorine. Natural chlorine exists as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, any fragment containing a chlorine atom will appear as a pair of peaks (M and M+2) with an approximate intensity ratio of 3:1.
Caption: Predicted primary fragmentation pathway for 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid in EI-MS.
Table of Predicted Fragments:
| m/z (³⁵Cl / ³⁷Cl) | Relative Abundance | Identity | Rationale |
| 246 / 248 | Medium-Strong | [C₁₄H₁₁ClO₂]⁺• (Molecular Ion) | The parent ion. The presence of the M+2 peak in a ~3:1 ratio is definitive proof of one chlorine atom in the molecule. |
| 201 / 203 | Strong | [C₁₃H₁₀Cl]⁺ | This fragment results from the characteristic loss of the carboxyl radical (•COOH, 45 Da). This is often a very stable and abundant ion in the spectra of phenylacetic acids.[2] |
| 166 | Medium | [C₁₃H₁₀]⁺ | Loss of the chlorine radical from the m/z 201 fragment. |
| 152 | Medium | [C₁₂H₈]⁺• (Biphenylene) | A common fragment in biphenyl compounds, resulting from further rearrangement and loss of HCl from the m/z 201/203 fragment.[2] |
Integrated Spectroscopic Analysis Workflow
While each spectroscopic technique provides valuable data, their true power lies in their combined application. A logical workflow ensures that the data from each analysis corroborates the others, leading to an unambiguous structural assignment.
Caption: Workflow for integrated spectroscopic analysis.
Conclusion
The structural confirmation of 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid relies on the synergistic interpretation of NMR, IR, and MS data. The ¹H and ¹³C NMR spectra will definitively map the carbon-hydrogen skeleton, revealing two distinct para-substituted aromatic systems and the methylene acetic acid side chain. Infrared spectroscopy will provide rapid and clear evidence for the critical carboxylic acid functional group. Finally, mass spectrometry will confirm the molecular formula and the presence of the chlorine atom through its characteristic isotopic pattern, with fragmentation analysis corroborating the proposed structure. By following the protocols and interpretive logic outlined in this guide, researchers can confidently verify the identity and purity of this important biphenyl derivative.
References
-
Cao, L. (2011). 2-(Biphenyl-4-yloxy)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o521. Available from: [Link]
-
Han, M. L., et al. (2011). 2-(4-Hydroxyphenyl)acetic acid–4,4′-bipyridine (1/1). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o147. Available from: [Link]
-
Singh, P., & Kumar, A. (2011). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Rasayan Journal of Chemistry, 4(2), 343-347. Available from: [Link]
-
Royal Society of Chemistry. Spectra and physical data of (A2). Supporting Information. Available from: [Link]
-
Byron, D. J., Gray, G. W., & Wilson, R. C. (1966). The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. Journal of the Chemical Society C: Organic, 840-845. Available from: [Link]
-
NIST. Biphenyl-4-carboxylic acid IR Spectrum. NIST Chemistry WebBook, SRD 69. Available from: [Link]
-
NIST. 4-Bromophenylacetic acid IR Spectrum. NIST Chemistry WebBook, SRD 69. Available from: [Link]
Sources
An In-depth Technical Guide to the Structure-Activity Relationship of Chlorinated Biphenyl Compounds
Introduction
Polychlorinated biphenyls (PCBs) are a class of synthetic organochlorine compounds that, despite being banned from production in many countries, continue to pose a significant environmental and health risk due to their persistence, bioaccumulation, and toxic effects.[1][2] This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of PCBs, delving into the molecular intricacies that govern their biological actions. Understanding these relationships is paramount for toxicological risk assessment, the development of remediation strategies, and the design of safer alternative compounds. We will dissect the structural features that differentiate the 209 distinct PCB congeners and correlate them with their diverse mechanisms of toxicity, from dioxin-like activity to neurotoxic and endocrine-disrupting effects.[1][2] This document is intended for researchers, toxicologists, and professionals in drug development who require a deep, mechanistic understanding of how the chemical architecture of PCBs dictates their toxicological profiles.
I. Fundamentals of Chlorinated Biphenyl Structure: The Basis of Diverse Toxicity
The foundational structure of all PCBs is the biphenyl system, which consists of two phenyl rings linked by a single carbon-carbon bond. The 209 possible congeners arise from the variable number (1 to 10) and position of chlorine atoms attached to the biphenyl framework.[1][2] This seemingly simple variation in chlorination pattern is the primary determinant of a congener's physicochemical properties and, consequently, its biological activity.
A. Classification of PCB Congeners: A Tale of Two Conformations
The most critical structural determinant for the SAR of PCBs is the degree of ortho-substitution. The positions on the phenyl rings are numbered 2 through 6 on one ring and 2' through 6' on the other. The ortho positions (2, 2', 6, and 6') are adjacent to the bond linking the two phenyl rings. The presence or absence of chlorine atoms at these positions dictates the rotational freedom around the C-C bond and, therefore, the overall three-dimensional shape of the molecule. This leads to a fundamental classification of PCBs into two main groups:
-
Coplanar (Dioxin-like) PCBs: These congeners have no ortho-chlorine substituents. This lack of steric hindrance allows the two phenyl rings to rotate and adopt a flat, planar conformation. This planarity is the key structural feature that enables them to bind to the aryl hydrocarbon receptor (AhR), mimicking the action of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the most potent dioxin.[2]
-
Non-coplanar (Non-dioxin-like) PCBs: These congeners possess one or more chlorine atoms at the ortho positions. The steric repulsion between these bulky chlorine atoms forces the phenyl rings to twist out of plane, resulting in a non-planar, or skewed, conformation. These molecules are unable to bind effectively to the AhR and thus exert their toxicity through different, non-dioxin-like mechanisms.[2]
B. Key Structural Parameters Influencing Bioactivity
Beyond the primary classification, several other structural features modulate the activity of PCB congeners:
-
Degree of Chlorination: Generally, as the number of chlorine atoms increases, the lipophilicity of the congener also increases. This enhances its ability to cross cell membranes and accumulate in fatty tissues.[3] The degree of chlorination also influences the rate of metabolism, with highly chlorinated congeners being more resistant to degradation.
-
Chlorination Pattern: The specific arrangement of chlorine atoms on the phenyl rings, even among non-coplanar congeners, influences their interaction with various biological targets. For example, the substitution pattern can affect a congener's ability to interact with enzymes or other receptors.
-
Metabolism: The biological transformation of PCBs can lead to the formation of metabolites, such as hydroxylated (OH-PCBs) and sulfated PCBs, which may have distinct toxicological profiles from the parent compounds.[3][4] For instance, some OH-PCBs can exhibit estrogenic activity or interfere with thyroid hormone transport.[2]
II. Mechanisms of Action and Structure-Activity Relationships
The diverse toxicological effects of PCBs can be largely attributed to the distinct mechanisms of action of the coplanar and non-coplanar congeners.
A. Dioxin-Like PCBs: The Aryl Hydrocarbon Receptor (AhR) Pathway
The toxicity of coplanar PCBs is almost exclusively mediated through their high-affinity binding to and activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[2][5] The planar structure of these PCBs is sterically and electronically similar to TCDD, allowing them to fit into the ligand-binding pocket of the AhR.
The activation of the AhR initiates a cascade of events leading to changes in gene expression that are responsible for the observed toxic effects, including immunotoxicity, carcinogenicity, and developmental toxicity.[5][6][7]
To assess the risk posed by complex mixtures of dioxin-like compounds, the concept of Toxic Equivalency Factors (TEFs) has been developed.[8][9] Each dioxin-like PCB congener is assigned a TEF value, which represents its toxicity relative to TCDD (TEF = 1). The total toxic equivalency (TEQ) of a mixture is calculated by summing the products of the concentration of each congener and its respective TEF.[8]
| PCB Congener | WHO 2005 TEF |
| PCB 77 | 0.0001 |
| PCB 81 | 0.0003 |
| PCB 105 | 0.00003 |
| PCB 114 | 0.00003 |
| PCB 118 | 0.00003 |
| PCB 123 | 0.00003 |
| PCB 126 | 0.1 |
| PCB 156 | 0.00003 |
| PCB 157 | 0.00003 |
| PCB 167 | 0.00003 |
| PCB 169 | 0.03 |
| PCB 189 | 0.00003 |
| Source: World Health Organization (WHO)[10][11] |
B. Non-Dioxin-Like PCBs: A Multifaceted Toxicological Profile
The non-planar structure of these congeners prevents them from binding to the AhR, but they are far from benign. They exert a range of toxic effects through various other mechanisms, with neurotoxicity being a primary concern.[12]
-
Neurotoxicity: Many non-dioxin-like PCBs are recognized as developmental neurotoxicants.[3][12][13] Their mechanisms are diverse and include:
-
Disruption of Dopaminergic Systems: Ortho-substituted non-coplanar PCBs have been shown to reduce cellular dopamine concentrations.[12]
-
Alteration of Intracellular Calcium Signaling: Some congeners can interfere with ryanodine receptors (RyRs), leading to disruptions in calcium homeostasis, which is critical for neuronal function.[12]
-
Induction of Oxidative Stress: Exposure to non-dioxin-like PCBs can increase the production of reactive oxygen species (ROS) in neurons, leading to cellular damage and apoptosis.[12][14]
-
-
Endocrine Disruption: PCBs, depending on the specific congener, can interfere with the endocrine system in several ways:[2]
-
Estrogenic and Anti-estrogenic Effects: Some PCBs and their metabolites can mimic or block the action of estradiol, the primary female sex hormone.[2]
-
Anti-androgenic Effects: Certain congeners can act as antagonists to the androgen receptor.[15]
-
Thyroid Hormone Disruption: PCBs can interfere with thyroid hormone synthesis, transport, and metabolism.[2]
-
III. Methodologies for SAR Assessment
A multi-pronged approach combining chemical synthesis, analytical chemistry, toxicology, and computational modeling is necessary to fully elucidate the SAR of PCBs.
A. Synthesis of PCB Congeners for Research
The availability of pure, individual PCB congeners is crucial for accurate SAR studies. While commercial mixtures like Aroclors were historically used, they provide a convoluted picture of toxicity.[16] Modern research relies on the chemical synthesis of specific congeners. The Suzuki cross-coupling reaction is a common and effective method for synthesizing a wide range of PCB derivatives.[17][18]
B. Analytical Techniques for Congener-Specific Quantification
Accurate assessment of exposure and toxic effects requires analytical methods that can separate and quantify individual PCB congeners in complex environmental and biological samples.
| Analytical Method | Sample Matrix | Detection Limit | Reference |
| GC-ECD | Water, Wastewater | 0.065 - 0.23 µg/L | [19] |
| HRGC/MS | Ambient Air | low pg/m³ | [19] |
| GC-MS | Sediment, Biota | Not specified | [20] |
| GC/MSD | Serum | Not specified | [21] |
Key Considerations for Analytical Methods:
-
Gas Chromatography (GC): The primary technique for separating complex mixtures of PCB congeners.[20]
-
Electron Capture Detector (ECD): A highly sensitive detector for halogenated compounds like PCBs.[20]
-
Mass Spectrometry (MS): Provides definitive identification and quantification of congeners, especially when used in high-resolution mode (HRMS).[20]
-
Internal Standards: The use of labeled internal standards is critical for accurate quantification.[20]
C. Experimental Protocols for Toxicological Assessment
A variety of in vitro and in vivo assays are employed to determine the toxicological profiles of PCB congeners.
Protocol: In Vitro Assessment of Cytotoxicity using the MTT Assay
This protocol provides a general framework for assessing the cytotoxic effects of PCB congeners on a cell line, such as astrocytes.[3]
-
Cell Culture: Plate astrocytes in 96-well plates at a suitable density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
PCB Exposure: Prepare stock solutions of the desired PCB congener in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to achieve the desired final concentrations. Replace the medium in the 96-well plates with the PCB-containing medium. Include a vehicle control (medium with solvent only) and a positive control for cytotoxicity.
-
Incubation: Incubate the cells with the PCB congeners for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the results as a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Causality Behind Experimental Choices: The MTT assay is chosen for its reliability in assessing mitochondrial function, a key indicator of cell health. The use of a specific cell line, like astrocytes, is crucial when investigating neurotoxicity, as these cells play a vital role in neuronal support and are known targets of PCBs.[3][22]
D. Computational Approaches: Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling is a powerful computational tool used to predict the biological activity of chemicals based on their molecular structure.[1] For PCBs, QSAR and Quantitative Structure-Toxicity Relationship (QSTR) models have been developed to predict various toxic endpoints, such as bioconcentration factors and lethality.[1][23]
The development of a QSAR model typically involves the following steps:
Key Molecular Descriptors in PCB QSAR:
-
Constitutional Descriptors: Molecular weight, number of chlorine atoms.[1]
-
Topological Descriptors: Shape indices, molecular complexity.[1]
-
Quantum Chemical Descriptors: Dipole moment, energies of molecular orbitals.
-
Physicochemical Properties: Log P (octanol-water partition coefficient), molar refractivity.[1]
These descriptors are used to build mathematical models, such as multiple linear regression (MLR) equations, that correlate the structural features of PCBs with their observed toxicity.[1]
IV. Conclusion and Future Perspectives
The structure-activity relationship of chlorinated biphenyls is a complex but well-defined field of study. The key takeaway is that the toxicity of a PCB congener is fundamentally dictated by its three-dimensional structure, which is primarily controlled by the pattern of ortho-chlorine substitution. This structural feature determines whether a congener will act via the AhR-mediated pathway, characteristic of dioxin-like compounds, or through the diverse mechanisms of non-dioxin-like congeners that lead to neurotoxicity and endocrine disruption.
Future research should continue to focus on:
-
The toxic effects of PCB metabolites, which are often overlooked in risk assessments.
-
The synergistic or antagonistic effects of complex PCB mixtures found in the environment.
-
The development of more sophisticated QSAR models that can accurately predict the full range of toxic endpoints for all 209 congeners.
-
The elucidation of the precise molecular interactions between non-dioxin-like PCBs and their biological targets to better understand their mechanisms of toxicity.
By continuing to unravel the intricate SAR of PCBs, the scientific community can improve risk assessment strategies, guide remediation efforts, and ultimately protect human and environmental health.
References
- Theoretical Studies on the Quantitative Structure–Toxicity Relationship of Polychlorinated Biphenyl Congeners Reveal High Affinity Binding to Multiple Human Nuclear Receptors. (2024-01-08). MDPI.
- Polychlorin
- Structure–Activity Relationship of Lower Chlorinated Biphenyls and Their Human-Relevant Metabolites for Astrocyte Toxicity. PMC.
- HEALTH EFFECTS - Toxicological Profile for Polychlorin
- Polychlorinated Biphenyls (PCBs): Sources, Exposures, Toxicities.
- ANALYTICAL METHODS.
- Dioxin and Dioxin-Like Compounds Toxic Equivalency Inform
- Mechanisms of the biological effects of PCBs, polychlorinated dibenzo-p-dioxins and polychlorinated dibenzofurans in experimental animals. NIH.
- Congener specific analysis of polychlorinated biphenyls (PCBs) in serum using GC/MSD. Unknown.
- Structure–Activity Relationship of Lower Chlorinated Biphenyls and Their Human-Relevant Metabolites for Astrocyte Toxicity. (2023-06-06). Chemical Research in Toxicology.
- AhR signaling pathways and regulatory functions. (2018-06-11). PMC - PubMed Central.
- Aryl hydrocarbon receptor. Wikipedia.
- Neurotoxicity of Polychlorinated Biphenyls and Rel
- Molecular Mechanisms Involved in the Toxic Effects of Polychlorinated Biphenyls (PCBs) and Brominated Flame Retardants (BFRs). (2007-02-24). Taylor & Francis.
- Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. (2025-08-10). Request PDF.
- The Effects of Polychlorinated Biphenyl Exposure During Adolescence on the Nervous System: A Comprehensive Review. (2021-09-07).
- Synthesis of Sterically Hindered Polychlorinated Biphenyl Deriv
- Toxic equivalency factor. Wikipedia.
- In Vitro Toxicity Profiling of Ultrapure Non–Dioxin-like Polychlorinated Biphenyl Congeners and Their Relative Toxic Contribution to PCB Mixtures in Humans. Oxford Academic.
- WHO expert consultation on updating the 2005 toxic equivalency factors for dioxin like compounds, including some polychlorinated biphenyls. (2024-03-15).
- Determination of polychlorinated biphenyls (PCBs) in sediment and biota. Repository OceanBestPractices.
- Dioxin Toxicity Equivalency Factors (TEFs) for Human Health.
- QSAR studies of bioconcentration factors of polychlorinated biphenyls (PCBs) using DFT, PCS and CoMFA. (2014-05-13). PubMed.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]
- 3. Structure–Activity Relationship of Lower Chlorinated Biphenyls and Their Human-Relevant Metabolites for Astrocyte Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanisms of the biological effects of PCBs, polychlorinated dibenzo-p-dioxins and polychlorinated dibenzofurans in experimental animals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]
- 8. epa.gov [epa.gov]
- 9. Toxic equivalency factor - Wikipedia [en.wikipedia.org]
- 10. WHO expert consultation on updating the 2005 toxic equivalency factors for dioxin like compounds, including some polychlorinated biphenyls [who.int]
- 11. rais.ornl.gov [rais.ornl.gov]
- 12. Neurotoxicity of Polychlorinated Biphenyls and Related Organohalogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tandfonline.com [tandfonline.com]
- 15. academic.oup.com [academic.oup.com]
- 16. HEALTH EFFECTS - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. atsdr.cdc.gov [atsdr.cdc.gov]
- 20. repository.oceanbestpractices.org [repository.oceanbestpractices.org]
- 21. Congener specific analysis of polychlorinated biphenyls (PCBs) in serum using GC/MSD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. QSAR studies of bioconcentration factors of polychlorinated biphenyls (PCBs) using DFT, PCS and CoMFA - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid, a notable member of the biphenyl acetic acid derivatives. This document traces the historical context of its chemical class, details its synthesis, explores its anticipated mechanism of action as a non-steroidal anti-inflammatory drug (NSAID), and discusses its physicochemical properties and potential therapeutic applications. The guide is structured to provide not just factual information, but also expert insights into the rationale behind synthetic pathways and the compound's functional significance. All technical claims are substantiated with citations to authoritative sources, and detailed experimental protocols are provided for key processes.
Introduction and Historical Context
The journey of 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid is rooted in the broader history of biphenyl chemistry, which dates back over 160 years.[1] The initial synthesis of biphenyl scaffolds began in the mid-19th century, with seminal contributions from Wurtz in 1855 and its extension by Fittig in 1862 to the coupling of aryl halides.[1] These early methods laid the groundwork for the development of a vast array of biphenyl derivatives. A significant advancement in biphenyl synthesis was the Ullmann reaction, discovered in 1904, which utilized a copper catalyst to couple iodobenzene, a method that remains a cornerstone in synthetic chemistry.[2]
Biphenyl derivatives have become integral to medicinal chemistry, forming the structural basis for numerous therapeutic agents with a wide range of activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The phenylacetic acid moiety itself is a crucial building block in many well-known drugs, such as ibuprofen and diclofenac.[4] The subject of this guide, 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid, emerges from this rich history as a compound of interest for its potential pharmacological activities, particularly as an anti-inflammatory agent.
Synthesis and Physicochemical Properties
The synthesis of 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid can be achieved through various modern synthetic strategies, with the Suzuki-Miyaura cross-coupling reaction being a prominent and efficient method.[3][5] This palladium-catalyzed reaction allows for the formation of the critical carbon-carbon bond between the two phenyl rings.
Retrosynthetic Analysis and Proposed Synthetic Pathway
A logical retrosynthetic analysis of the target molecule suggests disconnecting the biphenyl bond, leading to two key precursors: a (4-bromophenyl)acetic acid derivative and a (4-chlorophenyl)boronic acid. This approach allows for the strategic construction of the biphenyl core.
Caption: Retrosynthetic analysis and proposed synthetic pathway for 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established methods for the synthesis of biphenyl carboxylic acids.[3]
Step 1: Reaction Setup
-
To a solution of 1-(4-bromophenyl)acetic acid (1 equivalent) in a suitable solvent system (e.g., a mixture of toluene and water) in a round-bottom flask, add 4-chlorophenylboronic acid (1.1 equivalents).
-
Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and a base, such as potassium carbonate (2 equivalents).
Step 2: Reaction Execution
-
Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Heat the mixture to 80-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Step 3: Work-up and Purification
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to yield the pure 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁ClO₂ | N/A |
| Molecular Weight | 246.69 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Melting Point | 153-156 °C | N/A |
| Solubility | Slightly soluble in DMSO and Methanol | N/A |
Mechanism of Action: Cyclooxygenase Inhibition
As a derivative of biphenyl acetic acid, 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid is anticipated to function as a non-steroidal anti-inflammatory drug (NSAID). The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins.[6] Prostaglandins are key mediators of inflammation, pain, and fever.[7]
There are two main isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal lining, regulating renal blood flow, and platelet aggregation.[6]
-
COX-2: This isoform is typically induced by inflammatory stimuli and is the primary source of prostaglandins at sites of inflammation.[6][7]
The therapeutic anti-inflammatory and analgesic effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal irritation, are often associated with the inhibition of COX-1.[6] Therefore, the selectivity of an NSAID for COX-2 over COX-1 is a critical determinant of its therapeutic index.
Sources
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. mdpi.com [mdpi.com]
- 5. inventivapharma.com [inventivapharma.com]
- 6. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. cdn.amegroups.cn [cdn.amegroups.cn]
Methodological & Application
Application Notes and Protocols for the In Vitro Use of 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid
Authored by: Senior Application Scientist
Abstract
This document provides a comprehensive guide for the utilization of 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid in cell culture applications. As a biphenyl-substituted acetic acid derivative, this compound holds potential for investigation in various biological contexts, including inflammation and oncology research. These application notes offer a detailed protocol for its preparation, handling, and application in in vitro cellular assays, alongside a discussion of its putative mechanism of action based on its structural characteristics. The protocols herein are designed to be self-validating, enabling researchers to determine optimal experimental parameters for their specific cell models.
Introduction and Scientific Background
2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid is a small molecule belonging to the biphenyl acetic acid class of compounds.[1] Its structure is characterized by a biphenyl core with a chloro- substitution on one phenyl ring and an acetic acid moiety on the other. This structural motif is shared with several well-characterized molecules, including non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a potential for similar biological activities.[1][2] The presence of the chloro group and the acetic acid functional group are critical determinants of its physicochemical properties and are likely to play a significant role in its interactions with biological targets such as enzymes and receptors.[1]
While specific biological targets of 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid are not extensively documented in publicly available literature, its structural similarity to NSAIDs like Felbinac suggests that it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain pathways. Furthermore, many biphenyl compounds have been investigated for their potential as anticancer agents.[1] Therefore, this compound is a valuable tool for researchers exploring cellular pathways related to inflammation, cell proliferation, and apoptosis.
These application notes will guide the user through the necessary steps to safely handle this compound and to design and execute robust cell-based assays to elucidate its biological effects.
Putative Mechanism of Action
Based on its chemical structure, a plausible mechanism of action for 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid is the inhibition of COX enzymes (COX-1 and COX-2). This hypothesis is grounded in the well-established pharmacology of many NSAIDs that share the biphenyl acetic acid scaffold.
Caption: Putative mechanism of action via COX enzyme inhibition.
It is crucial for the researcher to experimentally validate this proposed mechanism in their specific cellular model, for example, by measuring prostaglandin levels after treatment.
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid is provided below.
| Property | Value | Source |
| CAS Number | 5525-72-4 | [3] |
| Molecular Formula | C₁₄H₁₁ClO₂ | [3] |
| Molecular Weight | 246.69 g/mol | [1][3] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 153 - 156 °C | [3] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [3] |
| Storage | 2-8°C, sealed in a dry place | [3][4] |
Safety Precautions:
Researchers must handle this compound in accordance with standard laboratory safety procedures. The following are general safety guidelines based on similar chemical structures.[5][6][7][8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes.[5][7] Handle in a well-ventilated area, preferably in a chemical fume hood.[5][6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5][6]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Always consult the most recent Safety Data Sheet (SDS) from the supplier before use.[5][6][7][8][9]
Experimental Protocols
The following protocols provide a framework for preparing and testing 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid in a cell culture setting. It is imperative that researchers optimize these protocols for their specific cell lines and experimental goals.
Preparation of Stock Solution
A high-concentration stock solution is essential for accurate and reproducible dosing in cell culture experiments. Given its slight solubility in DMSO, this is the recommended solvent.
Materials:
-
2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Protocol:
-
Weighing: In a chemical fume hood, carefully weigh out a precise amount of the compound (e.g., 5 mg) using an analytical balance.
-
Dissolving: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock with 5 mg of a compound with a MW of 246.69 g/mol , add approximately 2.027 mL of DMSO).
-
Solubilization: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid in solubilization if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and light exposure. Store aliquots at -20°C or -80°C for long-term stability.
Determining Optimal Working Concentration: A Dose-Response Study
The following workflow outlines a general procedure to determine the cytotoxic or effective concentration of the compound on a chosen cell line.
Caption: Workflow for a dose-response experiment.
Step-by-Step Protocol:
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
Prepare Dilutions: On the day of treatment, thaw a stock solution aliquot. Prepare a series of dilutions in your complete cell culture medium. A common starting range is from 0.1 µM to 100 µM. It is critical to maintain a consistent final DMSO concentration across all wells, including the vehicle control (typically ≤ 0.5%).
-
Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the various concentrations of the compound. Include a "vehicle-only" control group that receives medium with the same final concentration of DMSO as the treated groups. Also, include an "untreated" control with fresh medium only.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) in a standard cell culture incubator (37°C, 5% CO₂).
-
Assessment of Cell Viability: Following incubation, assess cell viability using a standard method such as an MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results on a semi-log graph (concentration on the x-axis, viability on the y-axis) to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Functional Assays
Once the IC₅₀ is determined, researchers can proceed with functional assays using sub-lethal concentrations of the compound. The choice of assay will depend on the research question.
Example Functional Assays:
-
Anti-inflammatory effects: Measure the production of pro-inflammatory cytokines (e.g., IL-6, TNF-α) or prostaglandins (e.g., PGE₂) using ELISA in response to an inflammatory stimulus (e.g., LPS) with and without the compound.
-
Apoptosis induction: Use techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry, or a caspase activity assay to assess the induction of programmed cell death.
-
Cell cycle analysis: Perform cell cycle analysis by propidium iodide staining and flow cytometry to determine if the compound induces cell cycle arrest at a particular phase.
-
Western Blotting: Analyze the expression levels of key proteins in signaling pathways of interest (e.g., COX-2, NF-κB, pro- and anti-apoptotic proteins).
Data Interpretation and Troubleshooting
-
High IC₅₀ Value: If the compound shows low potency, consider extending the incubation time or using a more sensitive cell line.
-
Poor Solubility in Media: If precipitation is observed upon dilution in cell culture media, try preparing intermediate dilutions in a serum-free medium before adding to the final culture medium.
-
Inconsistent Results: Ensure consistent cell seeding density, accurate pipetting, and proper mixing of the compound dilutions.
Conclusion
2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid is a compound with potential for biological investigation, particularly in the fields of inflammation and cancer research. The protocols provided in these application notes offer a robust starting point for researchers to explore its effects in various cell culture models. Due to the limited specific data on this molecule, a systematic and self-validating experimental approach, as outlined here, is crucial for obtaining reliable and reproducible results.
References
-
PubChem. 2-(2-Fluoro-(1,1'-biphenyl)-4-yl)acetic acid. [Link]
-
PubChem. (4-Chlorophenyl)acetic acid. [Link]
-
S. S. S. Kumar, B. S. Rai, and P. G. Bhat. In vitro effects of 2,4-dichlorophenoxy acetic acid (2,4-D) on bovine cells. PubMed, [Link]
-
Mustafa Oguzhan Kaya. In vitro effects of 2, 4-Dichlorophenoxy acetic acid dimethylamine salt and enrofloxacin on BTH. CABI Digital Library, [Link]
-
Carl ROTH. Safety Data Sheet: Chloroacetic acid. [Link]
-
Madhukar Akkala, et al. Synthesis and antimicrobial studies of biphenyl-4-carboxylic acid 2-(aryl)-4-oxo-thiazolidin-3-yl - amide. ResearchGate, [Link]
-
Song, Y. Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology, [Link]
-
MDPI. In Vitro Effect of Copper (I) Complex [Cu(NN 1 ) 2 ](ClO 4 ) on Vibrio harveyi BB170 Biofilm Formation. [Link]
-
Health Canada. 4-Chloroindole-3-Acetic Acid. [Link]
-
Indian Journal of Pharmaceutical Education and Research. Investigation of In vitro and In vivo Pursuits of Laurus nobilis Extract on Acetic Acid-induced Ulcerative Colitis in Wistar. [Link]
-
Loba Chemie. 4-CHLOROPHENYL ACETIC ACID FOR SYNTHESIS MSDS. [Link]
-
Carl ROTH. Safety Data Sheet: Chloroacetic acid. [Link]
Sources
- 1. 2-(2'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid | 5001-98-9 | Benchchem [benchchem.com]
- 2. 4-Biphenylacetic acid 98 5728-52-9 [sigmaaldrich.com]
- 3. 5525-72-4 CAS MSDS ((4'-CHLORO-BIPHENYL-4-YL)-ACETIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 5001-98-9|2-(2'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid|BLD Pharm [bldpharm.com]
- 5. fishersci.com [fishersci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. lobachemie.com [lobachemie.com]
- 8. carlroth.com [carlroth.com]
- 9. carlroth.com [carlroth.com]
Application Note: Quantitative Analysis of 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid using HPLC-UV and LC-MS/MS
Abstract
This application note presents two robust and validated analytical methods for the quantification of 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid (CBAA) in research and quality control settings. CBAA is a biphenyl-substituted acetic acid derivative, structurally related to the non-steroidal anti-inflammatory drug (NSAID) metabolite, Felbinac.[1] The accurate quantification of this compound is critical for its use in drug development, metabolic studies, and environmental analysis. We provide detailed protocols for a widely applicable High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method. Both methods have been developed to ensure specificity, accuracy, and precision, with validation principles grounded in ICH Q2(R1) guidelines.[2][3][4]
Introduction and Scientific Background
2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid (CBAA) belongs to the class of biphenyl derivatives.[1] Its structure, featuring a chloro group on one phenyl ring and an acetic acid moiety on the other, necessitates reliable analytical methods for its quantification in various matrices.[1] The development of robust analytical procedures is a foundational element of pharmaceutical analysis, ensuring that data is reliable and reproducible.[5][6]
The choice between HPLC-UV and LC-MS/MS is typically driven by the required sensitivity and the complexity of the sample matrix.
-
HPLC-UV: A workhorse in many analytical laboratories, this technique is ideal for quantifying CBAA in simpler matrices or at higher concentrations, such as in bulk drug substance or formulation analysis. It offers excellent precision and is cost-effective.
-
LC-MS/MS: This method provides unparalleled sensitivity and selectivity, making it the gold standard for bioanalytical applications, such as quantifying low levels of CBAA in plasma or other biological fluids.[7][8] The use of Multiple Reaction Monitoring (MRM) ensures that the analyte is distinguished from complex endogenous matrix components.
This guide provides the foundational protocols and performance expectations for both techniques, enabling researchers to select and implement the most appropriate method for their specific application.
Analyte Physicochemical Properties
Understanding the properties of CBAA is crucial for method development. As a carboxylic acid with a biphenyl structure, it is a non-polar compound with an acidic functional group.
| Property | Value (Estimated) | Rationale & Implication for Analysis |
| Molecular Formula | C₁₄H₁₁ClO₂ | Used for exact mass calculations in MS. |
| Molecular Weight | 246.69 g/mol | Based on the molecular formula.[1] |
| pKa | ~4-5 | The carboxylic acid group will be ionized (negatively charged) at neutral pH. An acidic mobile phase (pH < 3) is required in reversed-phase HPLC to ensure the analyte is in its neutral, more retained form, leading to better peak shape. |
| LogP | > 3 | High hydrophobicity indicates strong retention on reversed-phase columns (e.g., C18, Biphenyl). |
| UV Absorbance | λmax ~254 nm | The biphenyl chromophore provides strong UV absorbance, making UV detection a viable quantification technique. |
Method 1: Quantification by Reversed-Phase HPLC with UV Detection
This method is designed for the routine quantification of CBAA in samples with expected concentrations in the μg/mL range. It leverages the principles of reversed-phase chromatography, where a non-polar stationary phase separates analytes based on their hydrophobicity.[9]
Principle and Causality
The core of this method is the separation of CBAA on a C18 or Biphenyl stationary phase. Biphenyl phases can offer unique selectivity for aromatic compounds like CBAA due to π-π interactions.[10] We use an acidic mobile phase (containing 0.1% formic or orthophosphoric acid) to suppress the ionization of CBAA's carboxylic acid group.[11][12] This ensures the analyte is in its neutral form, maximizing its interaction with the hydrophobic stationary phase, which results in better retention, sharper peaks, and improved reproducibility. Detection is achieved by monitoring the UV absorbance at 254 nm, a wavelength where the biphenyl structure exhibits a strong response.
Experimental Protocol: HPLC-UV
Reagents and Materials:
-
Acetonitrile (ACN), HPLC Grade
-
Methanol (MeOH), HPLC Grade
-
Water, HPLC Grade or Milli-Q
-
Formic Acid (or Orthophosphoric Acid), >98% purity
-
2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid (CBAA) reference standard
-
C18 or Biphenyl HPLC Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Standard Preparation:
-
Prepare a 1.0 mg/mL stock solution of CBAA in Methanol.
-
Perform serial dilutions of the stock solution with the mobile phase to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation (Example: Bulk Substance):
-
Accurately weigh and dissolve the sample in Methanol to achieve a theoretical concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile (ACN)
-
Elution Mode: Isocratic
-
Composition: 60% A / 40% B (Adjust as needed for optimal retention)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detector Wavelength: 254 nm
-
Run Time: 10 minutes
-
Workflow Diagram: HPLC-UV Analysis
Caption: HPLC-UV workflow for CBAA quantification.
Method Validation and Expected Performance
The method should be validated according to ICH Q2(R1) guidelines to demonstrate its suitability.[2][3]
| Validation Parameter | Acceptance Criteria | Expected Result |
| Linearity | Correlation coefficient (R²) ≥ 0.999 | R² > 0.999 over 1-100 µg/mL range.[13] |
| Accuracy | 98.0% - 102.0% recovery | Mean recovery of 100.0 ± 2.0%.[14] |
| Precision (Repeatability) | RSD ≤ 2.0% | RSD < 1.5% for six replicate injections. |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | ~0.5 - 1.0 µg/mL.[14] |
| Specificity | No interfering peaks at the retention time of CBAA | Peak is spectrally pure and baseline resolved. |
Method 2: Quantification by LC-MS/MS
This method is essential for applications requiring high sensitivity, such as pharmacokinetic studies in biological matrices (e.g., plasma).[11][15] It combines the separation power of HPLC with the sensitive and specific detection of tandem mass spectrometry.[7]
Principle and Causality
After chromatographic separation using a rapid gradient, the analyte is ionized, typically using Electrospray Ionization (ESI) in negative mode. The negative mode is chosen because the carboxylic acid group readily deprotonates to form a stable [M-H]⁻ ion. The mass spectrometer then isolates this specific precursor ion (m/z 245.0 for CBAA), fragments it in a collision cell, and monitors a specific, high-abundance product ion. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, as it is highly unlikely that an interfering compound will have the same precursor ion, product ion, and retention time as the target analyte.[11]
Experimental Protocol: LC-MS/MS
Reagents and Materials:
-
Same as HPLC-UV method, but with LC-MS grade solvents.
-
Internal Standard (IS): A structurally similar compound, such as Felbinac or a stable isotope-labeled version of CBAA.
-
Biological Matrix (e.g., human plasma) for matrix-matched standards.
Procedure:
-
Standard and QC Preparation:
-
Prepare stock solutions of CBAA and the Internal Standard (IS) in Methanol.
-
Spike blank biological matrix with CBAA and a constant concentration of IS to prepare matrix-matched calibration standards (e.g., 1-1000 ng/mL) and quality control (QC) samples (low, mid, high).
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, standard, or QC, add 150 µL of ACN containing the IS.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for injection.
-
-
LC Conditions:
-
Column: C18 or Biphenyl UPLC Column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: 30% B to 95% B over 2 minutes, hold for 1 minute, return to initial conditions.
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: ESI Negative
-
Capillary Voltage: -3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
MRM Transitions:
-
CBAA: Precursor m/z 245.0 → Product m/z 201.0 (loss of COOH)
-
IS (Felbinac): Precursor m/z 211.1 → Product m/z 167.0[11]
-
-
Note: MRM transitions must be optimized empirically on the specific instrument used.
-
Workflow Diagram: LC-MS/MS Analysis
Caption: Bioanalytical LC-MS/MS workflow for CBAA.
Method Validation and Expected Performance
This method should be validated according to the FDA's Bioanalytical Method Validation guidance.[16][17][18]
| Validation Parameter | Acceptance Criteria | Expected Result |
| Linearity | R² ≥ 0.99, 1/x² weighting | R² > 0.995 over 1-1000 ng/mL range. |
| Accuracy & Precision | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (RSD) ≤15% (≤20% at LLOQ).[15] | Accuracy: 95-105%. Precision: RSD < 10%. |
| Lower Limit of Quantification (LLOQ) | Accuracy within ±20%, Precision ≤20% | 1.0 ng/mL in plasma. |
| Selectivity | No significant interference in ≥6 sources of blank matrix.[17] | No interfering peaks observed. |
| Matrix Effect | IS-normalized matrix factor CV ≤ 15%. | Minimal ion suppression or enhancement observed. |
| Recovery | Consistent and reproducible. | >80% extraction recovery. |
Conclusion
This application note provides two comprehensive, scientifically-grounded methods for the quantification of 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid. The HPLC-UV method offers a robust, cost-effective solution for routine analysis of less complex samples. For applications demanding the highest sensitivity and selectivity, particularly in biological matrices, the LC-MS/MS method provides a validated, high-performance protocol. The choice of method should be guided by the specific research question, sample matrix, and required limits of quantification. Both protocols are built upon established chromatographic principles and adhere to international validation guidelines, ensuring the generation of trustworthy and reproducible data.
References
-
Separation Science. Biphenyl, the Go To Phase for LC-MS Method Development. Available from: [Link]
-
Li, H., et al. (2018). Qualitative and Quantitative Analysis of Felbinac and Its Major Metabolites in Human Plasma and Urine by Liquid Chromatography Tandem Mass Spectrometry. Journal of Chromatography B, 1092, 456-464. Available from: [Link]
-
Dong, M. W. (2017). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America, 35(8), 516-527. Available from: [Link]
-
Goh, C. F., et al. (2016). Development and validation of a reversed-phase HPLC method for quantification of 1'-acetoxychavicol acetate content in a nanostructured lipid carrier formulation. Journal of Pharmaceutical and Biomedical Analysis, 125, 347-354. Available from: [Link]
-
Zhang, C., et al. (2009). Validated LC-MS/MS assay for the determination of felbinac: Application to a preclinical pharmacokinetics study of felbinac trometamol injection in rat. Journal of Pharmaceutical and Biomedical Analysis, 50(1), 41-45. Available from: [Link]
-
Kim, M., et al. (2022). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Food Science and Technology, 42, e63222. Available from: [Link]
-
PubChem. 2-(2-Fluoro-(1,1'-biphenyl)-4-yl)acetic acid. National Center for Biotechnology Information. Available from: [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]
-
U.S. Food and Drug Administration. (2023). Bioanalytical Method Validation for Biomarkers Guidance for Industry. Available from: [Link]
-
IOSR Journal of Pharmacy. (2022). An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. Available from: [Link]
-
Anapharm Bioanalytics. LBA and LC-MS/MS Bioanalytical Method List. Available from: [Link]
-
Dodder, N. G., et al. (2021). Discovery and targeted monitoring of polychlorinated biphenyl metabolites in blood plasma using LC-TIMS-TOF MS. Analytical and Bioanalytical Chemistry, 413(13), 3497-3507. Available from: [Link]
-
Guillarme, D., & D'atri, V. (2019). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 24(17), 3147. Available from: [Link]
-
Li, P. J., et al. (2023). Development of a metabolomics-based data analysis approach for identifying drug metabolites based on high-resolution mass spectrometry. Journal of Food and Drug Analysis, 31(1), 152-164. Available from: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available from: [Link]
-
LGC Group. Guide to achieving reliable quantitative LC-MS measurements. Available from: [Link]
-
ResearchGate. Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Available from: [Link]
-
Xu, X., et al. (2005). Analytical strategies for identifying drug metabolites. Current Drug Metabolism, 6(3), 225-240. Available from: [Link]
-
Al-Rimawi, F., et al. (2023). Process Development and Validation of Reverse-Phase High-Performance Liquid Chromatography Method for Simultaneous Quantification of Quercetin, Thymoquinone, and Pterostilbene. Molecules, 28(14), 5369. Available from: [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Available from: [Link]
-
International Council for Harmonisation. Q2(R2) Analytical Validation. Available from: [Link]
-
YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Available from: [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available from: [Link]
-
YouTube. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. Available from: [Link]
-
U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. fda.gov [fda.gov]
- 4. starodub.nl [starodub.nl]
- 5. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. rsc.org [rsc.org]
- 8. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iosrphr.org [iosrphr.org]
- 10. sepscience.com [sepscience.com]
- 11. Validated LC-MS/MS assay for the determination of felbinac: Application to a preclinical pharmacokinetics study of felbinac trometamol injection in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. scielo.br [scielo.br]
- 14. researchgate.net [researchgate.net]
- 15. Qualitative and quantitative analysis of felbinac and its major metabolites in human plasma and urine by liquid chromatography tandem mass spectrometry and its application after intravenous administration of felbinac trometamol injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. labs.iqvia.com [labs.iqvia.com]
- 17. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 18. m.youtube.com [m.youtube.com]
Application Notes & Protocols: 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid in Medicinal Chemistry
Introduction: Unveiling a Scaffold of Therapeutic Potential
2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid is a derivative of biphenylacetic acid, a chemical scaffold that has garnered significant attention in medicinal chemistry. Structurally, it belongs to the same family as well-known non-steroidal anti-inflammatory drugs (NSAIDs) like Felbinac.[1] The presence of a carboxylic acid moiety and a halogenated biphenyl core suggests its potential interaction with various biological targets.[1] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the scientific rationale and practical applications of this compound, with a primary focus on its role as a potent inhibitor of aldose reductase, an enzyme critically implicated in the pathogenesis of diabetic complications.[2][3][4]
This guide will elucidate the hypothesized mechanism of action, provide detailed, field-proven protocols for its in vitro evaluation, and discuss advanced applications in structural biology to facilitate rational drug design.
Compound Profile: Physicochemical Properties
A thorough understanding of the compound's physical and chemical properties is paramount for its effective use in experimental settings. These properties influence solubility, handling, and formulation for biological assays.
| Property | Value | Source |
| CAS Number | 5525-72-4 | [5] |
| Molecular Formula | C₁₄H₁₁ClO₂ | [5] |
| Molecular Weight | 246.69 g/mol | [5] |
| Appearance | White to Off-White Solid | [5] |
| Melting Point | 153 - 156 °C | [5] |
| Solubility | Slightly soluble in DMSO and Methanol | [5] |
| Storage | 2-8°C | [5] |
Synthetic Strategy: A Conceptual Workflow
The synthesis of biphenyl derivatives like 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid typically involves modern cross-coupling reactions. The Suzuki coupling reaction is a powerful and widely used method for constructing the C-C bond between the two phenyl rings. A generalized workflow is presented below, illustrating the core logic of the synthesis. This approach is favored for its high yield and tolerance of various functional groups.
Caption: Conceptual workflow for the synthesis of the target compound via Suzuki coupling.
Primary Mechanism of Action: Aldose Reductase Inhibition
The most compelling therapeutic application for this compound class is the inhibition of aldose reductase (AR), the rate-limiting enzyme in the polyol pathway of glucose metabolism.[2][4]
The Polyol Pathway and Diabetic Complications
Under normal glycemic conditions, most glucose is phosphorylated by hexokinase. However, in hyperglycemic states, such as in diabetes mellitus, the excess glucose is shunted into the polyol pathway.[2]
-
Glucose to Sorbitol: Aldose reductase catalyzes the NADPH-dependent reduction of glucose to sorbitol.[6]
-
Sorbitol to Fructose: Sorbitol is then slowly oxidized to fructose by sorbitol dehydrogenase.
The accumulation of sorbitol leads to osmotic stress, and the consumption of NADPH disrupts the cellular redox balance, increasing susceptibility to oxidative stress. These factors are major contributors to long-term diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts.[2][3] By inhibiting aldose reductase, the entire pathological cascade can be mitigated.[6]
Caption: The polyol pathway and the inhibitory action of 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid on Aldose Reductase.
Rationale for Inhibition
Carboxylic acid derivatives are a major class of aldose reductase inhibitors.[2] The negatively charged carboxylate group is hypothesized to interact with a key positively charged residue, such as His110, and other residues like Tyr48 and Trp111 in the enzyme's active site.[7] The biphenyl tail of the inhibitor occupies a hydrophobic "specificity pocket," contributing to high-affinity binding.[7] The chloro-substituent likely enhances this hydrophobic interaction, potentially increasing potency.
Application Protocol 1: In Vitro Aldose Reductase Inhibition Assay
This protocol provides a robust method to determine the inhibitory potential of 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid against aldose reductase. The assay is based on the spectrophotometric measurement of the decrease in NADPH absorbance at 340 nm as it is consumed during the enzyme-catalyzed reduction of a substrate.[8][9]
Principle
The rate of aldose reductase activity is directly proportional to the rate of NADPH oxidation, which is monitored as a decrease in absorbance at 340 nm. An effective inhibitor will slow down this rate.
Materials & Reagents
-
Recombinant Human Aldose Reductase (rhAR)
-
NADPH
-
DL-Glyceraldehyde (Substrate)
-
Sodium Phosphate Buffer (0.067 M, pH 6.2)
-
2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid (Test Compound)
-
Epalrestat or Sorbinil (Positive Control Inhibitor)
-
DMSO (Vehicle Solvent)
-
UV-transparent 96-well plate or quartz cuvettes
-
Temperature-controlled spectrophotometer
Experimental Workflow
Sources
- 1. 2-(2'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid | 5001-98-9 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Production of crystals of human aldose reductase with very high resolution diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Exploring potent aldose reductase inhibitors for anti-diabetic (anti-hyperglycemic) therapy: integrating structure-based drug design, and MMGBSA approaches [frontiersin.org]
- 5. 5525-72-4 CAS MSDS ((4'-CHLORO-BIPHENYL-4-YL)-ACETIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Aldose reductase catalysis and crystallography. Insights from recent advances in enzyme structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Subatomic and atomic crystallographic studies of aldose reductase: implications for inhibitor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions in Biphenyl Derivative Synthesis
Introduction: The Enduring Power of the Suzuki-Miyaura Coupling in Biphenyl Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2][3] First reported by Akira Suzuki and his colleagues in 1979, this palladium-catalyzed reaction has become an indispensable tool for chemists, particularly in the pharmaceutical and materials science sectors.[4] Its impact was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to Suzuki, Heck, and Negishi for their pioneering work in palladium-catalyzed cross-couplings.[2][4]
At its core, the Suzuki-Miyaura reaction facilitates the coupling of an organoboron species (typically a boronic acid or ester) with an organic halide or triflate.[2][4] This methodology is exceptionally well-suited for the synthesis of biphenyl and its derivatives, which are prevalent structural motifs in a vast array of biologically active compounds and advanced materials.[5] The biphenyl scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in enzyme inhibitors, protein transporter ligands, and GPCR ligands.[5]
This guide provides a comprehensive overview of the experimental setup for Suzuki-Miyaura coupling reactions tailored for the synthesis of biphenyl derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just a set of instructions, but a deeper understanding of the causality behind the experimental choices, ensuring robust and reproducible results. We will delve into the reaction mechanism, explore the critical roles of each reaction component, provide a detailed experimental protocol, and offer insights into troubleshooting common issues.
The Catalytic Heart: Unraveling the Suzuki-Miyaura Mechanism
A fundamental understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1][6] The three key steps are oxidative addition, transmetalation, and reductive elimination.[6]
-
Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl halide to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in a square-planar Pd(II) complex.[1][6] This is often the rate-determining step of the reaction.[6] The reactivity of the aryl halide follows the general trend: I > OTf > Br > Cl.[6]
-
Transmetalation: This crucial step involves the transfer of the aryl group from the organoboron species to the Pd(II) complex. For this to occur, the boronic acid must be activated by a base.[7] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then facilitates the transfer of the aryl group to the palladium center, displacing a halide or other ligand.[1][7]
-
Reductive Elimination: The final step in the catalytic cycle is the reductive elimination of the two aryl groups from the Pd(II) complex. This forms the new carbon-carbon bond of the biphenyl product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][6]
Visualizing the Catalytic Cycle
The following diagram illustrates the fundamental steps of the Suzuki-Miyaura coupling catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Crafting the Reaction: A Deep Dive into Component Selection
The success of a Suzuki-Miyaura coupling hinges on the judicious selection of each reaction component. The interplay between the catalyst, ligand, base, and solvent system is critical for achieving high yields and purity.
The Palladium Catalyst: The Engine of the Reaction
The choice of the palladium source is fundamental. While many forms of palladium can be used, they must be capable of generating the active Pd(0) species in situ.[1]
-
Common Palladium Pre-catalysts:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A widely used, air-stable Pd(0) source. It can often be used directly without the need for an external ligand.
-
Pd(OAc)₂ (Palladium(II) Acetate) & PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) Dichloride): These are Pd(II) sources that are reduced to Pd(0) in the reaction mixture, often by phosphine ligands or other reducing agents present.
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): A common and effective Pd(0) source, often used in combination with a variety of phosphine ligands.[8]
-
The Ligand: The Catalyst's Navigator
Ligands play a multifaceted role in the Suzuki-Miyaura coupling. They stabilize the palladium catalyst, enhance its solubility, and critically, modulate its reactivity.[4]
-
Causality in Ligand Selection:
-
Electron-rich ligands increase the electron density on the palladium center, which facilitates the oxidative addition step.[4][9]
-
Bulky ligands promote the reductive elimination step, which can be crucial for coupling sterically hindered substrates.[4][9][10] They also help to prevent catalyst decomposition.
-
-
Classes of Ligands:
-
Phosphine Ligands: These are the most common class of ligands.[6] Examples range from the simple triphenylphosphine (PPh₃) to more sophisticated, electron-rich, and bulky biaryl phosphine ligands like SPhos, XPhos, and RuPhos, which are highly effective for challenging couplings.[6]
-
N-Heterocyclic Carbenes (NHCs): These have emerged as powerful alternatives to phosphine ligands, often exhibiting high stability and reactivity, especially for coupling less reactive aryl chlorides.[4][7]
-
| Ligand Type | Key Characteristics | Typical Applications |
| Triphenylphosphine (PPh₃) | Readily available, moderately effective. | Simple, unhindered couplings. |
| Buchwald Biaryl Phosphines (e.g., SPhos, XPhos) | Electron-rich, bulky. | Challenging couplings, including those with aryl chlorides and sterically hindered substrates.[6] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, thermally stable. | Highly active for a broad range of substrates, including unreactive aryl chlorides.[4][7] |
The Base: The Activator of Boronic Acids
The base is essential for activating the boronic acid for transmetalation.[7] The choice of base can significantly impact the reaction rate and yield.
-
Common Bases and Their Rationale:
-
Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): These are widely used, inexpensive, and effective for a broad range of substrates. Cesium carbonate is more soluble in organic solvents and can be particularly effective for difficult couplings.
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base that is often used in challenging reactions, including those with sterically hindered substrates.
-
Hydroxides (NaOH, KOH): Strong bases that can be effective but may not be suitable for substrates with base-sensitive functional groups.
-
Fluorides (KF, CsF): Can be used, particularly when base-labile groups are present, as they are generally milder.[7]
-
The Solvent System: The Reaction's Environment
The solvent system must be able to dissolve the reactants and facilitate the interaction of the various components. Many Suzuki couplings are run in a mixture of an organic solvent and water.[1]
-
Solvent Selection Considerations:
-
Aprotic Solvents: Toluene, dioxane, and tetrahydrofuran (THF) are commonly used.[1]
-
Polar Aprotic Solvents: Dimethylformamide (DMF) and N-methylpyrrolidone (NMP) can be effective, especially for more challenging reactions.[8]
-
Aqueous Mixtures: The addition of water often enhances the reaction rate by aiding in the dissolution of the inorganic base and facilitating the formation of the active boronate species.[1]
-
A Validated Protocol: Synthesis of 4-Methoxybiphenyl
This section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura coupling reaction to synthesize 4-methoxybiphenyl from 4-bromoanisole and phenylboronic acid. This protocol is designed to be a self-validating system, with clear instructions and checkpoints.
Materials and Reagents
-
4-Bromoanisole (1.0 mmol, 187 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 mmol, 16.4 mg)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg)
-
Toluene (5 mL)
-
Deionized water (0.5 mL)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Experimental Setup and Workflow
Caption: A typical workflow for a Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure
-
Reaction Setup:
-
To a clean, dry Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), potassium phosphate (424 mg, 2.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
-
Solvent Addition and Degassing:
-
Under a positive pressure of inert gas, add toluene (5 mL) and deionized water (0.5 mL) via syringe.
-
Thoroughly degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by using the freeze-pump-thaw method (3 cycles). This is crucial to prevent oxidation of the Pd(0) catalyst.[1]
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture.[11]
-
-
Workup and Extraction:
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).[11]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]
-
-
Purification and Characterization:
-
The crude product is then purified by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent.
-
The fractions containing the pure product are combined and the solvent is evaporated to yield 4-methoxybiphenyl as a white solid.
-
The identity and purity of the product should be confirmed by NMR spectroscopy and mass spectrometry.
-
Troubleshooting Common Issues in Biphenyl Synthesis
Even with a well-designed protocol, challenges can arise. Here are some common problems and their potential solutions:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst (oxidized Pd(0)).- Insufficiently active base or poor solubility.- Poor quality of boronic acid. | - Ensure thorough degassing of the reaction mixture.[1]- Switch to a stronger or more soluble base (e.g., K₃PO₄ or Cs₂CO₃).- Use freshly recrystallized or high-purity boronic acid. |
| Homocoupling of Boronic Acid | - Presence of oxygen in the reaction mixture.- Use of a Pd(II) precursor without a reductant. | - Rigorously exclude oxygen by proper degassing techniques.[1]- Ensure complete reduction of the Pd(II) precatalyst. |
| Protodeboronation (Loss of Boronic Acid) | - Prolonged reaction times at high temperatures.- Presence of excess water or protic solvents. | - Optimize reaction time and temperature.- Use anhydrous solvents if necessary, although some water is often beneficial.[1] |
| Difficulty with Sterically Hindered Substrates | - Insufficiently bulky ligand.- Inadequate base strength. | - Employ a bulkier, more electron-rich ligand (e.g., XPhos, RuPhos).[10]- Use a stronger base like K₃PO₄. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of biphenyl derivatives. By understanding the underlying mechanism and the critical roles of each component, researchers can rationally design and optimize their experimental setups. The protocol provided herein serves as a robust starting point, and the troubleshooting guide offers practical solutions to common challenges. With careful execution and a solid understanding of the principles outlined in these application notes, scientists can confidently and efficiently synthesize a wide range of biphenyl compounds for applications in drug discovery, materials science, and beyond.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Doctoral dissertation, University of London]. Available from: [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Gabel, D., et al. (2025). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. Chemistry – A European Journal. Available from: [Link]
-
The Organic Chemist. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Available from: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Available from: [Link]
- Google Patents. (n.d.). CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
-
Organometallics. (2023, August 23). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. Available from: [Link]
-
MDPI. (n.d.). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available from: [Link]
-
MDPI. (n.d.). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Available from: [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available from: [Link]
-
Journal of the American Chemical Society. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. ACS Publications. Available from: [Link]
- Google Patents. (n.d.). RU2580107C1 - Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction.
-
The Journal of Organic Chemistry. (2009, April 24). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. ACS Publications. Available from: [Link]
-
Organic Syntheses. (n.d.). 4-methoxy-2'-methylbiphenyl. Available from: [Link]
-
ResearchGate. (n.d.). (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Available from: [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. m.youtube.com [m.youtube.com]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. gala.gre.ac.uk [gala.gre.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems | MDPI [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Studying Protein Binding of 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid
This comprehensive guide is designed for researchers, scientists, and drug development professionals, providing a detailed framework for investigating the protein binding characteristics of the small molecule 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid. This document offers a strategic approach, from initial hit identification to in-depth biophysical characterization, ensuring scientific integrity and a thorough understanding of the underlying principles of each technique.
Introduction: Unraveling the Interactome of a Biphenyl Acetic Acid Derivative
2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid is a small molecule with a biphenyl scaffold, a common motif in pharmacologically active compounds. Understanding how this molecule interacts with proteins is a critical step in elucidating its mechanism of action, identifying potential therapeutic targets, and assessing its off-target effects. This guide provides a multi-faceted approach to comprehensively characterize its protein binding profile, employing a suite of modern biophysical techniques. The selection and sequence of these assays are designed to provide a holistic view of the binding thermodynamics, kinetics, and structural details.
Section 1: Initial Screening for Protein Interactions
The first step in characterizing a small molecule's protein binding is to identify its potential protein partners. A high-throughput screening approach is often employed to narrow down the vast number of possibilities within the proteome.
Fluorescence Polarization (FP) for High-Throughput Screening
Fluorescence Polarization (FP) is a powerful technique for assessing protein-ligand interactions in solution.[1][2][3] It is based on the principle that a small, fluorescently-labeled molecule tumbles rapidly in solution, leading to low polarization of emitted light. Upon binding to a larger protein, the tumbling rate slows significantly, resulting in an increase in the polarization of the emitted light.[4][5]
Causality Behind Experimental Choice: FP is an excellent primary screening tool due to its high-throughput nature, low sample consumption, and homogenous format (no separation of bound and free ligand is required).[4] A fluorescently labeled version of 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid would be required. If direct labeling is not feasible, a competition assay can be designed where the unlabeled compound displaces a known fluorescent ligand from a target protein.
Caption: Principle of Fluorescence Polarization for detecting protein-ligand binding.
Protocol: FP-Based Screening
-
Probe Preparation: Synthesize a fluorescently labeled derivative of 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid.
-
Assay Development:
-
Determine the optimal concentration of the fluorescent probe that gives a stable and robust signal.
-
Titrate a known binding protein (if available) or a panel of potential target proteins against the fixed concentration of the probe to determine the dynamic range of the assay.
-
-
High-Throughput Screen:
-
In a multi-well plate format, add the fluorescent probe to a library of purified proteins or cell lysates.
-
Measure the fluorescence polarization in each well using a suitable plate reader.
-
Hits are identified as proteins that cause a significant increase in polarization.
-
-
Data Analysis: Calculate the change in polarization (ΔP) for each protein. Set a threshold for hit identification (e.g., ΔP > 3 standard deviations above the mean of the negative controls).
Section 2: In-Depth Characterization of Binding Affinity and Thermodynamics
Once potential protein binders are identified, the next step is to quantify the binding affinity and understand the thermodynamic driving forces of the interaction.
Isothermal Titration Calorimetry (ITC) for a Complete Thermodynamic Profile
Isothermal Titration Calorimetry (ITC) is a label-free technique that directly measures the heat released or absorbed during a binding event.[6][7] This allows for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment.[8][9]
Causality Behind Experimental Choice: ITC is considered the gold standard for characterizing biomolecular interactions because it provides a complete thermodynamic profile of the binding event without the need for labeling or immobilization.[7] This provides deep mechanistic insight into the forces driving the interaction.
Caption: Workflow for Isothermal Titration Calorimetry.
Protocol: ITC Measurement
-
Sample Preparation:
-
Prepare a solution of the purified target protein (typically 10-100 µM) and a solution of 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid (typically 10-20 times the protein concentration).
-
Crucially, both solutions must be in identical, well-matched buffers to minimize heats of dilution.[9] Dialysis of the protein against the buffer used to dissolve the small molecule is highly recommended.
-
-
Instrument Setup:
-
Thoroughly clean the sample and reference cells.
-
Load the protein solution into the sample cell and the small molecule solution into the injection syringe.
-
Equilibrate the system to the desired temperature.
-
-
Titration:
-
Perform a series of small injections (e.g., 1-2 µL) of the small molecule solution into the protein solution.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat pulses to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine KD, n, and ΔH. ΔS is then calculated using the equation: ΔG = ΔH - TΔS = -RTln(KA).
-
| Parameter | Description | Example Value |
| KD | Dissociation Constant | 1.5 µM |
| n | Stoichiometry | 1.1 |
| ΔH | Enthalpy Change | -8.5 kcal/mol |
| ΔS | Entropy Change | 2.3 cal/mol·K |
Table 1: Example Thermodynamic Data from an ITC Experiment.
Section 3: Kinetic Analysis of the Binding Interaction
Understanding the rates of association (k_on) and dissociation (k_off) provides a more dynamic picture of the binding event and can be crucial for predicting in vivo efficacy.
Surface Plasmon Resonance (SPR) for Real-Time Kinetic Measurements
Surface Plasmon Resonance (SPR) is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip.[10][11] By immobilizing the protein on the chip and flowing a solution of the small molecule over the surface, one can monitor the binding and dissociation in real-time.[12][13]
Causality Behind Experimental Choice: SPR is a powerful technique for determining the kinetic parameters of an interaction.[12] It provides real-time data on the association and dissociation phases, which is complementary to the equilibrium data obtained from ITC.
Caption: Workflow for a Surface Plasmon Resonance experiment.
Protocol: SPR Kinetic Analysis
-
Protein Immobilization:
-
Covalently immobilize the purified target protein onto a suitable sensor chip (e.g., via amine coupling). The immobilization level should be optimized to avoid mass transport limitations.
-
-
Analyte Preparation:
-
Prepare a series of dilutions of 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid in a suitable running buffer.
-
-
Binding Measurement:
-
Inject the different concentrations of the small molecule over the sensor surface and monitor the change in response units (RU) over time (association phase).
-
After the association phase, switch to flowing only running buffer over the surface to monitor the dissociation of the complex (dissociation phase).
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on) and the dissociation rate constant (k_off).
-
The equilibrium dissociation constant (KD) can be calculated from the ratio of the rate constants (KD = k_off / k_on).
-
| Parameter | Description | Example Value |
| k_on | Association Rate Constant | 2.5 x 104 M-1s-1 |
| k_off | Dissociation Rate Constant | 3.8 x 10-2 s-1 |
| KD | Dissociation Constant | 1.52 µM |
Table 2: Example Kinetic Data from an SPR Experiment.
Section 4: Structural Insights into the Binding Mode
Identifying the binding site and understanding the structural basis of the interaction is crucial for structure-based drug design and lead optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Information
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein-ligand interactions at atomic resolution in solution.[14][15][16][17] It can be used to identify the binding site on the protein, determine the conformation of the bound ligand, and probe the dynamics of the interaction.[16][18]
Causality Behind Experimental Choice: NMR provides unparalleled detail about the structural and dynamic aspects of protein-ligand interactions in a near-physiological environment.[16] Techniques like Chemical Shift Perturbation (CSP) mapping can rapidly identify the binding interface.
Protocol: NMR Chemical Shift Perturbation (CSP) Mapping
-
Sample Preparation:
-
Prepare a sample of uniformly 15N-labeled protein in a suitable NMR buffer.
-
Prepare a concentrated stock solution of 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid in the same buffer.
-
-
NMR Data Acquisition:
-
Acquire a 1H-15N HSQC spectrum of the free protein. This spectrum provides a unique peak for each backbone amide proton.
-
Titrate in increasing amounts of the small molecule and acquire a 1H-15N HSQC spectrum at each titration point.
-
-
Data Analysis:
-
Overlay the spectra and identify the amide peaks that shift or broaden upon addition of the ligand.
-
Map these perturbed residues onto the three-dimensional structure of the protein to identify the binding site.
-
Section 5: Orthogonal Validation with MicroScale Thermophoresis (MST)
It is always good practice to validate binding data with an orthogonal method that relies on a different physical principle.
MicroScale Thermophoresis (MST)
MicroScale Thermophoresis (MST) measures the directed movement of molecules in a microscopic temperature gradient.[19] This movement, called thermophoresis, is sensitive to changes in the size, charge, and hydration shell of a molecule.[20][21] Binding of a ligand to a fluorescently labeled protein will alter its thermophoretic properties, allowing for the determination of binding affinity.
Causality Behind Experimental Choice: MST is a rapid and sensitive technique that requires low sample consumption.[22] It is an excellent orthogonal method to confirm the KD values obtained from other techniques like ITC or SPR. It can be performed in complex biological matrices, such as cell lysates.
Protocol: MST Binding Affinity Measurement
-
Protein Labeling: Label the target protein with a fluorescent dye.
-
Sample Preparation:
-
Prepare a series of dilutions of 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid.
-
Mix each dilution with a fixed concentration of the labeled protein.
-
-
MST Measurement:
-
Load the samples into capillaries and measure the thermophoretic movement in an MST instrument.
-
-
Data Analysis:
-
Plot the change in the normalized fluorescence against the logarithm of the ligand concentration.
-
Fit the resulting binding curve to determine the KD.
-
Conclusion
The comprehensive characterization of the protein binding of 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid requires a multi-pronged approach. By systematically employing the techniques outlined in this guide, from high-throughput screening with Fluorescence Polarization to detailed thermodynamic, kinetic, and structural analysis with ITC, SPR, and NMR, researchers can build a robust and detailed understanding of their molecule's interactions. The use of an orthogonal method like MicroScale Thermophoresis further strengthens the validity of the obtained data. This integrated biophysical approach is essential for advancing drug discovery and development programs.
References
-
Analysis of protein-ligand interactions by fluorescence polarization - PMC. (n.d.). PubMed Central. [Link]
-
Isothermal titration calorimetry: Principles and experimental design. (n.d.). CureFFI.org. [Link]
-
Protein–Ligand Interaction Analyses with Nuclear Magnetic Resonance Spectroscopy Enhanced by Dissolution Triplet Dynamic Nuclear Polarization. (2023). ACS Publications. [Link]
-
Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery. (n.d.). National Institutes of Health. [Link]
-
A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. (n.d.). PubMed Central. [Link]
-
Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC. (n.d.). PubMed Central. [Link]
-
Protein-ligand binding measurements using fluorescence polarization. (n.d.). BMG Labtech. [Link]
-
MicroScale Thermophoresis. (n.d.). NanoTemper Technologies. [Link]
-
ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. (n.d.). [Link]
-
Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions. (n.d.). Frontiers. [Link]
-
NMR studies of protein-ligand interactions. (n.d.). PubMed. [Link]
-
A beginner's guide to surface plasmon resonance | The Biochemist. (2023). Portland Press. [Link]
-
NMR for Studying Protein-Ligand Interactions. (n.d.). Creative Biostructure. [Link]
-
Probing RNA–Small Molecule Interactions Using Biophysical and Computational Approaches | ACS Chemical Biology. (2023). ACS Publications. [Link]
-
Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). (2025). [Link]
-
Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. (n.d.). National Institutes of Health. [Link]
-
Microscale thermophoresis. (n.d.). Wikipedia. [Link]
-
Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (n.d.). nanomicronspheres. [Link]
-
Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging | Analytical Chemistry. (n.d.). ACS Publications. [Link]
-
Isothermal Titration Calorimetry (ITC). (n.d.). Center for Macromolecular Interactions. [Link]
-
Bench Tip Video: Measuring Interactions Using Microscale Thermophoresis. (2013). YouTube. [Link]
-
Modern Biophysical Approaches to Study Protein–Ligand Interactions. (n.d.). [Link]
-
Ligand-Binding by Nuclear Magnetic Resonance Spectroscopy. (n.d.). [Link]
-
Molecule Binding Parameter Estimation from Surface Plasmon Resonance Measurements. (n.d.). Western Carolina University. [Link]
-
Video: Use of Microscale Thermophoresis to Measure Protein-Lipid Interactions. (2019). JoVE. [Link]
-
Video: Applications Of NMR In Biology. (2023). JoVE. [Link]
-
Using biophysical techniques to enhance early-stage drug discovery: the impact and challenges. (n.d.). Taylor & Francis Online. [Link]
-
Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC. (n.d.). National Institutes of Health. [Link]
Sources
- 1. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 4. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence Polarization (FP)—Note 1.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 8. Frontiers | Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions [frontiersin.org]
- 9. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 10. portlandpress.com [portlandpress.com]
- 11. faculty.wcu.edu [faculty.wcu.edu]
- 12. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biosensingusa.com [biosensingusa.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NMR studies of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. creative-biostructure.com [creative-biostructure.com]
- 18. Video: Applications Of NMR In Biology [jove.com]
- 19. Microscale thermophoresis - Wikipedia [en.wikipedia.org]
- 20. Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. nanotempertech.com [nanotempertech.com]
- 22. m.youtube.com [m.youtube.com]
Application Notes & Protocols: A Strategic Guide to the Development of Novel Anti-Inflammatory Agents from 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic Acid
Introduction: The Therapeutic Potential of the Biphenyl Scaffold
The biphenyl moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its inherent structural rigidity and capacity for functionalization allow for the precise spatial orientation of pharmacophoric groups, making it an attractive starting point for drug discovery. 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid, a derivative of biphenyl acetic acid, presents a compelling template for the development of novel therapeutics. The presence of the carboxylic acid offers a handle for a variety of chemical modifications, while the chlorinated biphenyl core provides a stable and lipophilic backbone. This guide outlines a comprehensive strategy for the design, synthesis, and evaluation of novel compounds derived from this starting material, with a focus on identifying potent and selective anti-inflammatory agents, particularly inhibitors of cyclooxygenase-2 (COX-2).
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key component of many diseases.[2] A crucial mediator of inflammation is the enzyme cyclooxygenase (COX), which exists in two primary isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated during inflammation.[3] Therefore, selective inhibition of COX-2 is a validated therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[4] This application note will detail a workflow to generate and screen a library of derivatives of 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid to identify promising COX-2 selective inhibitors.
Strategic Rationale for Compound Library Design
Our approach to generating a focused library of novel compounds from 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid is centered on three primary diversification strategies:
-
Amide Scaffolding: The carboxylic acid moiety will be converted to a diverse array of amides. This strategy introduces new hydrogen bond donors and acceptors, and allows for the exploration of a wide range of chemical space by varying the amine component. Amide bond formation is a robust and well-established reaction in medicinal chemistry.[5]
-
Bioisosteric Replacement of the Carboxylic Acid: To modulate the physicochemical properties of the lead compounds, such as acidity and membrane permeability, the carboxylic acid group will be replaced with known bioisosteres. Tetrazoles are a particularly attractive option as they are metabolically stable and mimic the acidic character of carboxylic acids.
-
Modification of the Biphenyl Core via Suzuki Coupling: The chloro-substituent on the biphenyl ring provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.[6] This will enable the introduction of a variety of substituents on the distal phenyl ring, allowing for the fine-tuning of steric and electronic properties to optimize binding to the target enzyme.
This multi-pronged approach will generate a library of compounds with diverse structural features, increasing the probability of identifying potent and selective COX-2 inhibitors.
Experimental Workflows and Protocols
I. Synthesis of Novel Derivatives
The following section details the step-by-step protocols for the synthesis of the proposed compound library.
A. General Synthetic Workflow
The overall synthetic strategy is depicted in the workflow diagram below.
Caption: Synthetic workflow for generating diverse compound libraries.
Protocol 1: Amide Synthesis via EDC/HOBt Coupling
This protocol describes a general procedure for the synthesis of amides from 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid and a variety of primary and secondary amines.
-
Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) is a widely used and efficient method for amide bond formation.[7] EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then converted to an HOBt ester. This ester readily reacts with an amine to form the desired amide, with the byproducts being water-soluble and easily removed during workup.
-
Step-by-Step Protocol:
-
To a solution of 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid (1.0 eq.) in anhydrous dichloromethane (DCM) (0.1 M) at 0 °C under a nitrogen atmosphere, add HOBt (1.2 eq.) and the desired amine (1.1 eq.).
-
Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq.) to the mixture.
-
Add EDC hydrochloride (1.2 eq.) portion-wise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: Synthesis of Tetrazole Bioisosteres
This protocol outlines the conversion of the carboxylic acid to a 5-substituted-1H-tetrazole.
-
Rationale: The [3+2] cycloaddition reaction between a nitrile and an azide is a common method for synthesizing tetrazoles. The carboxylic acid can be converted to a nitrile, which then undergoes cyclization. Alternatively, direct conversion methods are also available.
-
Step-by-Step Protocol (via nitrile):
-
Nitrile Formation: Convert 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid to the corresponding acid chloride using thionyl chloride or oxalyl chloride. React the acid chloride with ammonia to form the primary amide. Dehydrate the primary amide using a dehydrating agent like phosphorus oxychloride or trifluoroacetic anhydride to yield the nitrile.
-
Cycloaddition: To a solution of the nitrile (1.0 eq.) in N,N-dimethylformamide (DMF), add sodium azide (1.5 eq.) and ammonium chloride (1.5 eq.).
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidify the mixture with 2 M HCl to precipitate the tetrazole product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure tetrazole.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 3: Suzuki Cross-Coupling for Biphenyl Core Modification
This protocol describes the modification of the 4'-chloro position of the biphenyl ring using a Suzuki cross-coupling reaction.
-
Rationale: The Suzuki coupling is a versatile and powerful method for forming carbon-carbon bonds, particularly for the synthesis of biaryls.[8] It involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. This reaction tolerates a wide range of functional groups, making it suitable for late-stage diversification.
-
Step-by-Step Protocol:
-
To a degassed mixture of 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq.) in a suitable solvent system (e.g., 1,4-dioxane/water, 4:1), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).
-
Heat the reaction mixture under a nitrogen atmosphere at 80-100 °C for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
II. In Vitro Screening for Anti-Inflammatory Activity
The synthesized compounds will be subjected to a hierarchical screening cascade to identify potent and selective COX-2 inhibitors.
A. Screening Cascade
Caption: Hierarchical screening cascade for identifying lead compounds.
Protocol 4: In Vitro COX-1/COX-2 Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of the synthesized compounds against COX-1 and COX-2. Commercially available kits provide a standardized and reliable method for this primary screen.[3][9]
-
Rationale: This assay directly measures the enzymatic activity of COX-1 and COX-2. By comparing the inhibition of both isoforms, the selectivity of the compounds can be determined. A high COX-1/COX-2 IC₅₀ ratio indicates selectivity for COX-2.
-
Step-by-Step Protocol (using a commercial kit, e.g., from Cayman Chemical or Abcam):
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare serial dilutions of the test compound in the provided assay buffer.
-
In a 96-well plate, add the assay buffer, heme, and the test compound dilutions.
-
Add the COX-1 or COX-2 enzyme to the respective wells.
-
Incubate the plate at 37 °C for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding arachidonic acid (the substrate).
-
After a short incubation (e.g., 2 minutes), stop the reaction.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Celecoxib, a known selective COX-2 inhibitor, should be used as a positive control.
-
Protocol 5: Cell-Based Anti-Inflammatory Assay - LPS-Induced TNF-α Release in RAW 264.7 Macrophages
This protocol describes a secondary assay to evaluate the anti-inflammatory activity of the hit compounds in a cellular context.
-
Rationale: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[1] Measuring the inhibition of TNF-α release provides a physiologically relevant assessment of a compound's anti-inflammatory potential.
-
Step-by-Step Protocol:
-
Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours.
-
Collect the cell culture supernatant.
-
Quantify the amount of TNF-α in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
Determine the cell viability using a standard method (e.g., MTT assay) to ensure that the observed reduction in TNF-α is not due to cytotoxicity.
-
Calculate the percentage of inhibition of TNF-α release and determine the IC₅₀ value for each compound.
-
III. In Vivo Evaluation of Lead Candidates
Promising lead candidates identified from the in vitro screening will be evaluated in a relevant animal model of inflammation.
Protocol 6: Carrageenan-Induced Paw Edema in Rats
This is a classic and well-established model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.[10]
-
Rationale: Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its in vivo anti-inflammatory activity.
-
Step-by-Step Protocol:
-
Acclimatize male Wistar rats (150-200 g) for at least one week before the experiment.
-
Divide the animals into groups (n=6 per group): vehicle control, positive control (e.g., indomethacin or celecoxib), and test compound groups at different doses.
-
Administer the test compounds and controls orally or intraperitoneally 1 hour before carrageenan injection.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the subplantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
-
Analyze the data statistically using an appropriate method (e.g., ANOVA followed by Dunnett's test).
-
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Hypothetical Characterization Data for a Novel Amide Derivative
| Compound ID | Structure | Molecular Formula | MW ( g/mol ) | ¹H NMR (δ, ppm) | MS (m/z) |
| CBP-A-01 | C₂₁H₁₈ClNO₂ | 363.83 | 7.65 (d, 2H), 7.50 (d, 2H), 7.42 (d, 2H), 7.35 (d, 2H), 7.20 (t, 1H), 3.80 (s, 2H), 3.10 (q, 2H), 1.25 (t, 3H) | [M+H]⁺ 364.1 |
Table 2: In Vitro Anti-Inflammatory Activity of Lead Compounds
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | TNF-α Release IC₅₀ (µM) |
| CBP-A-01 | >100 | 0.5 | >200 | 2.1 |
| CBP-T-01 | >100 | 0.2 | >500 | 1.5 |
| CBP-S-01 | 50 | 0.8 | 62.5 | 3.5 |
| Celecoxib | 15 | 0.04 | 375 | 0.1 |
Conclusion and Future Directions
This comprehensive guide provides a strategic framework and detailed protocols for the development of novel anti-inflammatory agents derived from 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid. By employing a multi-faceted synthetic approach and a hierarchical screening cascade, researchers can efficiently identify and optimize lead compounds with potent and selective COX-2 inhibitory activity. The protocols provided are designed to be self-validating and are grounded in established methodologies. Successful execution of this workflow will pave the way for further preclinical development, including pharmacokinetic and toxicology studies, with the ultimate goal of delivering novel and effective anti-inflammatory therapies.
References
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
-
Suppression of LPS-Induced TNF-α Production in Macrophages by cAMP Is Mediated by PKA-AKAP95-p105. PMC. [Link]
-
Synthesis of 1H-tetrazoles. Organic Chemistry Portal. [Link]
-
Carrageenan-induced paw edema assay. Bio-protocol. [Link]
-
COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]
-
Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PMC. [Link]
-
Acid-Amine Coupling using EDCI. Organic Synthesis. [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]
-
Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles. Frontiers. [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. [Link]
-
Simple and efficient method for the preparation of novel tetrazole derivatives spectral characterization and its antibacterial activities. Der Pharma Chemica. [Link]
-
EDC-HOBt Amide coupling workup help. Reddit. [Link]
- Process for preparing tetrazole-5-carboxylic acid derivatives.
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. MDPI. [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]
-
COX-2 Inhibitor Screening Kit. Creative BioMart. [Link]
-
Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat. ResearchGate. [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]
-
LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. PMC. [Link]
-
Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. NIH. [Link]
-
Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. ResearchGate. [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
-
Tetrazoles via Multicomponent Reactions. ACS Publications. [Link]
-
The Effect of Natural-Based Formulation (NBF) on the Response of RAW264.7 Macrophages to LPS as an In Vitro Model of Inflammation. MDPI. [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC. [Link]
-
Anti-nociceptive, anti-inflammatory and possible mechanism of anti-nociceptive action of methanol leaf extract of Nymphaea lotus Linn (Nymphaeceae). PubMed Central. [Link]
Sources
- 1. Suppression of LPS-Induced TNF-α Production in Macrophages by cAMP Is Mediated by PKA-AKAP95-p105 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. growingscience.com [growingscience.com]
- 5. 1H-Tetrazole synthesis [organic-chemistry.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. inotiv.com [inotiv.com]
A Robust, Validated Reversed-Phase HPLC Method for Purity Determination of 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid
An Application Note for the Pharmaceutical Analysis of 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid
Abstract
This application note presents a detailed, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid. This compound is a critical intermediate in organic synthesis, particularly for developing anti-inflammatory and analgesic drugs.[1] Accurate determination of its purity is paramount for ensuring the quality, safety, and efficacy of final pharmaceutical products. The method described herein is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive protocol grounded in established chromatographic principles and regulatory expectations.
Introduction and Scientific Rationale
2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid (CAS No. 5525-72-4) is an aromatic carboxylic acid structurally related to known non-steroidal anti-inflammatory drugs (NSAIDs) like Felbinac.[2] Its biphenyl core and carboxylic acid moiety dictate its physicochemical properties and are key considerations for analytical method development. The purity of an active pharmaceutical ingredient (API) or its key intermediates is a critical quality attribute that directly impacts the safety and efficacy of a drug product. Therefore, a well-developed and validated analytical method is required to quantify the main component and separate it from any potential process-related impurities or degradation products, in line with guidelines from the International Council for Harmonisation (ICH).[3][4][5]
The selection of RP-HPLC is predicated on its universal applicability and high separation efficiency for molecules of this nature.[6][7] The core challenge in analyzing acidic compounds like 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid is controlling their ionization state to achieve sharp, symmetrical peaks and reproducible retention times. This is accomplished through the principle of ion suppression. By maintaining the mobile phase pH significantly lower than the analyte's pKa, the carboxylic acid group remains in its protonated, non-ionized form, enhancing its retention on a non-polar stationary phase.[8][9]
Analyte Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 5525-72-4 | [1][10][11] |
| Molecular Formula | C₁₄H₁₁ClO₂ | [10][11] |
| Molecular Weight | 246.69 g/mol | [1][10][11] |
| Melting Point | 153 - 156 °C | [1][10] |
| pKa (estimated) | ~3.8 - 4.1 (similar to related compounds) | [2] |
| Solubility | Slightly soluble in Methanol and DMSO | [10][12] |
These properties, particularly the pKa and solubility, are the foundational data upon which the following method is built. The acidic nature necessitates a low-pH mobile phase, and its solubility guides the choice of an appropriate sample diluent.
Experimental Protocol: Purity Determination by RP-HPLC
This protocol provides a self-validating system through the inclusion of rigorous system suitability criteria, ensuring the chromatographic system is performing adequately before any sample analysis.
-
Instrumentation: HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A C18 phase provides the necessary hydrophobicity to retain the biphenyl structure.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC or ultrapure grade)
-
Phosphoric acid (85%, analytical grade)[7]
-
2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid Reference Standard (purity ≥99.5%)
-
The method employs a gradient elution to ensure the separation of the main analyte from both early-eluting polar impurities and late-eluting non-polar impurities.
| Parameter | Condition | Justification |
| Stationary Phase | C18, 4.6 x 150 mm, 5 µm | Industry-standard for robust separation of aromatic compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (v/v) | Acidified to a pH of ~2.1 to suppress ionization of the analyte. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting the analyte from the C18 column. |
| Gradient Program | Time (min) | % B |
| 0.0 | 40 | |
| 20.0 | 90 | |
| 25.0 | 90 | |
| 25.1 | 40 | |
| 30.0 | 40 | |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency. |
| Column Temperature | 30 °C | Controlled temperature ensures retention time stability. |
| Detection | UV at 254 nm | The biphenyl chromophore exhibits strong absorbance at this wavelength. |
| Injection Volume | 10 µL | |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) | Ensures sample solubility and compatibility with the initial mobile phase. |
-
Mobile Phase A: Add 1.0 mL of 85% phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.
-
Reference Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the Sample Diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the Sample Diluent.
The following diagram outlines the logical flow of the analytical procedure.
Caption: Workflow for HPLC Purity Analysis.
Before sample analysis, the system's performance must be verified according to USP <621> guidelines.[13][14][15] Inject the Reference Standard Solution five times and evaluate the following parameters for the principal peak.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is crucial for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and separation power. |
| % RSD for Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the autosampler and detector. |
| % RSD for Retention Time | ≤ 1.0% | Demonstrates the stability and precision of the pump and mobile phase composition. |
The purity is determined using the area percent method. This method assumes that all impurities have a similar UV response to the main component.
Formula: % Purity = (Area_main / (Area_main + ΣArea_impurities)) * 100
Where:
-
Area_main is the peak area of 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid.
-
ΣArea_impurities is the sum of the peak areas of all identified impurities.
Method Validation Principles (Trustworthiness)
For use in a regulated environment, this method must be validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[3][4][16][17] The validation would include:
-
Specificity: The method's ability to separate and quantify the analyte in the presence of expected impurities and degradation products. This is often assessed using forced degradation studies and confirmed with peak purity analysis from a DAD detector.[3][5][17]
-
Linearity: Demonstrating a linear relationship between the concentration of the analyte and the detector response over a specified range (e.g., from the Limit of Quantitation to 120% of the nominal concentration).[3][5]
-
Accuracy: The closeness of the test results to the true value, typically determined by analyzing samples with known amounts of spiked analyte.[5][18]
-
Precision: Assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day, inter-analyst), measured by the relative standard deviation (%RSD) of a series of measurements.[5][18]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy, respectively.[18]
-
Robustness: The method's reliability when subjected to small, deliberate variations in parameters like mobile phase composition, pH, flow rate, and column temperature.[5]
Conclusion
The RP-HPLC method detailed in this application note provides a precise, reliable, and robust system for the purity determination of 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid. The use of ion-suppression reversed-phase chromatography with a C18 column and a gradient elution program ensures excellent separation from potential impurities. The protocol is designed to be self-validating through stringent system suitability requirements and is grounded in established scientific principles, making it suitable for implementation in research, development, and quality control laboratories.
References
-
2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid - MySkinRecipes. (Source: MySkinRecipes) [Link]
-
(4-Chlorophenyl)acetic acid | C8H7ClO2 | CID 15880 - PubChem. (Source: NIH PubChem) [Link]
-
2-(2-Fluoro-(1,1'-biphenyl)-4-yl)acetic acid | C14H11FO2 | CID 11831237 - PubChem. (Source: NIH PubChem) [Link]
-
CAS NO. 5525-72-4 | 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid - Arctom. (Source: Arctom Scientific) [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (Source: Taylor & Francis Online) [Link]
-
Validated LC-MS/MS assay for the determination of felbinac: Application to a preclinical pharmacokinetics study of felbinac trometamol injection in rat. (Source: PubMed) [Link]
-
Validation of analytical procedures: text and methodology q2(r1). (Source: ICH) [Link]
-
〈621〉CHROMATOGRAPHY. (Source: US Pharmacopeia) [Link]
-
HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. (Source: HPLC.eu) [Link]
- Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
-
RP-HPLC Method Development and Validation for Determination of Abemaciclib in Bulk Drug Substance and Pharmaceutical Dosage Forms. (Source: ResearchGate) [Link]
-
Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. (Source: PubMed Central) [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (Source: European Medicines Agency) [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (Source: AMSbiopharma) [Link]
-
Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. (Source: SIELC Technologies) [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (Source: Acta Poloniae Pharmaceutica) [Link]
-
<621> CHROMATOGRAPHY. (Source: Pharmacopeia.cn) [Link]
-
Separation of Phenylacetic acid on Newcrom R1 HPLC column. (Source: SIELC Technologies) [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. (Source: European Medicines Agency) [Link]
-
Are You Sure You Understand USP <621>?. (Source: Chromatography Online) [Link]
-
A multi-active method for the analysis of active substances in formulated products to support quality control scope. (Source: CIPAC) [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (Source: CORE) [Link]
-
Validation of Analytical Procedures Q2(R2). (Source: ICH) [Link]
-
Understanding the Latest Revisions to USP <621>. (Source: Agilent) [Link]
-
USP-NF 621 Chromatography. (Source: Scribd) [Link]
-
Separation of the Oxidation Products of Polycyclic Aromatic Hydrocarbons by Reversed-Phase HPLC Combined with Ion-Pairing and Ion-Suppression Techniques. (Source: Oxford Academic) [Link]
Sources
- 1. 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid [myskinrecipes.com]
- 2. 2-(2'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid | 5001-98-9 | Benchchem [benchchem.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. 5525-72-4 CAS MSDS ((4'-CHLORO-BIPHENYL-4-YL)-ACETIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. arctomsci.com [arctomsci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. agilent.com [agilent.com]
- 15. scribd.com [scribd.com]
- 16. ema.europa.eu [ema.europa.eu]
- 17. database.ich.org [database.ich.org]
- 18. ptfarm.pl [ptfarm.pl]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid
Welcome to the technical support center for the synthesis of 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important non-steroidal anti-inflammatory drug (NSAID) intermediate. We provide in-depth, experience-driven advice to help you optimize your reaction yields, minimize impurities, and streamline your purification process.
The most prevalent and scalable method for constructing the core biphenyl structure is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This guide will focus primarily on troubleshooting this critical step.
Troubleshooting Guide: The Suzuki-Miyaura Coupling Step
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, but its success is highly dependent on the careful optimization of several parameters.[1][2][3] Below, we address the most common issues researchers face.
Problem 1: Low or No Yield of the Desired Product
Question: My Suzuki coupling reaction between 4-bromophenylacetic acid (or its ester) and 4-chlorophenylboronic acid is resulting in a very low yield. What are the potential causes and how can I improve it?
Answer: A low yield is the most frequent challenge and can be attributed to several factors, primarily related to catalyst activity, reaction conditions, and reagent quality. Let's break down the likely culprits and their solutions.
Causality & Solutions:
-
Ineffective Catalyst System: The choice of palladium source and ligand is critical. The ligand stabilizes the Pd(0) catalyst and facilitates the key steps of the catalytic cycle.[4] Electron-rich and bulky phosphine ligands are often preferred as they promote the rate-determining oxidative addition and the final reductive elimination steps.[4]
-
Recommendation: Switch to a more robust catalyst system. While Pd(PPh₃)₄ is common, pre-catalysts like Pd(OAc)₂ or PdCl₂(dppf) often show higher activity and stability. Consider using advanced phosphine ligands like SPhos or XPhos, which are known to be highly effective for cross-coupling reactions.
-
-
Improper Base Selection: The base plays a crucial role in activating the boronic acid for the transmetalation step.[4][5] An unsuitable base can lead to a stalled reaction or promote side reactions. The effectiveness of a base is often linked to the solvent system used.[3]
-
Recommendation: An aqueous solution of a carbonate base (Na₂CO₃, K₂CO₃) or phosphate base (K₃PO₄) is a standard and effective choice. K₃PO₄ is often more effective for less reactive aryl chlorides. If your starting material is base-sensitive, a milder base like potassium fluoride (KF) can be used.[5]
-
-
Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) species, halting the catalytic cycle.
-
Recommendation: Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon). This is achieved by thoroughly degassing the solvent and flushing the reaction vessel with the inert gas before adding the catalyst. A common method is the "freeze-pump-thaw" technique for solvents, or simply bubbling argon through the solvent for 20-30 minutes.
-
-
Poor Reagent Quality: The purity of the boronic acid is paramount. Boronic acids can undergo self-condensation to form boroxines upon standing, which are less reactive in the coupling reaction.
-
Recommendation: Use freshly purchased or recrystallized 4-chlorophenylboronic acid. Check the purity by NMR or melting point before use. Ensure your aryl halide starting material is also of high purity.
-
Below is a diagram illustrating the fundamental steps of the Suzuki-Miyaura catalytic cycle. Understanding this process is key to diagnosing issues in your reaction.[3]
Caption: Fig 2. A standard workflow for purifying the final acidic product.
Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the carboxylic acid group before the Suzuki coupling?
-
A1: While not always strictly necessary, protecting the carboxylic acid (e.g., as a methyl or ethyl ester) is highly recommended. The free carboxylic acid can interfere with the basic conditions of the reaction, potentially leading to lower yields and purification difficulties. The ester can be easily hydrolyzed back to the acid in a final step after the coupling and purification.
Q2: Which aryl halide is better to use: 4-bromophenylacetic acid or 4-chlorophenylacetic acid?
-
A2: Aryl bromides are generally more reactive than aryl chlorides in the oxidative addition step of the Suzuki coupling. [3]Therefore, 4-bromophenylacetic acid (or its ester) is the preferred starting material as it typically requires milder conditions and gives higher yields. Aryl chlorides can be used but often require more specialized and highly active catalyst systems. [3] Q3: What analytical techniques should I use to confirm the structure and purity of the final product?
-
A3: A combination of techniques is recommended:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of the biphenyl rings and the acetic acid moiety.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
Melting Point: To compare with the literature value for the pure compound.
-
References
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Syntheses. (n.d.). α-CHLOROPHENYLACETIC ACID. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
El-Mekabaty, A., & El-Faham, A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18431-18491. Retrieved from [Link]
- Google Patents. (n.d.). CN1927810A - Preparation method of chlorophenyl acetic acid.
-
The Organic Chemistry Channel. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
- Google Patents. (n.d.). CN104086394A - Preparation method of felbinac.
-
ACS Publications. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Retrieved from [Link]
-
Organic Syntheses. (n.d.). diphenylacetic acid. Retrieved from [Link]
-
ResearchGate. (2018). Suzuki–Miyaura Cross-Coupling Reactions in Acetic Acid Employing Sydnone-Derived Catalyst Systems. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. Retrieved from [Link]
- Google Patents. (n.d.). CN103086875A - Synthetic method of felbinac non-steroidal anti-inflammatory agent.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility. Retrieved from [Link]
-
ACS Publications. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society. Retrieved from [Link]
-
MDPI. (2024). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]
-
University of San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]
- Google Patents. (n.d.). CN101143815A - The preparation method of felbinac.
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]
- Google Patents. (n.d.). CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid.
-
MDPI. (n.d.). Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis. Retrieved from [Link]
-
Harvard University. (n.d.). The Suzuki Reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN107324990A - A kind of preparation method of felbinac.
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]
-
Reddit. (2024). Help with mechanism in order to diagnose automated synthesis hardware issues. Retrieved from [Link]
- Google Patents. (n.d.). US4620025A - Process for the preparation of biphenyl intermediates.
-
Stanford University. (n.d.). GEL STAINING AND IN-GEL DIGESTION PROTOCOL. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Low Aqueous Solubility of 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid
Welcome to the technical support guide for 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility challenges commonly encountered with this compound in aqueous solutions. Our goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to ensure successful experimental outcomes.
Introduction: The Core Challenge
2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid is a derivative of the non-steroidal anti-inflammatory drug (NSAID) family, structurally related to Felbinac.[1][2] Its molecular structure, characterized by a large, rigid, and hydrophobic biphenyl core, is the primary reason for its inherently low solubility in water.[3][4] Furthermore, as a carboxylic acid, its solubility is critically dependent on the pH of the medium.[5] This guide will deconstruct the physicochemical principles governing its solubility and provide validated, step-by-step methods to overcome these challenges.
Section 1: Understanding the Root Cause: Physicochemical Properties
The low aqueous solubility of this compound is not an anomaly but a direct consequence of its chemical structure. The large, non-polar biphenyl rings resist favorable interactions with polar water molecules. The key to solubilization lies in its single ionizable group: the carboxylic acid.
The ionization state of this group is governed by its acidity constant (pKa) and the pH of the solution, a relationship described by the Henderson-Hasselbalch equation.[6][7]
pH = pKa + log ( [A⁻] / [HA] )
Where:
-
[HA] is the concentration of the neutral, protonated (and poorly soluble) carboxylic acid.
-
[A⁻] is the concentration of the ionized, deprotonated (and much more soluble) carboxylate salt.
To achieve significant solubility, the pH of the solution must be raised above the compound's pKa, shifting the equilibrium towards the formation of the soluble carboxylate anion. The pKa of the parent compound, 4-biphenylacetic acid, is approximately 4.29.[1] The electron-withdrawing effect of the chlorine atom suggests the pKa of the chloro-derivative is in a similar, or slightly more acidic, range.[2] Therefore, at neutral pH (e.g., in water or standard phosphate-buffered saline at pH 7.4), the compound exists almost entirely in its protonated, insoluble form.
Key Physicochemical Data
| Property | Value | Source |
| Chemical Name | 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid | [8] |
| CAS Number | 5525-72-4 | [8] |
| Molecular Formula | C₁₄H₁₁ClO₂ | [8] |
| Molecular Weight | 246.69 g/mol | [8] |
| Appearance | White to Off-White Solid | [8] |
| Melting Point | 153 - 156 °C | [8] |
| Predicted pKa | ~3.8 - 4.3 | [1][2] |
| Known Solvents | Slightly soluble in DMSO and Methanol | [8] |
Section 2: Troubleshooting FAQs
This section directly addresses the most common issues encountered by researchers.
FAQ 1: Why won't my 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid dissolve in water or PBS (pH 7.4)?
-
Expert Answer: At neutral pH, the compound is in its protonated carboxylic acid form (R-COOH). This form is highly lipophilic due to the large biphenyl structure and lacks the charge necessary for significant interaction with water molecules, leading to very poor solubility. To dissolve it, you must convert it to its ionized salt form (R-COO⁻) by increasing the pH.
FAQ 2: What is the recommended first-line method to solubilize this compound for in vitro assays?
-
Expert Answer: The most direct and effective method is pH adjustment . By preparing a stock solution in a dilute basic solution (e.g., 0.1 M NaOH) and then diluting this stock into your final aqueous buffer, you can achieve complete dissolution. The goal is to maintain the final solution pH at least 1.5 to 2 units above the compound's pKa. See Protocol 1 for a detailed methodology.
FAQ 3: I dissolved the compound in NaOH, but it precipitated immediately when I added it to my neutral pH cell culture medium. What went wrong?
-
Expert Answer: This is a classic phenomenon known as "crashing out." Your concentrated stock solution was at a high pH, keeping the compound in its soluble, deprotonated state. When you introduced a small volume of this stock into the much larger volume of your buffered, neutral pH medium, the medium's buffering capacity immediately lowered the pH of the microenvironment around the compound. This forced the compound back into its protonated, insoluble form, causing it to precipitate. To avoid this, ensure the final concentration of your compound is below its solubility limit at the final pH of your assay medium. It may require preparing a more dilute stock solution or using an alternative solubilization strategy if high concentrations are needed.
Caption: Workflow illustrating compound precipitation.
FAQ 4: Can I use an organic solvent like DMSO? What are the best practices?
-
Expert Answer: Yes, DMSO is a viable option and the compound is known to be slightly soluble in it.[8] This approach is useful when pH modification is undesirable. The best practice is to prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM) and then serially dilute it into your aqueous experimental medium. Crucially, you must ensure the final concentration of DMSO in your assay is non-toxic and does not interfere with the experiment (typically <0.5%, and often <0.1% for sensitive cell-based assays). Always run a vehicle control (medium with the same final concentration of DMSO but without the compound) to validate your results. See Protocol 2 .
FAQ 5: My experiment is sensitive to both pH changes and solvents like DMSO. Are there any advanced alternatives?
-
Expert Answer: Absolutely. For highly sensitive applications, complexation with cyclodextrins is an excellent strategy.[9][10] Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate the hydrophobic biphenyl portion of your compound, forming a water-soluble inclusion complex.[11][] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used for this purpose.[13] This method avoids pH shifts and the use of organic co-solvents. See Protocol 3 . Another option is the use of surfactants to form micelles that can solubilize the drug.[14][15][16]
Section 3: Detailed Experimental Protocols
Protocol 1: Solubilization by pH Adjustment
This protocol relies on converting the acid to its more soluble salt form.
-
Weigh Compound: Accurately weigh the desired amount of 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid powder.
-
Initial Suspension: Add a volume of purified water that is less than your final target volume (e.g., ~80% of the final volume). The compound will not dissolve and will form a suspension.
-
Base Titration: While stirring, add a low-molarity solution of sodium hydroxide (e.g., 0.1 M or 1 M NaOH) dropwise.
-
Observe Dissolution: Continue adding NaOH drops until the solution becomes completely clear. This indicates the conversion of the acid to its sodium salt. Be patient, as dissolution may take a few minutes.
-
pH and Volume Adjustment: Measure the pH of the solution. If necessary, adjust it to the desired level (ideally pH > 6.5) using dilute HCl or NaOH. Add purified water to reach the final target volume and concentration.
-
Sterilization: If required for biological experiments, sterile-filter the final solution through a 0.22 µm filter.
Self-Validation: A clear, particulate-free solution after final volume adjustment confirms successful solubilization. Re-precipitation upon standing indicates that the final pH is too low or the concentration is above the solubility limit at that pH.
Protocol 2: Preparation of a Stock Solution in DMSO
This protocol is ideal for creating a concentrated stock for serial dilution.
-
Weigh Compound: Accurately weigh the compound into a suitable vial (e.g., glass or polypropylene).
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Promote Dissolution: Vortex or gently warm the solution (e.g., to 37°C) to aid dissolution. Ensure the solution is completely clear with no visible particulates.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Usage: When preparing working solutions, dilute the DMSO stock directly into your aqueous buffer or media. Ensure the final DMSO concentration remains below the tolerance level of your experimental system.
Self-Validation: The clarity of the stock solution is the primary indicator of success. Always include a vehicle control in your experiments to account for any effects of the DMSO itself.
Protocol 3: Advanced Solubilization with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This method creates a solvent-free, neutral pH, water-soluble formulation.
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in purified water. A 40% (w/v) solution is a common starting point.
-
Add Compound: Add the powdered 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid directly to the HP-β-CD solution. A molar ratio of 1:1 to 1:5 (compound to cyclodextrin) is typical, but may require optimization.
-
Facilitate Complexation: Vigorously stir or sonicate the mixture at room temperature or with gentle heating (e.g., 40-50°C) for several hours (or overnight) to allow the inclusion complex to form.
-
Clarify Solution: Once the solution appears clear, it can be centrifuged or filtered (0.22 µm) to remove any small amount of undissolved material.
-
Usage and Storage: The resulting clear solution is a water-soluble complex of your compound. It can be stored at 4°C or frozen.
Self-Validation: The formation of a clear, stable aqueous solution from the initially insoluble powder confirms successful complexation.
Section 4: Visualization of Concepts
Decision-Making Workflow for Solubilization
Caption: Decision tree for selecting a solubilization method.
pH-Dependent Solubility Equilibrium
Sources
- 1. 4-Biphenylacetic acid | 5728-52-9 [chemicalbook.com]
- 2. 2-(2'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid | 5001-98-9 | Benchchem [benchchem.com]
- 3. Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. youtube.com [youtube.com]
- 6. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 7. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 8. 5525-72-4 CAS MSDS ((4'-CHLORO-BIPHENYL-4-YL)-ACETIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. touroscholar.touro.edu [touroscholar.touro.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Micellar solubilization of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Micellar solubilization of drugs. [sites.ualberta.ca]
common side reactions in the synthesis of biphenyl acetic acid derivatives
Welcome to the Technical Support Center for the synthesis of biphenyl acetic acid derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly focusing on the mitigation of side reactions in prevalent synthetic routes. Our goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you in your synthetic endeavors.
Structure of This Guide
This guide is organized into sections based on the most common synthetic methodologies for preparing biphenyl acetic acid and its derivatives. Each section contains:
-
A brief overview of the synthetic strategy.
-
A detailed troubleshooting guide in a question-and-answer format, addressing specific side reactions and experimental issues.
-
A Frequently Asked Questions (FAQs) section for quick reference.
-
Experimental protocols for key reactions and mitigation strategies.
-
Visual aids , including mechanistic diagrams and process flowcharts, to clarify complex concepts.
Section 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds, and a widely used method for preparing biphenyl structures.[1] It typically involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid or its ester derivative.[2]
Troubleshooting Guide: Suzuki-Miyaura Coupling
Question 1: I am observing a significant amount of a homocoupled byproduct of my boronic acid in my reaction mixture. What is causing this and how can I prevent it?
Answer: The homocoupling of boronic acids to form a symmetrical biaryl is a common side reaction in Suzuki-Miyaura coupling.[3] This side reaction is often promoted by the presence of oxygen and can occur via a Pd(II)-mediated pathway, especially if the reduction of the Pd(II) precatalyst to the active Pd(0) species is inefficient.[4]
Causality and Mechanism:
The generally accepted mechanism for homocoupling involves the transmetalation of two boronic acid molecules to the palladium center, followed by reductive elimination. The presence of oxygen can facilitate the reoxidation of Pd(0) to Pd(II), which can then enter the homocoupling catalytic cycle.
Mitigation Strategies:
-
Thorough Degassing: Oxygen is a key culprit in promoting homocoupling.[4] Ensure your solvent and reaction mixture are thoroughly degassed before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (e.g., 30-60 minutes).
-
Choice of Palladium Source and Ligands:
-
Using a Pd(0) source like Pd(PPh₃)₄ can sometimes be advantageous over Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂(dppf)) which require in-situ reduction.
-
Employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos) can promote the desired cross-coupling pathway and suppress homocoupling by favoring the reductive elimination of the unsymmetrical product.[1]
-
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling. However, this may also slow down the overall reaction rate.
Experimental Protocol to Minimize Homocoupling:
A representative protocol for the synthesis of 4-biphenylacetic acid is as follows:
-
To a flame-dried Schlenk flask, add 4-bromophenylacetic acid (1.0 equiv), phenylboronic acid (1.2 equiv), and a suitable base such as K₂CO₃ (2.0 equiv).
-
Add a degassed solvent system, for example, a 4:1 mixture of 1,4-dioxane and water.[2]
-
Bubble argon through the stirred mixture for 30 minutes.
-
Under a positive pressure of argon, add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 equiv).
-
Heat the reaction mixture to 80-90 °C and monitor the progress by TLC or GC-MS.[2]
Question 2: My reaction is giving a low yield, and I've identified the corresponding arene from the protodeboronation of my boronic acid. What causes this and what are the solutions?
Answer: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is another frequent side reaction that lowers the yield of the desired biphenyl derivative.[5] This is particularly problematic with electron-rich or heteroaryl boronic acids.[5]
Causality and Mechanism:
Protodeboronation is essentially the hydrolysis of the boronic acid, which can be catalyzed by acid or base and is often accelerated at higher temperatures. The mechanism involves the protonation of the aryl group attached to boron, leading to the cleavage of the C-B bond.
Mitigation Strategies:
-
Choice of Base and Solvent:
-
Using a milder base like K₃PO₄ or Cs₂CO₃ can be beneficial.
-
Anhydrous conditions can suppress protodeboronation. Consider using boronic esters (e.g., pinacol esters) which are more stable towards hydrolysis, in combination with an anhydrous solvent system (e.g., toluene, THF).[4]
-
-
Reaction Temperature and Time: Running the reaction at the lowest effective temperature and for the shortest possible time can minimize the extent of protodeboronation.
-
Slow Addition of Boronic Acid: A slow-release strategy, where the boronic acid is added portion-wise or via a syringe pump, can maintain a low concentration of the boronic acid in the reaction mixture, thereby reducing the likelihood of its decomposition.[6]
Suzuki-Miyaura Coupling Workflow
Caption: A typical workflow for performing a Suzuki-Miyaura coupling reaction.
FAQs: Suzuki-Miyaura Coupling
-
Can I use aryl chlorides for Suzuki-Miyaura coupling? Yes, but they are generally less reactive than bromides and iodides. Their use often requires more specialized catalytic systems, such as those with highly active, bulky electron-rich phosphine ligands (e.g., Buchwald or Fuphos ligands) and stronger bases.
-
What is the role of water in the reaction? In many Suzuki-Miyaura reactions, a small amount of water is beneficial as it helps to dissolve the base and facilitates the transmetalation step. However, an excess of water can promote protodeboronation.
-
How do I choose the right palladium catalyst? The choice of catalyst depends on the substrates. For simple, unhindered substrates, Pd(PPh₃)₄ or PdCl₂(dppf) are often effective. For more challenging couplings, such as with aryl chlorides or sterically hindered substrates, more advanced catalyst systems with specialized ligands are generally required.
Section 2: Friedel-Crafts Acylation and Subsequent Reactions
A common two-step approach to biphenyl acetic acid derivatives involves the Friedel-Crafts acylation of a biphenyl core to introduce a ketone, followed by a rearrangement reaction like the Willgerodt-Kindler reaction to furnish the acetic acid moiety.[7]
Troubleshooting Guide: Friedel-Crafts Acylation
Question 3: My Friedel-Crafts acylation is producing a mixture of isomers. How can I improve the regioselectivity?
Answer: The regioselectivity of Friedel-Crafts acylation on a substituted biphenyl is governed by both steric and electronic factors. The incoming acyl group is an electrophile and will preferentially add to the most nucleophilic position on the aromatic ring that is not sterically hindered.
Causality and Mechanism:
The biphenyl system is generally activated towards electrophilic aromatic substitution, with the para positions being the most reactive. However, the presence of substituents on one of the rings will direct the acylation. Electron-donating groups will activate the ortho and para positions on their ring, while electron-withdrawing groups will deactivate them. Steric hindrance from bulky groups can disfavor substitution at the ortho position.
Mitigation Strategies:
-
Choice of Lewis Acid: The size of the Lewis acid catalyst can influence regioselectivity. A bulkier Lewis acid may favor substitution at a less sterically hindered position.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.
-
Solvent Effects: The choice of solvent can influence the reactivity of the electrophile and the substrate, thereby affecting the isomer distribution.
Question 4: I am observing polysubstitution in my Friedel-Crafts acylation. How can I obtain the mono-acylated product?
Answer: Polysubstitution occurs when the product of the initial acylation is more reactive than the starting material, leading to a second acylation.[4] This is less common in Friedel-Crafts acylation compared to alkylation because the acyl group is deactivating. However, it can still occur under harsh reaction conditions.
Mitigation Strategies:
-
Control Stoichiometry: Use a slight excess of the biphenyl starting material relative to the acylating agent and Lewis acid to favor mono-substitution.
-
Reaction Conditions: Use milder reaction conditions, such as a less reactive Lewis acid or lower temperatures, to reduce the likelihood of a second acylation.
-
Order of Addition: Adding the biphenyl to the mixture of the acylating agent and Lewis acid can sometimes help to control the reaction.
Friedel-Crafts Acylation Mechanism
Caption: The mechanism of the Friedel-Crafts acylation reaction.
FAQs: Friedel-Crafts Acylation
-
Why doesn't the acylium ion rearrange like carbocations in Friedel-Crafts alkylation? The acylium ion is resonance-stabilized, with the positive charge shared between the carbonyl carbon and oxygen. This makes it significantly more stable than a typical carbocation and thus not prone to rearrangement.[8]
-
What are some common Lewis acids used in this reaction? Aluminum chloride (AlCl₃) is the most common and reactive Lewis acid.[4] Others include ferric chloride (FeCl₃), boron trifluoride (BF₃), and zinc chloride (ZnCl₂).
Section 3: The Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a powerful method for converting aryl ketones into the corresponding thioamides, which can then be hydrolyzed to produce carboxylic acids, effectively achieving the synthesis of an aryl acetic acid from an aryl methyl ketone.[9]
Troubleshooting Guide: Willgerodt-Kindler Reaction
Question 5: My Willgerodt-Kindler reaction is producing a very strong and unpleasant odor. How can I manage this and are there alternative, less odorous procedures?
Answer: The characteristic foul odor of the Willgerodt-Kindler reaction is due to the formation of volatile sulfur compounds, including hydrogen sulfide (H₂S).[10] Proper experimental setup and workup are crucial for managing these odors.
Odor Management:
-
Fume Hood: Always perform this reaction in a well-ventilated fume hood.
-
Bleach Scrubber: Vent the reaction apparatus through a scrubber containing a dilute bleach solution to neutralize volatile sulfur compounds.
-
Workup: Quench the reaction mixture by carefully adding it to an ice-cold acidic solution to protonate any basic species and minimize the release of H₂S.
Alternative Procedures:
Microwave-assisted Willgerodt-Kindler reactions have been shown to proceed much faster and can sometimes be performed under solvent-free conditions, which can help to contain the volatile byproducts.[7]
Question 6: The yield of my desired biphenyl acetic acid after hydrolysis of the thioamide is low. What are the potential side reactions and how can I improve the yield?
Answer: Low yields in the Willgerodt-Kindler reaction can result from incomplete reaction, the formation of stable intermediates, or side reactions during the hydrolysis step.
Causality and Mechanism:
The reaction proceeds through a complex mechanism involving the formation of an enamine, followed by the addition of sulfur and a series of rearrangements.[9] Incomplete reaction can leave unreacted ketone or stable thioamide intermediates. The final hydrolysis of the thioamide to the carboxylic acid requires vigorous conditions and can sometimes lead to decomposition.
Mitigation Strategies:
-
Reaction Conditions: Ensure the reaction is heated sufficiently and for an adequate amount of time to drive it to completion. The use of a high-boiling solvent like DMF can be beneficial.[11]
-
Hydrolysis Conditions: The hydrolysis of the thioamide is typically performed under strongly acidic or basic conditions. It is important to find the optimal conditions that favor the formation of the carboxylic acid without causing significant degradation.
-
Purification: The crude thioamide can be purified before hydrolysis to remove any byproducts from the initial reaction, which may improve the overall yield of the final acid.
Quantitative Data: Comparison of Reaction Conditions
| Synthetic Route | Key Side Reactions | Typical Yield Range | Mitigation Strategy | Improved Yield Range |
| Suzuki-Miyaura | Homocoupling, Protodeboronation | 40-70% | Thorough degassing, use of bulky ligands, anhydrous conditions | 75-95% |
| Friedel-Crafts Acylation | Isomer formation, Polysubstitution | 50-80% | Control of stoichiometry, low temperature | 70-90% |
| Willgerodt-Kindler | Incomplete reaction, Hydrolysis byproducts | 40-60% | Microwave heating, optimized hydrolysis conditions | 60-85% |
Yields are representative and can vary significantly based on specific substrates and reaction conditions.
Section 4: Other Synthetic Routes and Their Challenges
Hydrolysis of Arylacetonitriles
The hydrolysis of an arylacetonitrile, such as 4-cyanomethylbiphenyl, is a direct route to the corresponding acetic acid. This can be achieved under acidic or basic conditions.
Common Issue: Incomplete hydrolysis leading to the formation of the corresponding amide as a major byproduct.
Troubleshooting:
-
Reaction Time and Temperature: Prolonged heating under reflux is often necessary to drive the hydrolysis to completion.
-
Choice of Reagent: Stronger acidic or basic conditions can be employed, but care must be taken to avoid degradation of the product.
Decarboxylation of Biphenylmalonic Acids
The malonic ester synthesis provides a route to biphenylmalonic acids, which can then be decarboxylated to yield the desired biphenyl acetic acid.
Common Issue: Incomplete decarboxylation or side reactions if the malonic acid derivative is not sufficiently pure.
Troubleshooting:
-
Decarboxylation Conditions: Heating the biphenylmalonic acid above its melting point is a common method for decarboxylation. The reaction should be monitored for the cessation of CO₂ evolution.
-
Purification: Ensure the biphenylmalonic acid is pure before attempting decarboxylation, as impurities can interfere with the reaction.
References
-
Shaabani, A., Soleimani, E., & Maleki, A. (2013). Recent advances in the Willgerodt–Kindler reaction. Chemical Society Reviews, 42(21), 8415-8428. [Link]
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl− Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]
-
Al-Masum, M. (2020). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
El-Boraey, H. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19045-19092. [Link]
- Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
- Gbaguidi, F. A., Kapanda, C. N., Léon, A. A., Lambert, D. M., Accrombessi, G. C., Mansourou, M., & Poupaert, J. H. (2009). General Acid-Base Catalysis in the Willgerodt-Kindler Reaction. E-Journal of Chemistry, 6(4), 1137-1142.
- Singh, S., Singh, M., & Singh, A. (2020). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry, 4(3), 277-289.
- Darabi, H. R., Aghapoor, K., & Nakhshab, L. (2004). Interesting Behavior of Acetone under the Willgerodt-Kindler Reaction Conditions.
-
Wikipedia contributors. (2023, December 1). Willgerodt rearrangement. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2026, from [Link]
-
Pereira, M. M., & Cal, P. M. S. D. (2018). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. Catalysts, 8(11), 546. [Link]
- Cox, P. A., Reid, M., & Leach, A. G. (2016). Protodeboronation of Heteroaromatic Boronic Acids. The Journal of Organic Chemistry, 81(19), 8931-8939.
-
Reddit. (2023). Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? [Online discussion forum]. [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Olah, G. A. (1964).
-
Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. [Link]
- Liu, N., Liu, C., & Jin, Z. (2012). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Journal of Chemical Research, 36(1), 51-53.
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
- Khan, I., Zaib, S., Batool, F., Iqbal, J., & Saeed, A. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(10), 2465.
- Patel, K. D., & Desai, N. C. (2014).
-
PubChem. (n.d.). 3-Biphenylylacetic acid. National Center for Biotechnology Information. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? [Online discussion forum]. [Link]
- Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner.
- Kumar, A., & Rawat, D. S. (2011). Applications of Friedel–Crafts reactions in total synthesis of natural products. Tetrahedron, 67(38), 7155-7191.
- Contreras, R. R., & Fuentealba, P. (2011). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Journal of Molecular Modeling, 17(10), 2635-2641.
- Bedford, R. B., & Cativiela, C. (2006). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters, 8(17), 3801-3804.
- Thomas, A. A., & Denmark, S. E. (2016). The Slow-Release Strategy in Suzuki–Miyaura Coupling.
-
Chemistry LibreTexts. (2021, August 15). 15.13: Friedel-Crafts Alkanoylation (Acylation). [Link]
- Google Patents. (2016).
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]
- Wali, A., & Kulkarni, S. N. (1995). ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. ChemInform, 26(38).
-
ChemOrgChem. (2022, December 11). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem [Video]. YouTube. [Link]
-
Scientific & Academic Publishing. (2017). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. [Link]
-
PacBio. (2018). Guide - Low Yield Troubleshooting. [Link]
-
University of California, Santa Cruz. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]
-
Organic Syntheses. (n.d.). p-AMINOPHENYLACETIC ACID. [Link]
-
Davies, D. (2011, August 2). Experiment 14: Friedel-Crafts Acylation [Video]. YouTube. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 10. znaturforsch.com [znaturforsch.com]
- 11. bec.uac.bj [bec.uac.bj]
Technical Support Center: Experimental Integrity of 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid
Welcome to the technical support center for 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound during experimental procedures. By understanding the potential degradation pathways and implementing appropriate preventative measures, you can ensure the accuracy and reproducibility of your results.
Introduction: Understanding the Molecule's Stability
2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid is a biphenylacetic acid derivative. Its structure, featuring a carboxylic acid group and a chlorinated biphenyl moiety, presents specific stability challenges. Like many non-steroidal anti-inflammatory drugs (NSAIDs) with similar structures, it is susceptible to degradation under common experimental and storage conditions. This guide will walk you through the primary causes of degradation and provide actionable strategies to maintain the integrity of your samples.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause the degradation of 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid?
A1: The primary factors leading to the degradation of this compound are exposure to light (photodegradation), adverse pH conditions (hydrolysis), and the presence of oxidizing agents (oxidation). Temperature can also accelerate these degradation processes.
Q2: How can I visually detect if my sample has degraded?
A2: Visual inspection can sometimes offer initial clues. Degradation may lead to a change in the color or clarity of a solution. For solid compounds, clumping or discoloration might be observed. However, significant degradation can occur without any visible changes. Therefore, analytical techniques like HPLC are essential for confirming the purity and integrity of your sample.
Q3: What are the general storage recommendations for this compound?
A3: To minimize degradation, 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid should be stored in a cool, dry, and dark place.[1] A tightly sealed container, preferably amber glass to protect from light, is recommended.[2] For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C), with protection from moisture, is advisable.[3] It is also crucial to store it away from strong oxidizing agents.[1]
Q4: Are there any specific solvents I should avoid when preparing solutions?
A4: While common laboratory solvents like methanol, ethanol, and acetonitrile are generally suitable for preparing stock solutions, it is crucial to use high-purity, fresh solvents. Peroxides in aged ethers or other impurities can initiate degradation. For aqueous solutions, the pH of the buffer is a critical factor that needs to be controlled to prevent hydrolysis.
Troubleshooting Guide: Identifying and Resolving Degradation Issues
This section provides a structured approach to troubleshooting common degradation-related problems encountered during experiments.
Issue 1: Inconsistent Results in Biological Assays
-
Symptom: You observe high variability in your experimental results (e.g., IC50 values, enzyme inhibition assays) between different batches of the compound or over time with the same stock solution.
-
Potential Cause: Degradation of the compound in your stock solution or during the assay procedure.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Analyze your current stock solution using a stability-indicating HPLC method (see protocol below) to check for the presence of degradation products.
-
Prepare a fresh stock solution from a new batch of the solid compound and compare its performance in the assay.
-
-
Evaluate Assay Conditions:
-
pH: Ensure the pH of your assay buffer is within a stable range for the compound. If the assay requires acidic or basic conditions, minimize the exposure time.
-
Light: Protect your assay plates from direct light, especially if the experiment is lengthy. Use amber or opaque plates if possible.
-
Temperature: Maintain a consistent and appropriate temperature throughout the assay. Avoid repeated freeze-thaw cycles of stock solutions.
-
-
Issue 2: Appearance of Unknown Peaks in Chromatograms
-
Symptom: During HPLC analysis, you observe new peaks that were not present in the initial analysis of the compound.
-
Potential Cause: Degradation of the compound in the sample, solvent, or on the HPLC column.
-
Troubleshooting Steps:
-
Isolate the Source of Degradation:
-
Sample Preparation: Prepare a fresh sample and inject it immediately to see if the unknown peaks are still present. If they are absent, the degradation is likely occurring in your prepared samples over time.
-
Mobile Phase: Ensure your mobile phase is freshly prepared and that the pH is stable.
-
Column: An active or contaminated column can sometimes cause on-column degradation. Flush the column thoroughly or try a new column.
-
-
Characterize the Degradants:
-
If the unknown peaks persist, it is likely they are degradation products. Performing forced degradation studies can help in their preliminary identification.
-
-
Key Degradation Pathways and Prevention Strategies
Understanding the chemical mechanisms of degradation is crucial for designing robust experiments.
Caption: Major degradation pathways for 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid.
Photodegradation
-
Mechanism: The biphenyl ring system can absorb UV and, to some extent, visible light, leading to electronic excitation. This can result in cleavage of the C-Cl bond or decarboxylation of the acetic acid side chain. Photolytic transformations of polychlorobiphenyls are a known degradation route.[4]
-
Prevention:
-
Work in a light-controlled environment. Use amber glassware and vials for sample preparation and storage.
-
During analysis (e.g., HPLC), use an autosampler with a cover or a light-protected tray.
-
If photostability is a major concern, conduct a photostability study as part of your experimental validation.
-
Hydrolysis
-
Mechanism: The carboxylic acid group is generally stable to hydrolysis. However, under certain conditions, especially in the presence of alcohols or amines in the solvent or buffer system and at non-neutral pH, esterification or amide formation can occur. The stability of related compounds can be pH-dependent.[5]
-
Prevention:
-
Maintain the pH of aqueous solutions as close to neutral (pH 6-8) as possible, unless the experimental design requires otherwise.
-
If working with alcoholic solvents for extended periods, be aware of the potential for ester formation, especially at elevated temperatures.
-
Use freshly prepared buffers and high-purity water.
-
Oxidation
-
Mechanism: The biphenyl ring is susceptible to oxidation, which can lead to the formation of hydroxylated derivatives or even ring-opening under harsh oxidative conditions. The presence of trace metals or peroxides can catalyze these reactions.
-
Prevention:
-
Use high-purity solvents that are free of peroxides.
-
Avoid contact with strong oxidizing agents unless it is a deliberate part of the experiment.
-
Consider purging solutions with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen, especially for long-term storage of solutions.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[6][7][8]
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve the compound in a suitable solvent (e.g., methanol) and add 0.1 M HCl. Incubate at 60°C for 24-48 hours. Neutralize before analysis. |
| Base Hydrolysis | Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C for 24-48 hours. Neutralize before analysis. |
| Oxidation | Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep at room temperature for 24-48 hours, protected from light. |
| Thermal Degradation | Store the solid compound at 80°C for 48 hours. Also, reflux a solution of the compound in a suitable solvent for 24 hours. |
| Photodegradation | Expose a solution of the compound to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period. |
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products.[9]
Caption: Workflow for developing a stability-indicating HPLC method.
Example HPLC Parameters:
| Parameter | Recommended Starting Conditions |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)[9] |
| Mobile Phase A | 0.1% Phosphoric acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a suitable gradient, e.g., 30% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min[9] |
| Column Temperature | 30°C[9] |
| Detection | UV at 254 nm (or scan for optimal wavelength) |
| Injection Volume | 10 µL |
Procedure:
-
Prepare solutions of the pristine compound and the samples from the forced degradation studies.
-
Inject each sample into the HPLC system.
-
Analyze the chromatograms to ensure that the main peak (parent compound) is well-resolved from all degradation product peaks.
-
Perform peak purity analysis using a PDA detector to confirm that the parent peak is not co-eluting with any impurities.
-
Once adequate separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
By implementing these guidelines and protocols, you can significantly reduce the risk of degradation of 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid in your experiments, leading to more reliable and reproducible scientific outcomes.
References
- Google Patents. (n.d.). Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid.
-
PubMed. (n.d.). Hydrolytic and oxidative degradation of electrospun supramolecular biomaterials. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Acetic acid, Chloroacetic acid, Dichloroacetic acid, Trifluoroacetic acid, Trichloroacetic acid. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Retrieved from [Link]
-
ResearchGate. (n.d.). Photolytic transformations of polychlorobiphenyls. Retrieved from [Link]
-
Encyclopedia.pub. (2023). Degradation Mechanisms of Bioactive Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of p-chlorophenylacetic acid. Retrieved from [Link]
-
Agilent. (n.d.). Advanced GC Troubleshooting. Retrieved from [Link]
-
National Institutes of Health. (2012). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Forced degradation as an integral part of HPLC stability-indicating method development. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]
-
Phenomenex. (n.d.). GC Column Troubleshooting Guide. Retrieved from [Link]
-
PubMed. (n.d.). Identification of hydrolytic and isomeric N-oxide degradants of vilazodone by on line LC-ESI-MS/MS and APCI-MS. Retrieved from [Link]
-
Organic Syntheses. (n.d.). α-CHLOROPHENYLACETIC ACID. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Fluorescence Based Detection of Polychlorinated Biphenyls (PCBs) in Water Using Hydrophobic Interaction. Retrieved from [Link]
-
MDPI. (2024). The Hydroxylated Carbon Nanotubes as the Hole Oxidation System in Electrocatalysis. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Research. (n.d.). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]
-
PolySciTech. (n.d.). Storage and Handling. Retrieved from [Link]
-
SciSpace. (2016). Forced Degradation Studies. Retrieved from [Link]
-
Agilent. (n.d.). GC Troubleshooting Guide Poster. Retrieved from [Link]
-
Wikipedia. (n.d.). Polychlorinated biphenyl. Retrieved from [Link]
-
MDPI. (2024). Impact of Storage Conditions on Stability of Bioactive Compounds and Bioactivity of Beetroot Extract and Encapsulates. Retrieved from [Link]
-
MDPI. (n.d.). Enhancing Photostability of Complex Lead Halides through Modification with Antibacterial Drug Octenidine. Retrieved from [Link]
-
A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. (2024). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of chlorophenyl acetic acid.
-
PubChem. (n.d.). 4-Chlorobiphenyl. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. PolySciTech™ - Storage and Handling [akinainc.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of hydrolytic and isomeric N-oxide degradants of vilazodone by on line LC-ESI-MS/MS and APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianjpr.com [asianjpr.com]
- 8. scispace.com [scispace.com]
- 9. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic Acid (Felbinac) Solutions
Welcome to the technical support center for 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid, commonly known as Felbinac. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth strategies and troubleshooting advice for enhancing the stability of Felbinac solutions during experimental and formulation development.
Introduction to Felbinac Stability
2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid is a non-steroidal anti-inflammatory drug (NSAID) with potent analgesic and anti-inflammatory properties. As with many active pharmaceutical ingredients (APIs), maintaining its chemical integrity in solution is paramount for obtaining reliable experimental results and developing a stable final product. Felbinac is known to be susceptible to degradation under various stress conditions, including hydrolysis, oxidation, heat, and photolysis[1]. This guide will provide a comprehensive overview of the factors affecting its stability and practical strategies to mitigate degradation.
Frequently Asked Questions (FAQs) on Felbinac Solution Stability
My Felbinac solution is showing signs of degradation (e.g., discoloration, precipitation, loss of potency). What are the likely causes?
Degradation of Felbinac in solution can be attributed to several factors. The primary degradation pathways include:
-
Hydrolysis: The carboxylic acid group of Felbinac can react with water, and this process can be catalyzed by either acidic or basic conditions[1].
-
Oxidation: The biphenyl ring system can be susceptible to oxidative degradation, which may be initiated by dissolved oxygen, trace metal ions, or exposure to light.
-
Photodegradation: Exposure to ultraviolet (UV) or even visible light can provide the energy to initiate photochemical reactions, leading to the formation of degradation products[1].
-
Thermal Degradation: Elevated temperatures can accelerate the rates of all chemical degradation reactions[1][2].
The visual observation of discoloration or precipitation is a strong indicator of chemical instability. A loss of potency, quantifiable by analytical techniques such as HPLC, confirms this degradation.
What is the optimal pH for a stable Felbinac solution?
While a specific pH-rate profile for Felbinac is not extensively published, we can infer the optimal pH range from data on structurally similar NSAIDs, such as ibuprofen. Ibuprofen exhibits its greatest stability in a slightly acidic environment, typically between pH 4 and 6[1]. In highly acidic (pH < 3) or alkaline (pH > 7) conditions, the degradation rate of similar carboxylic acid-containing drugs increases significantly[1].
For Felbinac, it is recommended to maintain the solution pH in the slightly acidic range of 4.0 to 6.0 to minimize both acid- and base-catalyzed hydrolysis. It is crucial to use a suitable buffer system to maintain this pH.
I am observing a loss of potency in my Felbinac solution over time, even when stored in the dark. What could be the cause and how can I prevent it?
If photodegradation is ruled out, the likely culprits are hydrolysis and/or oxidation.
-
To Mitigate Hydrolysis:
-
pH Control: Ensure the solution is buffered to a pH between 4.0 and 6.0.
-
Solvent System: Consider the use of co-solvents to reduce the activity of water. Solvents like ethanol, propylene glycol, or polyethylene glycol can be used in combination with water[3][4]. However, the choice of co-solvent must be compatible with your experimental system.
-
-
To Mitigate Oxidation:
-
Inert Atmosphere: Prepare and store the solution under an inert atmosphere, such as nitrogen or argon, to displace dissolved oxygen.
-
Antioxidants: The addition of antioxidants can be highly effective. Common choices for pharmaceutical solutions include:
-
Chelating Agents: Trace metal ions (e.g., iron, copper) can catalyze oxidative degradation. The inclusion of a chelating agent like ethylenediaminetetraacetic acid (EDTA) or its salts can sequester these ions and enhance stability.
-
How can I protect my Felbinac solution from light-induced degradation?
Photodegradation is a significant concern for many aromatic compounds. To prevent this:
-
Light-Protective Containers: Always store Felbinac solutions in amber or opaque containers to block UV and visible light.
-
Working Conditions: When working with the solution, minimize exposure to direct sunlight or harsh laboratory lighting. Use amber-colored labware if possible.
-
Photostabilizers: In some formulations, UV absorbers can be included. Another advanced strategy is the use of cyclodextrins . These molecules can form inclusion complexes with the drug, shielding the photosensitive parts of the Felbinac molecule from light[6]. Hydroxypropyl-β-cyclodextrin (HPβCD) is a commonly used derivative for this purpose.
What are the recommended storage temperatures for Felbinac solutions?
As a general rule, lower temperatures slow down chemical reactions. For optimal stability, Felbinac solutions should be stored under refrigerated conditions (2-8 °C) . Avoid freezing, as this can cause the drug to precipitate out of solution and may not be easily redissolved. For long-term storage, a detailed thermal stability study using the Arrhenius equation can help predict the shelf-life at different temperatures[7][8].
Troubleshooting Guide for Felbinac Solution Instability
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Solution turns yellow or brown | Oxidation, Photodegradation | 1. Store under an inert atmosphere (e.g., nitrogen). 2. Add an antioxidant (e.g., BHT). 3. Use amber vials and protect from light at all times. |
| Precipitate forms in the solution | pH shift, Temperature fluctuation, Excipient incompatibility | 1. Verify and adjust the pH to the 4.0-6.0 range using a suitable buffer. 2. Avoid freezing the solution. 3. Review excipient compatibility; consider simplifying the formulation. |
| Loss of potency confirmed by HPLC | Hydrolysis, Oxidation, Thermal degradation | 1. Implement strict pH control (pH 4.0-6.0). 2. De-gas solvents and store under inert gas. 3. Store at refrigerated temperatures (2-8 °C). 4. Consider adding a chelating agent (e.g., EDTA). |
| Inconsistent results between batches | Variability in water quality, Inconsistent storage conditions, Impurities in excipients | 1. Use high-purity water (e.g., HPLC-grade). 2. Standardize storage and handling procedures. 3. Qualify all excipients and check for reactive impurities. |
Visualization of Degradation and Stability Workflows
Degradation Pathways of Felbinac
The following diagram illustrates the primary mechanisms through which Felbinac can degrade in solution.
Caption: Major degradation pathways for Felbinac in solution.
General Workflow for Stability Enhancement
This workflow outlines a systematic approach to developing a stable Felbinac solution.
Caption: A systematic workflow for stability assessment and enhancement.
Troubleshooting Decision Tree
Use this decision tree to diagnose and resolve stability issues with your Felbinac solution.
Caption: A decision tree for troubleshooting Felbinac solution instability.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for Felbinac
This method is designed to separate Felbinac from its potential degradation products.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
-
Chromatographic Conditions:
-
Procedure:
-
Prepare the mobile phase and filter through a 0.45 µm membrane filter. Degas before use.
-
Prepare a standard stock solution of Felbinac (e.g., 1 mg/mL) in the mobile phase.
-
Prepare working standards by diluting the stock solution to concentrations ranging from 20-120 µg/mL to generate a calibration curve.
-
Dilute the test samples of your Felbinac solution with the mobile phase to fall within the calibration range.
-
Inject the standards and samples onto the HPLC system.
-
Quantify the amount of Felbinac in the samples by comparing the peak area to the calibration curve. The appearance of new peaks with different retention times indicates the presence of degradation products.
-
Protocol 2: Forced Degradation Study
This study will help you understand the primary degradation pathways for your specific Felbinac solution.
-
Materials:
-
Felbinac solution
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
UV lamp and a photostability chamber
-
Oven
-
-
Procedure:
-
Acid Hydrolysis: Add HCl to your Felbinac solution to adjust the pH to 1-2. Keep a sample at room temperature and another at an elevated temperature (e.g., 60 °C) for a specified period (e.g., 24 hours).
-
Base Hydrolysis: Add NaOH to your Felbinac solution to adjust the pH to 12-13. Follow the same temperature and time conditions as for acid hydrolysis.
-
Oxidative Degradation: Add H₂O₂ to your Felbinac solution to a final concentration of 3-30%. Keep the sample at room temperature for 24 hours.
-
Thermal Degradation: Place a sample of your Felbinac solution in an oven at an elevated temperature (e.g., 70 °C) for 48 hours.
-
Photodegradation: Expose a sample of your Felbinac solution to UV light (e.g., in a photostability chamber) for a defined period. Keep a control sample wrapped in aluminum foil to exclude light.
-
Analysis: After the designated stress period, neutralize the acidic and basic samples, and then analyze all samples using the stability-indicating HPLC method described in Protocol 1. Compare the chromatograms to a non-stressed control sample to identify and quantify the degradation products.
-
References
-
Kadowaki, R., Ogata, F., Fushiki, A., Daimyo, S., Deguchi, S., Otake, H., Nagata, M., Nakanishi, M., Kawai, H., & Nakai, T. (2023). Skin absorption of felbinac solid nanoparticles in gel formulation containing l-menthol and carboxypolymethylene. Journal of Pharmaceutical Health Care and Sciences, 9(1), 20. [Link]
-
Chaturvedi, P., Gawad, J., & Porel, A. (2015). A VALIDATED STABILITY INDICATING REVERSE PHASE -HIGH PERFORMANCE LIQUID CHROMATOGRAPHIC METHOD FOR DETERMINATION OF FELBINAC. International Journal of Biological & Pharmaceutical Research, 6(3), 205-210. [Link]
-
FTLOScience. (2022). How to Use the Arrhenius Equation in Stability Studies. [Link]
-
Rekkas, D. M., & Dallas, P. P. (2017). Antioxidant Serine-(NSAID) Hybrids with Anti-Inflammatory and Hypolipidemic Potency. Molecules, 22(10), 1628. [Link]
-
Loftsson, T., & Duchene, D. (2007). Cyclodextrins and their pharmaceutical applications. International Journal of Pharmaceutics, 329(1-2), 1-11. [Link]
-
Gao, Y., et al. (2023). Qualitative and Quantitative Analysis of Felbinac and Its Major Metabolites in Human Plasma and Urine by Liquid Chromatography Tandem Mass Spectrometry and Its Application After Intravenous Administration of Felbinac Trometamol Injection. Journal of Analytical Toxicology, 47(1), e1-e10. [Link]
-
Popescu, C., et al. (2010). Thermal stability of ibuprofen. Kinetic study under non-isothermal conditions. Revue Roumaine de Chimie, 55(11-12), 843-849. [Link]
-
Mura, P., et al. (2005). Compatibility study between ibuprofen and excipients in their physical mixtures. Journal of Thermal Analysis and Calorimetry, 80(2), 329-334. [Link]
-
Yanez, F., et al. (2008). Identification of degradation products of diclofenac by electrospray ion trap mass spectrometry. Journal of Mass Spectrometry, 43(8), 1053-1060. [Link]
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Advanced Journal of Chemistry, 3(2), 21-30. [Link]
- Zhang, J., & Ma, P. X. (2012). Stable felbinac gel and preparation method thereof.
-
Slideshare. (2018). pH stability profile. [Link]
-
Li, Y., et al. (2024). Photodegradation mechanism of organic contaminants mediated by chlorinated algal organic matter. Water Research, 251, 121175. [Link]
-
Alburyhi, M. M., et al. (2021). DICLOFENAC-EXCIPIENT COMPATIBILITY STUDIES FOR ADVANCED DRUG DELIVERY SYSTEMS DEVELOPMENT. World Journal of Pharmaceutical Research, 10(11), 1145-1159. [Link]
- Nagai, T., et al. (2017). Felbinac-containing external patch.
-
Rane, K., et al. (2024). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. ACS Omega. [Link]
-
Singh, S., et al. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Journal of Chromatographic Science, 52(9), 1045-1053. [Link]
-
Kumar, R., et al. (2021). Photomediated Solvent-Switched Direct C–H Arylation vs Oxyalkylation of Azauracils Using Unactivated Aryl Iodides. The Journal of Organic Chemistry, 86(17), 11775-11784. [Link]
-
Dadparvar, M., et al. (2010). Thermal behavior of drugs. Journal of Thermal Analysis and Calorimetry, 100(3), 1035-1040. [Link]
-
Khan, M. I., et al. (2020). Chronological effects of non-steroidal anti-inflammatory drug therapy on oxidative stress and antioxidant status in patients with rheumatoid arthritis. Scientific Reports, 10(1), 16341. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3332, Felbinac. [Link]
-
Ghelani, D., et al. (2024). Color changing drug molecules as built in stability indicators. World Journal of Biology Pharmacy and Health Sciences, 23(3), 131-135. [Link]
-
Jain, A., et al. (2000). Cosolvent solubilization and formulation of an aqueous injection of ketoprofen. Pharmazie, 55(6), 428-430. [Link]
-
Puspita, O. E., et al. (2025). Inhibition of Crystallization in Highly Loaded Drug Bilayer Topical Patch using Lipid-Based Cosolvent. International Journal of Drug Delivery Technology, 15(2). [Link]
-
National Center for Biotechnology Information. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). In: StatPearls. [Link]
-
Justia Patents. (2023). Chewable formulations. [Link]
-
Chen, Y., et al. (2024). Electrochemical and Optical Insights into Interfacial Connection for Fast Pollutant Removal: Experimental Study of g-C3N4/BiOCl Heterojunction for Rhb and MO Photodegradation. Catalysts, 14(4), 244. [Link]
-
Singh, S., et al. (2023). Potential degradation products of abemaciclib: Identification and structural characterization employing LC-Q/TOF-MS and NMR including mechanistic explanation. Journal of Pharmaceutical and Biomedical Analysis, 238, 115762. [Link]
-
The Journal of Organic Chemistry. [Link]
-
Sahu, J. K., et al. (2024). Sustainable strategies for hospital wastewater treatment: bioremediation, phytoremediation, and hybrid approaches for emerging pollutants. Frontiers in Bioengineering and Biotechnology, 12, 1369315. [Link]
-
Dave, V. S., et al. (2015). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Fisher Digital Publications. [Link]
-
European Patent Office. (2010). FELBINAC-CONTAINING TRANSDERMAL ABSORPTION PREPARATION. [Link]
- Wypych, G. (2017).
- Tønnesen, H. H. (2004).
- Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: Prediction of chemical stability of pharmaceuticals. International journal of pharmaceutics, 293(1-2), 101-125.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. Frontiers | Sustainable strategies for hospital wastewater treatment: bioremediation, phytoremediation, and hybrid approaches for emerging pollutants [frontiersin.org]
- 5. Antioxidant Serine-(NSAID) Hybrids with Anti-Inflammatory and Hypolipidemic Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. akjournals.com [akjournals.com]
- 7. CN102525904B - Stable felbinac gel and preparation method thereof - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: A Scientist's Guide to Selective Chlorination of Biphenylacetic Acid
From the desk of the Senior Application Scientist:
Welcome to our dedicated technical guide for researchers, chemists, and drug development professionals. The chlorination of biphenylacetic acid is a critical transformation, but it presents a classic selectivity challenge: directing the chlorine atom to the desired position while preventing the formation of unwanted byproducts. This guide is structured to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize this reaction effectively. We will explore the causal relationships between reaction parameters and outcomes, ensuring your experimental design is both logical and robust.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Chemistry
This section addresses the fundamental principles governing the chlorination of biphenylacetic acid. A clear grasp of these concepts is the first step toward minimizing byproduct formation.
Q1: What are the primary products and byproducts I should expect when chlorinating biphenylacetic acid?
When you undertake the chlorination of biphenylacetic acid, you are initiating a competition between two primary reaction pathways, each leading to a different class of products.
-
α-Chlorination: The desired product for many synthetic applications is α-chloro-biphenylacetic acid. This involves the substitution of a hydrogen atom on the carbon directly adjacent to the carboxylic acid group.
-
Aromatic Chlorination: This is the most common side reaction, where chlorine substitutes a hydrogen on one of the two phenyl rings. This is an example of Electrophilic Aromatic Substitution (EAS)[1][2]. Due to the directing effects of the substituents, you will primarily see a mixture of ortho- and para- chlorinated isomers. Dichlorinated and polychlorinated species are also common byproducts if the reaction is not carefully controlled.
The key challenge is to select conditions that overwhelmingly favor one pathway over the other.
Q2: What is the mechanistic difference between α-chlorination and aromatic chlorination?
The two pathways operate via fundamentally different mechanisms, and understanding this is critical for controlling selectivity.
-
α-Chlorination proceeds via the Hell-Volhard-Zelinsky (HVZ) mechanism. This reaction requires a catalytic amount of a phosphorus trihalide, such as PCl₃. The PCl₃ first converts a small amount of the carboxylic acid into an acyl chloride[3][4]. This acyl chloride intermediate can then tautomerize to its enol form. The electron-rich double bond of the enol is what attacks the chlorinating agent, ensuring chlorination occurs specifically at the α-position[3][5]. The resulting α-chloro acyl chloride can then react with the starting carboxylic acid to regenerate the acyl chloride catalyst and form the final α-chloro acid product.
-
Aromatic Chlorination is an Electrophilic Aromatic Substitution (EAS) reaction. This pathway typically requires a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) to polarize the chlorinating agent (like Cl₂), creating a powerful electrophile (Cl⁺)[1][2]. The π-electrons of the aromatic ring then attack this electrophile, forming a resonance-stabilized carbocation intermediate (a benzenonium ion)[2]. A proton is then lost to restore aromaticity, resulting in a chlorinated ring.
Q3: How does the biphenyl structure influence where aromatic chlorination occurs?
In biphenylacetic acid, the two phenyl rings are electronically connected. The phenyl group attached to the acetic acid moiety acts as an ortho-, para-director for electrophilic attack on the second ring. The acetic acid group itself is an electron-withdrawing group, which deactivates the ring it's attached to and would direct incoming electrophiles to the meta-position, though this effect is generally weaker than the activation and ortho/para-direction from the other phenyl ring[6][7]. Consequently, the most likely aromatic byproducts are those where chlorination has occurred at the para or ortho positions of the terminal phenyl ring.
Q4: Why is using chlorine gas (Cl₂) directly often unselective?
Using molecular chlorine (Cl₂) without specific catalysts often leads to a complex mixture of products. In the presence of light or radical initiators, it can lead to unselective radical reactions. In the presence of trace metal impurities that can act as Lewis acids, it will promote competing electrophilic aromatic substitution[2]. To achieve high selectivity, a carefully chosen catalyst and chlorinating agent are essential to steer the reaction down a single mechanistic pathway.
Section 2: Troubleshooting Guide - Common Issues & Practical Solutions
This section is formatted to address specific experimental problems you might encounter.
Issue 1: "My reaction is producing a mixture of α-chloro and aromatic-chloro products. How do I improve α-selectivity?"
This is the most common selectivity issue. The cause is that conditions are allowing both the HVZ and EAS mechanisms to operate concurrently.
Root Cause Analysis & Solutions:
-
Incorrect Catalyst: You may be using a Lewis acid (like FeCl₃) or have metal impurities present that catalyze aromatic substitution.
-
Improper Chlorinating Agent: Molecular chlorine (Cl₂) is a potent aromatic chlorinating agent in the presence of a Lewis acid.
-
Solution: Switch to a chlorinating agent that is highly effective in the HVZ mechanism but a weaker aromatic chlorinator in the absence of a strong Lewis acid. Trichloroisocyanuric acid (TCCA) is an excellent choice. It is a stable solid, easy to handle, and provides a source of electrophilic chlorine for the enol intermediate.[3][9][10] The byproduct, cyanuric acid, is often insoluble in organic solvents, simplifying workup.[3]
-
-
Solvent Choice: Many traditional chlorinations use chlorinated solvents, which can sometimes participate in or complicate reactions.
Summary Table: Optimizing for α-Selectivity
| Parameter | Poor Condition (Leads to Mixture) | Optimal Condition for α-Selectivity | Rationale |
| Catalyst | Lewis Acids (FeCl₃, AlCl₃) or none | Catalytic PCl₃ | Promotes formation of the acyl chloride intermediate required for the HVZ mechanism.[3][11] |
| Chlorinating Agent | Cl₂ | Trichloroisocyanuric Acid (TCCA) | TCCA is a stable, efficient source of electrophilic chlorine for the HVZ pathway.[3] |
| Solvent | Chlorinated Solvents (e.g., CCl₄) | Solvent-Free | Simplifies the reaction, reduces side reactions, and can increase reaction rate.[9] |
| Temperature | Too high (>100 °C) | 80-90 °C (optimized) | Provides enough energy for the HVZ reaction without excessively promoting side reactions. |
Issue 2: "I am seeing significant amounts of di- and poly-chlorinated aromatic byproducts. How can I prevent this?"
This indicates the reaction is too harsh or is running for too long, leading to over-chlorination of the aromatic rings.
Root Cause Analysis & Solutions:
-
Incorrect Stoichiometry: Using a large excess of the chlorinating agent is the most common cause.
-
Solution: Carefully control the stoichiometry. Use a slight excess (e.g., 1.05 to 1.1 equivalents) of the chlorinating agent relative to the biphenylacetic acid to ensure full conversion of the starting material without providing enough reagent for subsequent chlorinations.
-
-
Prolonged Reaction Time: Allowing the reaction to stir long after the starting material is consumed provides an opportunity for the desired product to react further.
-
Solution: Monitor the reaction closely using an appropriate technique (TLC, GC-MS, or LC-MS). Quench the reaction as soon as the starting material is consumed.
-
-
High Temperature: Higher temperatures increase the rate of all reactions, including the undesirable second and third chlorinations.
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at a lower temperature and gradually warming if the reaction is sluggish.
-
Issue 3: "My reaction is very slow or stalls completely. What should I check?"
A sluggish reaction points to issues with activation or reagent quality.
Root Cause Analysis & Solutions:
-
Inactive Catalyst: The PCl₃ for an HVZ reaction may have degraded.
-
Solution: Use a fresh bottle of PCl₃ or distill it before use. Ensure it is added to an anhydrous reaction system, as it reacts with water.
-
-
Low Quality Reagents: Wet starting material or solvents can quench the catalyst and reactive intermediates.
-
Solution: Ensure your biphenylacetic acid is dry. If using a solvent, ensure it is anhydrous.
-
-
Insufficient Temperature: The HVZ reaction often requires thermal input to proceed efficiently.
-
Solution: While avoiding excessively high temperatures, ensure the reaction is heated sufficiently, typically in the 85-95 °C range for PCl₃/TCCA systems.[10]
-
Section 3: Validated Experimental Protocols
The following protocols are based on validated methods from the scientific literature and are designed to be self-validating through in-process monitoring.
Protocol 1: High-Selectivity Synthesis of α-Chloro-biphenylacetic Acid
This protocol is adapted from highly successful solvent-free methods and is designed for maximum α-selectivity.[3][9][10]
Materials:
-
Biphenylacetic acid (1.0 eq)
-
Phosphorus trichloride (PCl₃, 0.1 eq)
-
Trichloroisocyanuric acid (TCCA, 0.4 eq - note: TCCA provides 3 eq of 'active' chlorine)
-
Round bottom flask with magnetic stirrer and reflux condenser
-
Heating mantle with temperature control
-
Solid addition funnel (optional, for TCCA)
Procedure:
-
Reaction Setup: In a dry round bottom flask, add biphenylacetic acid. Equip the flask with a stir bar and a reflux condenser. The system should be under an inert atmosphere (e.g., Nitrogen or Argon) if possible, though not strictly required by all literature.
-
Catalyst Addition: Add catalytic PCl₃ (0.1 eq) to the solid biphenylacetic acid at room temperature.
-
Initial Acyl Chloride Formation: Heat the mixture to 85 °C and stir for 10-15 minutes. This initial heating step is crucial for generating the acyl chloride intermediate.[10]
-
Chlorinating Agent Addition: Carefully add the TCCA (0.4 eq) in portions to the hot mixture. The reaction can be exothermic; control the addition rate to maintain the temperature below 95 °C.
-
Reaction Monitoring: Stir the reaction mixture vigorously at 85-90 °C. The reaction is often rapid, completing in 30-60 minutes. Monitor the disappearance of the starting material by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully add ice-water to quench any remaining PCl₃ and hydrolyze the intermediate α-chloro acyl chloride to the desired carboxylic acid.
-
Add an organic solvent like ethyl acetate or dichloromethane to dissolve the product.
-
Wash the organic layer with a sodium metabisulfite solution to remove any excess active chlorine, followed by a water wash and a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash chromatography or recrystallization to yield pure α-chloro-biphenylacetic acid.
Section 4: Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Competing Chlorination Pathways
This diagram illustrates the critical decision point in the reaction, leading to either the desired α-chloro product or the undesired aromatic byproducts.
Caption: Competing HVZ and EAS pathways for chlorination.
Diagram 2: Troubleshooting Workflow for Poor Selectivity
This workflow provides a logical sequence of steps to diagnose and solve issues with byproduct formation.
Caption: A logical workflow for troubleshooting poor α-selectivity.
References
-
Morano, C., Giraudo, A., Roda, G., et al. (2025). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. RSC Advances. [Link]
- Google Patents. (2013).
-
Royal Society of Chemistry. (n.d.). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. [Link]
-
WesTech Engineering. (n.d.). Strategies for Reducing Disinfection Byproducts. [Link]
- Google Patents. (2012). CN102746142A - Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid.
-
Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
-
Ashenhurst, J. (2025). The Six Key Electrophilic Aromatic Substitution Reactions. Master Organic Chemistry. [Link]
-
YouTube. (2019). Aromatic Electrophilic Substitution on Biphenyl: Basic concept. reaction mechanism and examples. [Link]
-
ResearchGate. (2025). Synthesis and characterization of p-chlorophenylacetic acid. [Link]
-
Pearson+. (2024). Biphenyl is two benzene rings joined by a single bond. The site o... | Study Prep. [Link]
-
ResearchGate. (n.d.). Curbing chlorine disinfection byproduct formation with a biomimetic iron oxidation catalyst. [Link]
-
Morano, C., et al. (n.d.). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. RSC. [Link]
- Google Patents. (2007). CN1927810A - Preparation method of chlorophenyl acetic acid.
-
RSC Publishing. (n.d.). Selective α-chlorination of aliphatic carboxylic acids by copper(II) chloride. Chemical Communications (London). [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of alkyl chlorides. [Link]
-
Chemistry LibreTexts. (2021). 4.P: Arenes, Electrophilic Aromatic Substitution (Problems). [Link]
-
ACS Publications. (n.d.). Formation of Chlorination Byproducts and Their Emission Pathways in Chlorine Mediated Electro-Oxidation of Urine on Active and Nonactive Type Anodes. Environmental Science & Technology. [Link]
-
Wordpress. (2026). Specific Solvent Issues with Chlorination. [Link]
-
Revue Roumaine de Chimie. (n.d.). MECHANISM OF CHLORINATION PROCESS: FROM ACETIC ACID TO MONOCHLOROACETIC ACID AND BYPRODUCTS USING ACETIC ANHYDRIDE AS CATALYST. [Link]
-
MSU Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]
-
ResearchGate. (n.d.). Proposed reaction mechanism of α-chlorination of phenylacetic acid with... [Link]
-
PMC - NIH. (2023). Transformation of Organic Compounds during Water Chlorination/Bromination: Formation Pathways for Disinfection By-Products (A Review). [Link]
-
Taylor & Francis Online. (2006). α‐Chlorination of Carboxylic Acids Using Trichloroisocyanuric Acid. [Link]
-
Organic Syntheses Procedure. (n.d.). α-CHLOROPHENYLACETIC ACID. [Link]
-
IChemE. (n.d.). SAFETY OF CHLORINATION REACTIONS. [Link]
-
Zenodo. (n.d.). Kinetics and Mechanism of Chlorination of Acetanilide and Substituted Acetanilides by Chloramine-T. [Link]
-
Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. [Link]
-
PubMed. (2007). Chlorination by a long-lived intermediate in the mechanism of flavin-dependent halogenases. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Aromatic Reactivity [www2.chemistry.msu.edu]
- 3. Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. m.youtube.com [m.youtube.com]
- 7. Biphenyl is two benzene rings joined by a single bond. The site o... | Study Prep in Pearson+ [pearson.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis and Scale-Up of 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid for Preclinical Studies
Welcome to the technical support guide for the synthesis and scale-up of 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid. This document is designed for researchers, chemists, and drug development professionals who are embarking on the synthesis of this key intermediate for preclinical trials. This guide provides not only the procedural steps but also the underlying scientific principles and troubleshooting advice to ensure a successful and scalable synthesis campaign.
The successful transition from bench-scale synthesis to producing preclinical quantities of a drug candidate is a critical step in the drug development pipeline.[1] It requires a deep understanding of the chemical process, potential pitfalls, and the ability to troubleshoot effectively. This guide is structured to be your partner in this process, offering practical, experience-driven advice.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid?
A1: The most prevalent and scalable approach is a two-step synthesis. It begins with a Suzuki coupling reaction between 4-bromophenylacetic acid (or its ester equivalent) and 4-chlorophenylboronic acid. This is followed by the hydrolysis of the resulting ester (if used) to yield the final carboxylic acid product. The Suzuki coupling is favored for its high functional group tolerance and generally good yields.[2]
Q2: How much of the compound is typically required for preclinical studies?
A2: There is no single answer, as the required quantity depends on the specific battery of preclinical tests planned.[3] These can include pharmacokinetic, pharmacodynamic, and toxicology studies in various animal models.[4][5][6] It is crucial to develop a prioritized list of these activities to estimate the necessary amount, which can range from tens of grams to several kilograms.
Q3: What are the critical quality attributes (CQAs) for this compound in a preclinical setting?
A3: For preclinical studies, the most critical quality attributes are purity, identity, and consistency between batches.[3] The compound's structure must be unequivocally confirmed, and it should be free from significant levels of impurities, particularly those that could be toxic or interfere with the biological assays. A purity of >98% is often a minimum requirement.
Q4: What are the main challenges when scaling up this synthesis?
A4: The primary challenges in scaling up include maintaining efficient heat and mass transfer, managing the safe handling of reagents and solvents in larger quantities, and ensuring consistent product quality.[7][8] Reactions that are straightforward on a lab scale can behave differently in larger reactors, potentially leading to increased impurity formation or runaway reactions if not properly managed.[7][8]
Synthetic Workflow and Key Checkpoints
The synthesis can be visualized as a two-stage process with critical quality control checkpoints.
Caption: Synthetic workflow for 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid.
Troubleshooting Guide
Problem 1: Low Yield or Incomplete Conversion in Suzuki Coupling
Q: My Suzuki coupling reaction is showing low conversion to the desired biphenyl product, even after extended reaction times. What are the likely causes and how can I fix it?
A: Low conversion in a Suzuki coupling is a common issue, especially during scale-up. The root causes can often be traced to several factors:
-
Catalyst Activity: The palladium catalyst is the heart of the reaction. Its activity can be compromised by poor quality starting materials, oxygen contamination, or thermal degradation.
-
Solution: Ensure your starting materials and solvents are of high purity and adequately degassed to remove oxygen. When scaling up, consider subsurface sparging with an inert gas like argon or nitrogen. If the reaction stalls, a fresh portion of the catalyst can sometimes restart it.
-
-
Ligand Selection: The choice of phosphine ligand is critical, particularly for sterically hindered substrates.[9]
-
Solution: If using a standard ligand like triphenylphosphine, consider switching to a more electron-rich and bulky "Buchwald" or "cataCXium" type ligand, which can improve catalytic turnover.
-
-
Base and Solvent System: The base is crucial for the transmetalation step. An inappropriate base or a poorly mixed biphasic solvent system can hinder the reaction.
-
Solution: Ensure the chosen base (e.g., potassium carbonate, potassium phosphate) is finely powdered for maximum surface area. In a toluene/water system, vigorous stirring is essential to create sufficient interfacial area for the reaction to occur.
-
-
Mass Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of poor reagent contact, effectively slowing down the reaction.[7]
-
Solution: Characterize the mixing efficiency of your reactor. You may need to adjust the impeller speed or design to ensure homogeneity.
-
Problem 2: Difficulty in Removing Impurities During Purification
Q: I'm struggling to remove a persistent impurity from my final product, even after crystallization. What could this impurity be and what purification strategies can I employ?
A: The nature of the impurity will dictate the best purification strategy. Common impurities in this synthesis include:
-
Homocoupled Products: This is where the boronic acid couples with itself (forming 4,4'-dichlorobiphenyl) or the aryl halide couples with itself.
-
Solution: These are often less polar than the desired carboxylic acid. A well-optimized crystallization can often remove them. Try different solvent systems; for instance, if you are using ethanol/water, explore ethyl acetate/heptane. A pH adjustment during workup can also be effective. The desired product is an acid and can be extracted into a basic aqueous layer, leaving non-acidic impurities in the organic phase.
-
-
Residual Palladium: Palladium residues are a major concern for preclinical compounds due to their potential toxicity.
-
Solution: After the reaction, consider treating the organic phase with a palladium scavenger, such as activated carbon or a thiol-functionalized silica gel. Multiple crystallizations may also be necessary to reduce palladium levels to an acceptable range (typically low ppm).
-
-
Starting Materials: Unreacted 4-bromophenylacetic acid can be a challenging impurity to remove due to its similar acidic nature.
-
Solution: Drive the Suzuki coupling to full conversion. If you still have residual starting material, a carefully controlled crystallization is your best option. Seeding the crystallization with a pure crystal of the desired product can sometimes help in selectively crystallizing the product.
-
Problem 3: Incomplete Hydrolysis of the Ester Intermediate
Q: The hydrolysis of my methyl or ethyl ester intermediate is sluggish and does not go to completion. How can I improve this step?
A: Incomplete hydrolysis is often due to the biphasic nature of the reaction (organic ester in an aqueous base) or steric hindrance.
-
Phase Transfer Catalysis: The reaction rate can be limited by the slow diffusion of the ester into the aqueous phase where the hydroxide is.
-
Solution: Add a phase transfer catalyst, such as tetrabutylammonium bromide, to shuttle the hydroxide ions into the organic phase.
-
-
Co-solvent: Using a water-miscible organic solvent can create a homogeneous reaction mixture.
-
Solution: Increase the proportion of a co-solvent like ethanol or tetrahydrofuran (THF) to improve the solubility of the ester.
-
-
Temperature: As with most reactions, increasing the temperature will increase the rate of hydrolysis.
-
Solution: Gently heat the reaction mixture to reflux. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and to ensure the product is not degrading at higher temperatures.
-
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low Suzuki coupling yields.
Scale-Up Reaction Parameters
The following table provides a comparison of typical reaction parameters for lab-scale and pilot-scale synthesis. These are starting points and should be optimized for your specific equipment and conditions.
| Parameter | Lab Scale (1-10 g) | Pilot Scale (100 g - 1 kg) | Key Considerations for Scale-Up |
| Suzuki Coupling | |||
| 4-Bromophenylacetic acid ester | 1.0 eq | 1.0 eq | Ensure consistent purity of starting materials. |
| 4-Chlorophenylboronic acid | 1.1 - 1.3 eq | 1.1 - 1.2 eq | Excess boronic acid can lead to homocoupling. |
| Pd Catalyst (e.g., Pd(PPh₃)₄) | 1-3 mol% | 0.5 - 1.5 mol% | Catalyst loading is often reduced on scale for cost. |
| Base (e.g., K₂CO₃) | 2.0 - 3.0 eq | 2.0 - 2.5 eq | Ensure efficient mixing to suspend the base. |
| Solvent Volume | 10-20 mL/g | 5-10 L/kg | More concentrated reactions are common on scale. |
| Temperature | 80-100 °C | 80-100 °C | Monitor internal temperature closely to avoid exotherms. |
| Hydrolysis | |||
| Ester Intermediate | 1.0 eq | 1.0 eq | |
| Base (e.g., NaOH) | 3.0 - 5.0 eq | 2.5 - 4.0 eq | Use a sufficient excess to drive the reaction. |
| Solvent (e.g., EtOH/H₂O) | 10-15 mL/g | 5-8 L/kg | Ensure homogeneity or use a phase transfer catalyst. |
| Temperature | 60-80 °C | 60-80 °C | Control heating to prevent bumping. |
Conclusion
The synthesis and scale-up of 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid is a manageable process with careful planning and execution. By understanding the key reaction parameters, potential impurities, and troubleshooting strategies outlined in this guide, you can efficiently produce the high-quality material required for your preclinical studies. Remember that each scale-up is unique, and a thorough understanding of the underlying chemical and engineering principles is paramount to success.[8]
References
- 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid - MySkinRecipes. (n.d.).
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - NIH. (2023, June 16).
- Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid. (2012). Google Patents.
- Regulatory Knowledge Guide for Small Molecules - NIH SEED Office. (n.d.).
- What are issues/things to consider when scaling up reactions from the lab to a factory? (2021, October 27). Reddit.
- 5 Common Challenges in Scaling Up an API - Neuland Labs. (2017, September 3).
- Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction - WuXi STA. (n.d.).
- A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis - SciRP.org. (n.d.).
- A Brief Guide to Small-Molecule Compounds and FDA Regulations. (2014, October 31).
- Addressing the Challenges of Large-Scale Complex Chemical Manufacturing - Biosynth. (2024, May 3).
- What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods. (2025, March 14).
- Preclinical Toxicology Considerations for Successful IND Application - Noble Life Sciences. (2022, March 20).
Sources
- 1. biosynth.com [biosynth.com]
- 2. A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis [scirp.org]
- 3. seed.nih.gov [seed.nih.gov]
- 4. thefdagroup.com [thefdagroup.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. content.noblelifesci.com [content.noblelifesci.com]
- 7. reddit.com [reddit.com]
- 8. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
- 9. sta.wuxiapptec.com [sta.wuxiapptec.com]
addressing inconsistencies in biological assay results with 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid
Welcome to the technical support guide for 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to address common inconsistencies and challenges encountered during biological assays with this compound. Our goal is to provide not just solutions, but a deeper understanding of the underlying scientific principles to ensure your experimental results are both accurate and reproducible.
Introduction: Understanding the Compound
2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid is a derivative of biphenylacetic acid. Structurally, it is related to known non-steroidal anti-inflammatory drugs (NSAIDs) and is often investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.[1] Its mechanism of action can involve the inhibition of specific enzymes, where the chloro group and acetic acid moiety are critical for binding to molecular targets.[1] Like many small molecules with a biphenyl core, it possesses low aqueous solubility, a key factor that underpins many of the challenges detailed in this guide.[2][3]
Section 1: Compound Integrity and Preparation - The Foundation of Reproducibility
The most frequent source of inconsistent assay results originates from improper handling and preparation of the compound. Before troubleshooting complex biological variables, it is imperative to validate the foundational step: the compound you are adding to your experiment.
Q1: My results are highly variable between experiments, and sometimes even within the same plate. What's the first thing I should check?
A1: The first and most critical step is to scrutinize your stock solution preparation and handling. 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid is a solid with limited solubility in aqueous solutions but is slightly soluble in DMSO and Methanol.[4] Inconsistent solubilization or precipitation of the compound in your stock or working solutions is the most common cause of variability.
-
Causality: If the compound is not fully dissolved, the concentration of your stock solution will be inaccurate. Furthermore, if it precipitates out of solution during storage or upon dilution into aqueous assay media, the effective concentration delivered to your cells or biochemical reaction will be significantly lower and more variable than intended. This leads directly to poor dose-response curves and inconsistent results.[5]
Recommended Solvent and Stock Solution Parameters
| Parameter | Recommendation | Rationale & Notes |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | High solvating power for many organic molecules. Ensure use of anhydrous, research-grade DMSO to prevent water absorption and compound precipitation. |
| Max Stock Conc. | 10-50 mM in DMSO | Creating a highly concentrated stock minimizes the volume of solvent added to your assay, reducing potential solvent-induced artifacts. |
| Storage | -20°C or -80°C | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.[6] |
| Working Dilutions | Aqueous buffer/media | When diluting into your final assay buffer, vortex vigorously and visually inspect for any signs of precipitation (cloudiness, particulates). Do not exceed a final DMSO concentration of 0.5% in most cell-based assays, as higher concentrations can be cytotoxic. |
Protocol 1: Preparation of a 10 mM Stock Solution
-
Pre-Weighing: Allow the vial of 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid (M.W. 246.69 g/mol ) to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation of atmospheric moisture onto the compound.
-
Weighing: Accurately weigh out 2.47 mg of the compound and place it in a sterile microcentrifuge tube.
-
Solubilization: Add 1 mL of anhydrous, sterile-filtered DMSO.
-
Mixing: Vortex the solution vigorously for 2-3 minutes. If necessary, gently warm the tube to 37°C and sonicate for 5-10 minutes to ensure complete dissolution.
-
Visual Inspection: Hold the tube up to a light source. The solution must be completely clear and free of any visible particulates. If not, continue mixing.
-
Aliquoting & Storage: Dispense the solution into smaller, single-use aliquots (e.g., 20 µL) in sterile tubes. Store immediately at -20°C or -80°C.
Section 2: General Biological Assay Troubleshooting
Once you have validated your compound preparation, inconsistencies may arise from the assay methodology itself. A systematic approach is key to identifying the source of the problem.
Q2: I've confirmed my stock solution is correctly prepared, but my results are still inconsistent or show a high background signal. What's my next step?
A2: Your next step is to systematically evaluate your assay parameters and controls. Inconsistent pipetting, incorrect plate reading, or interference from the compound itself can all contribute to unreliable data.[7][8]
The following workflow provides a logical progression for troubleshooting.
Caption: A logical workflow for troubleshooting inconsistent assay results.
Q3: How can the compound itself interfere with my assay readout?
A3: Small molecules can interfere with assays in several ways, leading to false positive or false negative results.[9]
-
Optical Interference: If your assay measures absorbance or fluorescence, the compound might absorb light or fluoresce at the same wavelength, artificially inflating your signal.
-
Solution: Run a control plate containing only the compound in assay buffer at all tested concentrations. Subtract these background readings from your experimental values.
-
-
Chemical Reactivity: The compound could react directly with assay reagents. For example, in assays measuring redox potential (like MTT or resazurin), a compound with reducing properties could directly convert the substrate, mimicking a biological effect.
-
Solution: Perform the assay in a cell-free system (buffer only) with your compound and the detection reagents to see if a direct chemical reaction occurs.
-
-
Colloidal Aggregation: At higher concentrations, especially when diluted from DMSO into an aqueous buffer, poorly soluble compounds can form aggregates that may non-specifically inhibit enzymes or sequester assay reagents.[9]
-
Solution: Include a non-ionic detergent like Triton X-100 (0.01%) in your assay buffer to disrupt aggregates. If results change dramatically, aggregation is a likely culprit.
-
Section 3: Navigating Cell-Based Assays
Working with living cells introduces another layer of complexity. The physiological state of the cells and their interaction with the compound and media are paramount.
Q4: I'm not seeing any effect of the compound in my cell-based assay, even at high concentrations. I've confirmed my stock is good. What could be wrong?
A4: When a validated compound shows no activity, you must consider its interaction with the complex biological environment.
-
Serum Protein Binding: The compound may be binding extensively to proteins, particularly albumin, in your cell culture medium (e.g., Fetal Bovine Serum, FBS).[10] This sequestration reduces the free concentration of the compound available to interact with the cells. A similar biphenylacetic acid derivative, 2,4-D, has been shown to interact strongly with human serum albumin.[11]
-
Troubleshooting Protocol: Perform a dose-response experiment comparing results in serum-free media versus your standard serum-containing media (e.g., 10% FBS). If the compound is significantly more potent in the serum-free condition, protein binding is the likely cause. Note that cells should only be kept in serum-free media for a short duration (e.g., 2-4 hours) to avoid inducing stress.
-
-
Cellular Uptake and Efflux: The compound may not be efficiently entering the cells, or it may be actively transported out by efflux pumps (e.g., P-glycoprotein). The cellular uptake of structurally similar compounds can be mediated by specific influx carriers.[12]
-
Expert Insight: While direct measurement of intracellular compound concentration via LC-MS is the gold standard, a simpler functional assay can be informative. If you suspect efflux pump activity, you can co-incubate your compound with a known efflux pump inhibitor (e.g., verapamil) to see if this potentiates its activity.
-
Protocol 2: General Cell Viability Assay (Resazurin-based)
This protocol provides a framework for assessing cytotoxicity, a common endpoint for novel compounds.
-
Cell Seeding: Plate your cells (e.g., CHO, HeLa) in a 96-well, black, clear-bottom plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Perform a serial dilution of your 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid stock solution in complete cell culture medium to generate 2X final concentrations.
-
Cell Dosing: Carefully remove the old medium from the cells and add 50 µL of fresh medium. Then, add 50 µL of your 2X compound dilutions to the appropriate wells. Include "vehicle control" (medium with the same final DMSO concentration) and "no cells" (medium only for background) wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add 10 µL of a sterile resazurin solution (e.g., 0.15 mg/mL in PBS) to each well.
-
Final Incubation: Incubate for 2-4 hours, or until the vehicle control wells have turned a distinct pink/magenta color.
-
Plate Reading: Read the fluorescence on a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: Subtract the average fluorescence of the "no cells" wells from all other wells. Normalize the data by setting the average of the vehicle control wells to 100% viability.
Section 4: Mechanistic Considerations
Inconsistencies can also arise from a misunderstanding of how a small molecule inhibitor functions compared to other methods of target perturbation.
Q5: My results with this compound don't match the phenotype I see when I knock down my target protein with siRNA. Why would they be different?
A5: This is an excellent and common observation in chemical biology. Small molecule inhibitors and genetic knockdown (like RNAi) perturb a target in fundamentally different ways, which can lead to distinct biological outcomes.[13][14]
-
Temporal Differences: A small molecule inhibitor acts rapidly, often within minutes to hours. RNAi requires time (typically 24-72 hours) for the existing protein to be degraded, during which the cell can activate compensatory mechanisms.
-
Scaffolding Functions: RNAi eliminates the entire protein, including any non-catalytic or "scaffolding" functions it may have in protein complexes. A small molecule inhibitor typically only blocks the catalytic activity, leaving the protein itself intact to participate in other interactions.[14]
-
Off-Target Effects: The compound may have off-target activities that contribute to the observed phenotype, whereas siRNA is generally more specific (though it can have off-target effects as well).
Caption: Different modes of action: RNAi vs. a small molecule inhibitor.
References
-
MDPI. (2021). Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. Retrieved from [Link]
-
PubMed. (1995). 2, 4-dichloro phenoxy acetic acid alters monoamine levels, acetylcholinesterase activity & operant learning in rats. Retrieved from [Link]
-
PubMed. (2016). The sublethal effects of (2,4-Dichlorophenoxy) acetic acid (2,4-D) on narrow-clawed crayfish (Astacus leptodactylus Eschscholtz, 1823). Retrieved from [Link]
-
PubMed. (1996). Comparison of mechanisms controlling uptake and accumulation of 2,4-dichlorophenoxy acetic acid, naphthalene-1-acetic acid, and indole-3-acetic acid in suspension-cultured tobacco cells. Retrieved from [Link]
-
PubMed. (2021). Toxicity of 2-methyl-4-chlorophenoxy acetic acid alone and in combination with cyhalofop-butyl to Cyprinus carpio embryos. Retrieved from [Link]
-
PMC. (2007). Recognizing and exploiting differences between RNAi and small-molecule inhibitors. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Troubleshooting. Retrieved from [Link]
-
ResearchGate. (2020). Impact of Serum Proteins on the Uptake and RNA Interference Activity of N -Acetylgalactosamine-Conjugated Small Interfering RNAs. Retrieved from [Link]
-
Nature. (2008). A small molecule enhances RNA interference and promotes microRNA processing. Retrieved from [Link]
-
Universiti Kebangsaan Malaysia. (2021). Comparative Analysis on the Role of 2,4-dichlorophenoxyacetic Acid in the Expression of Bioactive Compounds in Callus of Capsicum frutescens. Retrieved from [Link]
-
ResearchGate. (2016). The sublethal effects of (2,4-Dichlorophenoxy) acetic acid (2,4-D) on narrow-clawed crayfish (Astacus leptodactylus Eschscholtz, 1823). Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-Fluoro-(1,1'-biphenyl)-4-yl)acetic acid. Retrieved from [Link]
-
Journal of Biological Chemistry. (1940). The biuret reaction in the determination of serum proteins. 1. A study of the conditions necessary for the production of a stable color which bears a quantitative relationship to the protein concentration. Retrieved from [Link]
-
AboutMB. (n.d.). Assay Troubleshooting. Retrieved from [Link]
-
PMC. (2005). Kinetic Properties of Cl− Uptake Mediated by Na+-Dependent K+-2Cl− Cotransport in Immature Rat Neocortical Neurons. Retrieved from [Link]
-
PubMed. (2024). Tackling assay interference associated with small molecules. Retrieved from [Link]
-
MDPI. (2023). Cutting-Edge Approaches for Addressing Solubility Challenges in BCS Class II and IV Pharmaceuticals. Retrieved from [Link]
-
Ansh Labs. (n.d.). Troubleshooting Immunoassays. Retrieved from [Link]
-
Nature. (2008). A small molecule enhances RNA interference and promotes microRNA processing. Retrieved from [Link]
-
PMC. (2012). Inhibition of canalicular and sinusoidal taurocholate efflux by cholestatic drugs in human hepatoma HepaRG cells. Retrieved from [Link]
-
PubMed. (2001). Evidence of a Strong Interaction of 2,4-dichlorophenoxyacetic Acid Herbicide With Human Serum Albumin. Retrieved from [Link]
-
Longdom Publishing. (2023). Biological Assay: Its Types, Applications and Challenges. Retrieved from [Link]
-
Stanford University. (2007). Recognizing and exploiting differences between RNAi and small-molecule inhibitors. Retrieved from [Link]
-
NIH. (2020). Cell-based approaches for the mechanistic understanding of drug-induced cholestatic liver injury. Retrieved from [Link]
-
PubMed. (1983). Rapid bioassay for chloramphenicol in the presence of other antibiotics. Retrieved from [Link]
-
PMC. (2022). 4-Chloro-1,2-phenylenediamine induced structural perturbation and genotoxic aggregation in human serum albumin. Retrieved from [Link]
-
Frontiers in Plant Science. (2017). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. Retrieved from [Link]
-
PMC. (2021). Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. Retrieved from [Link]
-
Health Canada. (2016). 4-Chloroindole-3-Acetic Acid. Retrieved from [Link]
-
PharmaState Academy. (n.d.). BIOASSAY AND ITS TYPES. Retrieved from [Link]
-
American Pharmaceutical Review. (2015). Solubility Concerns: API and Excipient Solutions. Retrieved from [Link]
-
Cellular Engineering Technologies. (n.d.). CHO Cell Culture Growth Media. Retrieved from [Link]
-
Mabion. (n.d.). Role of Stable Cell Line in Biopharmaceutical Manufacturing. Retrieved from [Link]
-
Patsnap Eureka. (2023). Investigating the Solubility of Drugs using Glacial Acetic Acid. Retrieved from [Link]
-
Scribd. (2014). 4 Bioassays PDF. Retrieved from [Link]
-
Dr. Reddy's API. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Retrieved from [Link]
-
PubMed. (2022). Synthesizing Laboratory and Field Experiments to Quantify Dominant Transformation Mechanisms of 2,4-Dichlorophenoxyacetic Acid (2,4-D) in Aquatic Environments. Retrieved from [Link]
Sources
- 1. 2-(2'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid | 5001-98-9 | Benchchem [benchchem.com]
- 2. pexacy.com [pexacy.com]
- 3. Formulation Strategies for Poorly Soluble APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 4. 5525-72-4 CAS MSDS ((4'-CHLORO-BIPHENYL-4-YL)-ACETIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Investigating the Solubility of Drugs using Glacial Acetic Acid [eureka.patsnap.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. Assay Troubleshooting | MB [molecular.mlsascp.com]
- 8. anshlabs.com [anshlabs.com]
- 9. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evidence of a strong interaction of 2,4-dichlorophenoxyacetic acid herbicide with human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of mechanisms controlling uptake and accumulation of 2,4-dichlorophenoxy acetic acid, naphthalene-1-acetic acid, and indole-3-acetic acid in suspension-cultured tobacco cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. web.stanford.edu [web.stanford.edu]
Validation & Comparative
Validating the In Vivo Anti-inflammatory Efficacy of 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid: A Comparative Guide
A Senior Application Scientist's Guide to In Vivo Validation of a Novel Anti-inflammatory Agent
This guide provides a comprehensive framework for the in vivo validation of the anti-inflammatory properties of 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid, a compound with structural similarities to known non-steroidal anti-inflammatory drugs (NSAIDs). We will objectively compare its performance against established alternatives and provide the necessary experimental framework to generate robust, publishable data. This document is intended for researchers, scientists, and professionals in drug development who are familiar with preclinical research.
Introduction: The Rationale for In Vivo Validation
The journey of a novel anti-inflammatory compound from benchtop to potential clinical application is a rigorous one. While in vitro assays provide initial insights into a compound's mechanism of action, they cannot replicate the complex interplay of cellular and molecular events that occur in a living organism. In vivo models are therefore indispensable for confirming efficacy, understanding pharmacokinetic and pharmacodynamic relationships, and identifying potential liabilities.
2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid belongs to the arylalkanoic acid class of compounds, a group that includes widely used NSAIDs like diclofenac and ibuprofen. These drugs primarily exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins. Given its structural characteristics, it is hypothesized that 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid shares this mechanism. This guide will outline a robust in vivo study to test this hypothesis and compare its efficacy against well-characterized NSAIDs.
Experimental Design: A Head-to-Head Comparison in the Carrageenan-Induced Paw Edema Model
To provide a clear and direct comparison of anti-inflammatory activity, we will employ the carrageenan-induced paw edema model in rats. This is a widely accepted, acute, and reproducible model of localized inflammation that is particularly sensitive to inhibition by NSAIDs.
Our experimental design will include the test compound, a vehicle control, and two well-established NSAIDs as positive controls: indomethacin (a non-selective COX inhibitor) and celecoxib (a selective COX-2 inhibitor). This allows us to not only assess the efficacy of our test compound but also to infer its potential selectivity towards the COX isoenzymes.
Experimental Groups:
-
Group 1: Vehicle Control (e.g., 0.5% Carboxymethylcellulose in saline)
-
Group 2: 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid (e.g., 10 mg/kg)
-
Group 3: Indomethacin (e.g., 5 mg/kg)
-
Group 4: Celecoxib (e.g., 20 mg/kg)
The choice of doses should be based on preliminary dose-ranging studies or available literature on similar compounds to ensure that they are within a therapeutically relevant and non-toxic range.
Caption: The cyclooxygenase (COX) pathway and sites of NSAID inhibition.
The comparable efficacy of 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid to celecoxib in our hypothetical in vivo study suggests a potential for COX-2 selectivity. However, further in vitro enzyme assays are necessary to confirm this and to determine the IC50 values for both COX-1 and COX-2.
Conclusion and Future Directions
This guide has outlined a robust and scientifically sound approach to the in vivo validation of 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid as an anti-inflammatory agent. The carrageenan-induced paw edema model provides a rapid and reliable assessment of acute anti-inflammatory activity and allows for a direct comparison with established NSAIDs.
The promising hypothetical results warrant further investigation, including:
-
Dose-response studies: To establish a clear relationship between the dose of the compound and its anti-inflammatory effect.
-
Chronic inflammation models: To evaluate the efficacy of the compound in more clinically relevant models, such as collagen-induced arthritis.
-
Gastrointestinal safety studies: To assess the potential for gastric ulceration, a common side effect of non-selective COX inhibitors.
-
In vitro COX inhibition assays: To definitively determine the compound's selectivity for COX-1 versus COX-2.
By following a systematic and comparative approach, researchers can confidently validate the anti-inflammatory potential of novel compounds and build a strong data package for further development.
References
-
Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232–235. [Link]
-
Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, Thrombosis, and Vascular Biology, 31(5), 986–1000. [Link]
-
Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology, 225, 115–121. [Link]
-
Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544–547. [Link]
-
Mitchell, J. A., & Warner, T. D. (2006). Cyclo-oxygenase-2: pharmacology, physiology, biochemistry and relevance to NSAID therapy. British Journal of Pharmacology, 147(S1), S226–S234. [Link]
A Senior Scientist's Guide to Cross-Validation of Analytical Methods for 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid (Felbinac)
Introduction: The Imperative for Rigorous Analytical Oversight
2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid, commonly known as Felbinac, is a widely utilized non-steroidal anti-inflammatory drug (NSAID) administered topically for the management of musculoskeletal pain and inflammation.[1] As an active pharmaceutical ingredient (API), the accurate and precise quantification of Felbinac in both bulk drug substance and finished pharmaceutical products is paramount for ensuring product quality, safety, and therapeutic efficacy. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2][3][4]
This guide provides an in-depth comparison of two robust analytical techniques for Felbinac quantification: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. More critically, it delves into the principles and practicalities of cross-validating these methods. Cross-validation is the formal process of comparing results from two distinct, validated analytical methods to ensure their equivalence and to confirm that they produce reliable and consistent data.[5] This process is essential during method transfer between laboratories or when a simpler method (like UV-Vis) is intended to replace a more complex one (like HPLC) for routine quality control, provided the results are comparable.[6][7]
Method 1: High-Performance Liquid Chromatography (HPLC) — The Gold Standard for Specificity
Reverse-Phase HPLC (RP-HPLC) is the cornerstone of pharmaceutical analysis due to its high resolving power, enabling the separation of the analyte of interest from excipients, impurities, and degradation products. This specificity is a key requirement of regulatory bodies and is detailed in the International Council for Harmonisation (ICH) guidelines.[2][3]
Causality in HPLC Method Design
For an acidic compound like Felbinac, a C18 column is the stationary phase of choice, offering excellent hydrophobic interaction and retention. The mobile phase, a mixture of an organic solvent (e.g., acetonitrile or methanol) and an acidic aqueous buffer, is optimized to achieve a suitable retention time and sharp, symmetrical peak shape. The acidic buffer suppresses the ionization of Felbinac's carboxylic acid group, leading to better retention and avoiding peak tailing. UV detection is employed, leveraging the chromophoric nature of the biphenyl ring system in Felbinac.
Experimental Protocol: A Validated RP-HPLC Method
This protocol is based on a validated stability-indicating method.[8]
-
Chromatographic System:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Column Temperature: Ambient.
-
-
Reagents and Solutions:
-
Mobile Phase: A filtered and degassed mixture of Acetonitrile and Phosphate Buffer (pH adjusted to 3.0 with orthophosphoric acid) in a 60:40 v/v ratio.
-
Diluent: Mobile phase.
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of Felbinac reference standard in 100 mL of diluent to obtain a concentration of 100 µg/mL.
-
Sample Solution: For a topical gel formulation, accurately weigh a quantity of gel equivalent to 10 mg of Felbinac into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 15 minutes to ensure complete extraction, cool to room temperature, and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 254 nm.
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the standard solution six times to check for system suitability (RSD of peak area ≤ 2.0%).
-
Inject the standard and sample solutions in duplicate and record the chromatograms.
-
Calculate the amount of Felbinac in the sample by comparing the peak area of the sample to the peak area of the standard.
-
Data Presentation: HPLC Method Validation Parameters
The performance of this method has been rigorously validated according to ICH guidelines.[8]
| Validation Parameter | Result | Acceptance Criteria |
| Linearity Range | 20 - 120 µg/mL | Correlation Coefficient (r²) ≥ 0.999 |
| Correlation Coefficient (r²) | 0.9997 | - |
| Accuracy (% Recovery) | 98.0% - 100.8% | 98.0% - 102.0% |
| Precision (% RSD) | ||
| - Intraday | < 0.5% | ≤ 2.0% |
| - Interday | < 1.5% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL | - |
| Limit of Quantitation (LOQ) | 1 µg/mL | - |
| Robustness | Robust (%RSD < 1.0%) | Method remains unaffected by small, deliberate variations. |
Visualization: HPLC Experimental Workflow
Method 2: UV-Vis Spectrophotometry — A Rapid Tool for Routine Analysis
UV-Vis spectrophotometry is a simpler, faster, and more cost-effective technique than HPLC.[9] It operates on the principle of the Beer-Lambert law, where the absorbance of a solution is directly proportional to the concentration of the analyte. This method is particularly suitable for the routine quality control of pure drug substances or simple formulations where interference from excipients is minimal.
Causality in Spectrophotometric Method Design
The selection of an appropriate solvent is critical. The solvent must dissolve the analyte completely and should not absorb radiation in the same wavelength range as the analyte (i.e., its UV cutoff should be below the analytical wavelength). Methanol is a common and suitable choice for Felbinac. The wavelength of maximum absorbance (λmax) is chosen for analysis because it provides the highest sensitivity and minimizes errors arising from minor shifts in the wavelength setting of the spectrophotometer. For Felbinac, the λmax is consistently observed around 254 nm.[10]
Experimental Protocol: A Validated UV-Vis Spectrophotometric Method
This protocol is designed based on published validated methods for Felbinac.[10]
-
Instrumentation:
-
Spectrophotometer: A double-beam UV-Visible spectrophotometer with 1 cm quartz cuvettes.
-
-
Reagents and Solutions:
-
Solvent: Methanol (HPLC Grade).
-
Standard Stock Solution: Accurately weigh 10 mg of Felbinac reference standard and dissolve in a 100 mL volumetric flask with methanol to get a 100 µg/mL solution.
-
Calibration Curve Standards: From the stock solution, prepare a series of dilutions in methanol to obtain concentrations ranging from 2 µg/mL to 10 µg/mL.
-
Sample Solution: Prepare the sample as described in the HPLC protocol, but use methanol as the diluent. Further dilute the filtered solution with methanol to obtain a theoretical concentration within the calibration range (e.g., 6 µg/mL).
-
-
Procedure:
-
Scan the Felbinac standard solution (e.g., 10 µg/mL) from 400 nm to 200 nm against a methanol blank to determine the λmax. The λmax should be approximately 254 nm.
-
Measure the absorbance of each calibration curve standard at 254 nm using methanol as a blank.
-
Plot a calibration curve of Absorbance vs. Concentration and determine the linear regression equation.
-
Measure the absorbance of the sample solution.
-
Calculate the concentration of Felbinac in the sample using the regression equation from the calibration curve.
-
Data Presentation: UV-Vis Method Validation Parameters
The performance of this method has been validated according to ICH guidelines.
| Validation Parameter | Result | Acceptance Criteria |
| λmax | 254 nm | - |
| Linearity Range | 2 - 10 µg/mL | Correlation Coefficient (r²) ≥ 0.999 |
| Correlation Coefficient (r²) | 0.999 | - |
| Linear Regression Equation | y = 0.0988x + 0.0141 | - |
| Accuracy (% Recovery) | > 99% | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% | ≤ 2.0% |
| Specificity | No interference from common excipients observed. | Method is unaffected by other substances. |
Visualization: UV-Vis Spectrophotometry Experimental Workflow
Cross-Validation: A Comparative Analysis of HPLC and UV-Vis Methods
Cross-validation serves to demonstrate that two distinct analytical methods yield comparable results, thereby ensuring consistency in data reporting.[6] This is not merely a procedural formality but a scientific necessity to justify the use of an alternative (often simpler) method for routine analysis. The process involves analyzing the same set of samples using both validated methods and statistically comparing the outcomes.[6]
Methodology for Cross-Validation
-
Sample Selection: Prepare a minimum of three batches of the Felbinac product at different concentrations (e.g., 80%, 100%, and 120% of the target concentration).
-
Analysis: Analyze each sample in triplicate using both the validated HPLC method and the validated UV-Vis method.
-
Data Comparison: The core of cross-validation lies in the statistical comparison of the assay results obtained from both methods. A common approach is to use a Student's t-test to compare the mean assay values and an F-test to compare the variances. The goal is to demonstrate that there is no statistically significant difference between the two methods.
Logical Flow of Cross-Validation
Comparative Performance and Discussion
While a direct cross-validation study on Felbinac was not found in the literature, a robust comparison can be made based on the individual validation data and the inherent principles of each technique.
| Feature | HPLC Method | UV-Vis Spectrophotometric Method | Senior Scientist's Insight |
| Specificity | High. Capable of separating Felbinac from degradation products and excipients. | Low to Moderate. Susceptible to interference from any substance that absorbs at 254 nm. | HPLC is the unequivocal choice for stability studies and analysis of complex matrices. UV-Vis is only suitable if excipients are proven not to interfere. |
| Sensitivity (LOQ) | High (1 µg/mL).[8] | Moderate (Not explicitly stated, but typically higher than HPLC). | For trace-level quantification or impurity profiling, HPLC is superior. UV-Vis is adequate for assaying the main component in a formulation. |
| Linearity Range | Wide (20-120 µg/mL).[8] | Narrower (2-10 µg/mL). | The wider linear range of HPLC provides greater flexibility for analyzing samples of varying concentrations without requiring multiple dilutions. |
| Speed | Slower (run time per sample is several minutes). | Very Fast (analysis takes seconds). | For high-throughput screening or routine QC of a simple product, the speed of UV-Vis is a significant advantage. |
| Cost & Complexity | High (expensive equipment, solvents, and columns; requires skilled operators). | Low (inexpensive equipment, simple operation). | UV-Vis is economically advantageous for labs with limited budgets or for simple, repetitive analyses. |
| Robustness | High (validated to be robust against minor changes).[8] | Moderate (can be sensitive to solvent pH and purity). | A well-developed HPLC method is generally more rugged and transferable between labs than a UV-Vis method. |
Conclusion and Recommendations
Both HPLC and UV-Vis spectrophotometry are valid and reliable methods for the quantification of Felbinac when validated according to ICH guidelines.
-
The RP-HPLC method stands out for its superior specificity and sensitivity, making it the required method for stability-indicating assays, impurity determination, and the analysis of formulations with potentially interfering excipients.
-
The UV-Vis spectrophotometric method offers significant advantages in speed, simplicity, and cost, making it an excellent tool for routine quality control of the bulk drug substance or simple, validated formulations where specificity is not a concern.
The critical takeaway is that a cross-validation study is essential before substituting the HPLC method with the UV-Vis method for routine analysis. This ensures that the data generated by the simpler method is statistically indistinguishable from the more specific, reference method. Such rigorous scientific practice underpins the integrity of quality control data and ultimately guarantees the delivery of safe and effective medicines to patients.
References
-
PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link][5]
-
International Conference on Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][2]
-
Chaturvedi, P., et al. (2015). A VALIDATED STABILITY INDICATING REVERSE PHASE -HIGH PERFORMANCE LIQUID CHROMATOGRAPHIC METHOD FOR DETERMINATION OF FELBINAC. International Journal of Biological & Pharmaceutical Research, 6(3), 205-210. [Link][8]
-
Hulyalkar, S., & Dandagi, P. (2024). Development and Validation of UV-Spectrophotometric Method for The Estimation of Felbinac In Marketed Formulation and Cubosomal Nano Formulation. African Journal of Biomedical Research, 27(3S). [Link][10]
-
Visse, B., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1164-1174. [Link][6]
-
Hulyalkar, S., & Dandagi, P. (2024). Development and Validation of UV-Spectrophotometric Method for The Estimation of Felbinac In Marketed Formulation and Cubosomal. African Journal of Biomedical Research. [Link][1]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link][3]
-
U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][4]
-
Pharma IQ. (n.d.). Cross-Validation of Bioanalytical Methods: When, Why and How?. [Link][7]
-
Gilbert, M. T., et al. (1995). Cross-validation of bioanalytical methods between laboratories. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 385-394. [Link]
-
Al-Janabi, Z. A. H., & Al-Khafaji, H. Q. J. (2022). Development and Validation of a Simple Spectrophotometric Method for Quantitative Determination of Sodium Diclofenac in Modified-Release Tablets. Brazilian Journal of Analytical Chemistry. [Link][9]
-
Singh, D., Bedi, N., & Tiwary, A. K. (2017). Comparison of UV Spectrophotometric and HPLC Method for Estimating Canagliflozin in Bulk and Tablet Dosage Form. Indian Journal of Pharmaceutical Sciences, 79(5), 820-826. [Link]
-
Li, H., et al. (2018). Comparison of high-performance liquid chromatography and ultraviolet-visible spectrophotometry to determine the best method to assess Levofloxacin released from mesoporous silica microspheres/nano-hydroxyapatite composite scaffolds. Biomedical Reports, 9(2), 142-148. [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Validated LC-MS/MS assay for the determination of felbinac: Application to a preclinical pharmacokinetics study of felbinac trometamol injection in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC-UV Method Validation for Amobarbital and Pharmaceutical Stability Evaluation when Dispersed in a Hyaluronic Acid Hydrogel: A New Concept for Post-traumatic Osteoarthritis Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Comparison of high-performance liquid chromatography and ultraviolet-visible spectrophotometry to determine the best method to assess Levofloxacin released from mesoporous silica microspheres/nano-hydroxyapatite composite scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Percutaneous penetration of felbinac after application of transdermal patches: relationship with pharmacological effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijprajournal.com [ijprajournal.com]
Navigating the Selectivity Landscape of 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Selective Enzyme Inhibition
In the intricate world of drug discovery and chemical biology, the precise targeting of enzymes is paramount. The efficacy of a therapeutic agent is often directly linked to its ability to selectively inhibit a specific enzyme or a family of enzymes implicated in a disease pathway, while minimizing off-target effects that can lead to adverse reactions. 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid, a biphenyl acetic acid derivative structurally related to the non-steroidal anti-inflammatory drug (NSAID) Felbinac, has emerged as a compound of interest in studies related to enzyme inhibition.[1] Its chemical structure, featuring a chloro group and an acetic acid moiety, suggests its potential to interact with the active sites of various enzymes.[1] This guide aims to provide a comprehensive framework for assessing the enzymatic selectivity of this compound, comparing its potential performance with alternative inhibitors, and detailing the experimental methodologies required for such an evaluation.
The Significance of Selectivity Profiling
The journey of a potential drug candidate from a laboratory curiosity to a clinical reality is paved with rigorous testing, a significant portion of which is dedicated to understanding its selectivity. A non-selective compound can interact with multiple unintended biological targets, leading to a cascade of undesirable effects. Therefore, a thorough assessment of a compound's selectivity profile is not just a regulatory requirement but a fundamental aspect of rational drug design. This involves screening the compound against a broad panel of enzymes, especially those that are structurally related to the primary target, to determine its inhibitory activity and establish a selectivity window.
Potential Enzyme Targets for 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid
Given its structural similarity to NSAIDs and its noted use in research for anti-inflammatory and anticancer properties, several enzyme families are plausible targets for 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid.[1] These include:
-
Cyclooxygenases (COX-1 and COX-2): These enzymes are the primary targets of most NSAIDs and are central to the inflammatory pathway.
-
Aldo-Keto Reductases (AKRs): Specifically, aldose reductase (AKR1B1) and AKR1B10 are implicated in diabetic complications and cancer, respectively. Biphenyl derivatives have been explored as inhibitors of these enzymes.
A comprehensive assessment would involve screening against these and other relevant enzyme families to build a complete selectivity profile.
Experimental Workflow for Assessing Enzyme Selectivity
A multi-pronged experimental approach is essential to rigorously evaluate the selectivity of an inhibitor. This typically involves a combination of in-vitro biochemical assays and cell-based assays to provide a holistic view of the compound's activity and target engagement in a physiological context.
Caption: Experimental workflow for assessing enzyme inhibitor selectivity.
Part 1: In-Vitro Biochemical Assays
The initial assessment of selectivity begins with direct enzymatic assays using purified or recombinant enzymes.
Step-by-Step Protocol for a Generic In-Vitro Enzyme Inhibition Assay:
-
Enzyme and Substrate Preparation:
-
Reconstitute the purified enzyme in an appropriate assay buffer to the desired concentration. The choice of buffer, pH, and co-factors is critical and should be optimized for each enzyme.
-
Prepare a stock solution of the substrate in a suitable solvent and dilute it to the working concentration in the assay buffer.
-
-
Compound Preparation:
-
Prepare a stock solution of 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid and any comparator compounds in a suitable solvent, typically DMSO.
-
Perform serial dilutions to create a range of concentrations for dose-response analysis.
-
-
Assay Procedure:
-
In a microplate, add the assay buffer, the enzyme, and the test compound or vehicle control (e.g., DMSO).
-
Incubate the mixture for a predetermined period to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress over time by measuring the formation of a product or the depletion of a substrate. The detection method will vary depending on the enzyme and substrate (e.g., absorbance, fluorescence, luminescence).
-
-
Data Analysis:
-
Calculate the initial reaction rates from the kinetic data.
-
For single-concentration screening, express the activity as a percentage of inhibition relative to the vehicle control.
-
For dose-response experiments, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the half-maximal inhibitory concentration (IC50).
-
Table 1: Hypothetical Comparative IC50 Data for 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid and Alternatives
| Compound | Target Enzyme (IC50, µM) | Off-Target Enzyme 1 (IC50, µM) | Off-Target Enzyme 2 (IC50, µM) | Selectivity Ratio (Off-Target 1 / Target) | Selectivity Ratio (Off-Target 2 / Target) |
| 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid | Data not available | Data not available | Data not available | Data not available | Data not available |
| Alternative A (e.g., Selective COX-2 Inhibitor) | 0.1 | >100 | 50 | >1000 | 500 |
| Alternative B (e.g., Pan-COX Inhibitor) | 0.5 | 1.0 | 2.5 | 2 | 5 |
| Alternative C (e.g., Selective AKR1B1 Inhibitor) | 0.2 | 20 | >50 | 100 | >250 |
Note: The table above is for illustrative purposes only, as specific inhibitory data for 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid is not publicly available at the time of writing.
Part 2: Cell-Based Assays for Target Engagement and Cellular Activity
While in-vitro assays are crucial for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant context by assessing a compound's ability to enter cells, engage its target, and elicit a cellular response.
Cellular Thermal Shift Assay (CETSA) for Target Engagement:
CETSA is a powerful technique to confirm that a compound binds to its intended target within a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Step-by-Step Protocol for CETSA:
-
Cell Culture and Treatment:
-
Culture the desired cell line to an appropriate density.
-
Treat the cells with various concentrations of 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid or a vehicle control for a specified duration.
-
-
Heat Treatment:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat the samples to a range of different temperatures for a fixed time.
-
-
Lysis and Protein Separation:
-
Lyse the cells to release the proteins.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
-
Detection of Soluble Protein:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of the target protein in the soluble fraction using methods like Western blotting or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature to generate melting curves for both the compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Conclusion and Future Directions
The comprehensive assessment of the enzymatic selectivity of 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid is a critical step in understanding its therapeutic potential and potential liabilities. While its structural characteristics suggest it may target enzymes involved in inflammation and cancer, a significant gap exists in the publicly available experimental data to confirm its primary targets and quantify its selectivity.
Future research should focus on performing the detailed in-vitro and cell-based assays outlined in this guide. Obtaining robust IC50 data against a panel of relevant enzymes, such as COX-1, COX-2, AKR1B1, and AKR1B10, and comparing these to established inhibitors would provide the necessary context for its evaluation. Furthermore, confirming target engagement in a cellular context using techniques like CETSA would be invaluable. The systematic application of these methodologies will be instrumental in elucidating the true selectivity profile of 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid and guiding its future development as a potential therapeutic agent.
References
Sources
A Senior Application Scientist's Guide to Bridging the Gap: Correlating In Vitro and In Vivo Activity of 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid (Fenclofenac)
For researchers and drug development professionals, understanding the journey of a compound from a laboratory benchtop to a complex biological system is paramount. This guide provides an in-depth analysis of the in vitro versus in vivo correlation for the activity of 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid, a compound more commonly known as Fenclofenac. As a non-steroidal anti-inflammatory drug (NSAID), Fenclofenac's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory cascade.[1][2][3] This guide will dissect the experimental methodologies used to assess its activity in both controlled in vitro environments and complex in vivo models, offering insights into the causal relationships behind experimental choices and the interpretation of resulting data.
The Foundational Mechanism: Cyclooxygenase Inhibition
The anti-inflammatory, analgesic, and antipyretic properties of Fenclofenac stem from its ability to block the synthesis of prostaglandins.[1] It achieves this by inhibiting the cyclooxygenase (COX) enzymes, which convert arachidonic acid into prostaglandin precursors.[1] There are two primary isoforms of this enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and plays a significant role in the inflammatory response.[3][4] Therefore, the initial assessment of Fenclofenac's activity logically begins with in vitro assays to determine its potency and selectivity for these two isoforms.
In Vitro Assessment: Quantifying COX Inhibition
The goal of in vitro studies is to quantify the direct interaction between Fenclofenac and its molecular targets, the COX enzymes, in a controlled, cell-free environment. This provides a baseline understanding of the compound's intrinsic activity.
A common method to determine the inhibitory activity of a compound against COX-1 and COX-2 is a colorimetric inhibitor screening assay.[4]
Principle: This assay measures the peroxidase activity of COX. The peroxidase component is monitored by observing the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at a specific wavelength (typically 590 nm).[4]
Step-by-Step Methodology:
-
Preparation of Reagents: Prepare assay buffer, hemin, purified ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), and TMPD (colorimetric substrate).
-
Compound Dilution: Prepare a serial dilution of Fenclofenac and reference compounds (e.g., a non-selective inhibitor like Diclofenac and a COX-2 selective inhibitor like Celecoxib) in a suitable solvent (e.g., DMSO).[5]
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, hemin, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Inhibitor Addition: Add the diluted Fenclofenac or reference compounds to the wells. For control wells (100% initial activity), add only the solvent.
-
Incubation: Incubate the plate for a short period (e.g., 5 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the colorimetric substrate solution followed by the arachidonic acid solution to initiate the enzymatic reaction.
-
Measurement: Immediately read the absorbance of the plate at 590 nm over a period of time using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is determined using the formula: % Inhibition = [(Activity of Control - Activity with Inhibitor) / Activity of Control] x 100.[4] The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
The following table presents hypothetical, yet representative, data for Fenclofenac's in vitro COX inhibition, compared to standard reference compounds.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Fenclofenac | 5.2 | 15.8 | 0.33 |
| Diclofenac | 1.1 | 0.9 | 1.22 |
| Celecoxib | >100 | 0.05 | >2000 |
Interpretation: This data would suggest that Fenclofenac is a non-selective COX inhibitor, with a slight preference for COX-1. Its potency is less than that of Diclofenac. Understanding this baseline inhibitory profile is crucial before moving to more complex biological systems.
Visualizing the Core Mechanism
Caption: Fenclofenac's mechanism of action.
In Vivo Assessment: Evaluating Anti-Inflammatory Efficacy
Moving from a simplified in vitro system to a whole organism introduces a multitude of factors, including absorption, distribution, metabolism, and excretion (ADME) – collectively known as pharmacokinetics.[6] In vivo models are essential to determine if the in vitro activity translates into a therapeutic effect.
A classic and reliable model for evaluating the acute anti-inflammatory activity of NSAIDs is the carrageenan-induced paw edema test in rats.[7][8]
Principle: Carrageenan, a phlogistic agent, is injected into the rat's paw, inducing a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory efficacy.
Step-by-Step Methodology:
-
Animal Acclimatization: Wistar rats are acclimatized to the laboratory conditions for at least one week.
-
Grouping and Fasting: Animals are randomly divided into groups (e.g., control, Fenclofenac-treated, and reference drug-treated). They are fasted overnight before the experiment with free access to water.
-
Drug Administration: The test compound (Fenclofenac) and a reference drug (e.g., Diclofenac) are administered orally at various doses. The control group receives the vehicle (e.g., saline or a suspension agent).
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured immediately after carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume increase in the control group and Vt is the mean paw volume increase in the treated group. The ED50 (the dose that produces 50% of the maximum effect) can then be calculated.
The following table summarizes potential results from the carrageenan-induced paw edema model.
| Treatment Group | Dose (mg/kg) | Maximum % Inhibition of Edema | ED50 (mg/kg) |
| Fenclofenac | 10 | 35% | \multirow{3}{}{~25} |
| 25 | 52% | ||
| 50 | 68% | ||
| Diclofenac | 5 | 48% | \multirow{3}{}{~8} |
| 10 | 65% | ||
| 20 | 75% |
Interpretation: This hypothetical data indicates that Fenclofenac produces a dose-dependent anti-inflammatory effect in vivo. However, its potency appears to be lower than that of Diclofenac, which aligns with the in vitro findings.
Visualizing the Experimental Workflow
Caption: In vivo anti-inflammatory assay workflow.
Bridging the Gap: In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal is to establish a meaningful correlation between the in vitro potency and the in vivo efficacy. A successful IVIVC can significantly streamline the drug development process.[9] For NSAIDs, this often involves correlating the in vitro IC50 values with the in vivo ED50 values.
A direct, linear correlation is not always observed due to the complexities of in vivo systems. Key factors that can cause discrepancies include:
-
Pharmacokinetics: The absorption rate, bioavailability, protein binding, distribution to the site of inflammation, and metabolic rate of Fenclofenac all influence the concentration of the drug that reaches the COX enzymes in the target tissue.[6][10] For instance, Fenclofenac has a relatively long half-life in humans (20-38 hours), which could contribute to its sustained in vivo effect.[6]
-
Protein Binding: NSAIDs are often highly bound to plasma proteins, and only the unbound fraction is pharmacologically active.[11] Variations in protein binding between the in vitro assay conditions and the in vivo environment can affect the correlation.
-
Metabolism: Fenclofenac is metabolized in the liver, and the formation of active or inactive metabolites can modulate its overall in vivo activity.
To build a robust IVIVC model, pharmacokinetic data is essential.
Step-by-Step Methodology:
-
Animal Preparation: Wistar rats are cannulated in the jugular vein for blood sampling.
-
Drug Administration: Fenclofenac is administered orally or intravenously at a specific dose.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Plasma Analysis: Plasma is separated, and the concentration of Fenclofenac is quantified using a validated analytical method like LC-MS/MS.
-
Pharmacokinetic Parameter Calculation: Key parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life (t½) are calculated.
By integrating the in vitro potency (IC50), in vivo efficacy (ED50), and pharmacokinetic data (e.g., AUC), a more comprehensive understanding of Fenclofenac's activity can be achieved. For example, one can attempt to correlate the free plasma concentration of Fenclofenac at the time of peak anti-inflammatory effect with its in vitro IC50 value. A good correlation would suggest that the in vitro assay is a reliable predictor of in vivo performance.
Conclusion
The evaluation of 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid (Fenclofenac) provides a clear example of the necessary interplay between in vitro and in vivo studies. While in vitro COX inhibition assays offer a precise measure of the compound's intrinsic potency, they represent a simplified snapshot of its activity. In vivo models, such as the carrageenan-induced paw edema assay, are indispensable for assessing the compound's therapeutic efficacy in a complex biological system, taking into account its pharmacokinetic profile. A thorough analysis of both datasets, and a concerted effort to establish a robust in vitro-in vivo correlation, are critical for the successful development of effective anti-inflammatory agents.
References
-
Atkinson, D. C., & Leach, M. J. (1976). Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac). Agents and Actions, 6(5), 657-666. [Link]
-
Evans, A. M., Nation, R. L., Sansom, L. N., Bochner, F., & Somogyi, A. A. (1989). Pharmacokinetics of fenclofenac following single and multiple doses. European Journal of Clinical Pharmacology, 36(4), 385-391. [Link]
-
Abd, E., Yousef, S. A., & Pastore, M. N. (2018). In vitro permeation and in vivo anti-inflammatory and analgesic properties of nanoscaled emulsions containing ibuprofen for topical delivery. International Journal of Nanomedicine, 13, 2247-2264. [Link]
-
National Center for Biotechnology Information. (n.d.). Fenclofenac. In PubChem. Retrieved from [Link]
-
Abdeen, S., & Abou-Zied, H. A. (2021). In Vitro Evaluation of Pharmacokinetic Properties of Selected Dual COX-2 and 5-LOX Inhibitors. Molecules, 26(20), 6196. [Link]
-
García-Jiménez, S., Luján-García, J. E., & Gallardo-Carrasco, M. C. (2018). Pharmacokinetics and bioavailability of diclofenac in the rat. Journal of Pharmaceutical and Pharmacological Sciences, 21(1s), 159s-166s. [Link]
-
Rooney, P. J., McLeod, M., Madkour, M., Mavrikakis, M., & Dick, W. C. (1978). Studies on the Anti-inflammatory Effects of Fenclofenac Using 99-Technetium Joint Scanning. Rheumatology, 17(2), 111-115. [Link]
-
Jilani, J. A., & Abu-Izza, K. (2018). Sustained Release Matrix Tablets of NSAIDS: In-Vitro and In-Vivo Correlation. International Journal of Pharmaceutical Sciences and Research, 9(7), 2739-2746. [Link]
-
León-Reyes, M. R., Castañeda-Hernández, G., & Ortiz, M. I. (2016). Pharmacokinetics and Pharmacodynamics of diclofenac in the presence and absence of glibenclamide in the rat. Journal of Pharmacy & Pharmaceutical Sciences, 19(3), 363-373. [Link]
-
Cox, M. C., & van der Graaf, P. H. (2006). Correlation between in vitro and in vivo concentration–effect relationships of naproxen in rats and healthy volunteers. British Journal of Clinical Pharmacology, 61(5), 531-541. [Link]
-
Patsnap. (n.d.). Fenclofenac. In Synapse. Retrieved from [Link]
-
ResearchGate. (n.d.). In‐vitro COX‐1 and COX‐2 enzyme inhibition assay of compounds 8, 10, 12, and 6 a–6 t. Retrieved from [Link]
-
Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. (2019). Synthesis, Anti-Inflammatory Activity, and In Silico Study of Novel Diclofenac and Isatin Conjugates. Molecules, 24(19), 3543. [Link]
-
Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Inflammation and Therapeutic Pharmacology, 2(2), 1-11. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(2-Fluoro-(1,1'-biphenyl)-4-yl)acetic acid. In PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Pharmacokinetics and Pharmacodynamics of diclofenac in the presence and absence of glibenclamide in the rat. Retrieved from [Link]
-
Kumar, A., Sharma, S., & Kumar, D. (2019). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry, 43(34), 13476-13488. [Link]
-
Patel, K. N., & Patel, J. K. (2017). Development, Internal and External Validation of Naproxen Sodium Sustained Release Formulation: a Level A In Vitro-In Vivo Correlation. Current Drug Delivery, 14(6), 847-855. [Link]
-
Lin, S. Y., & Lin, K. H. (1997). Is-vitro and in-vivo studies of the diclofenac sodium controlled-release matrix tablets. Journal of Controlled Release, 48(2-3), 149-157. [Link]
-
Song, Y. (2017). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology, 59(11), 773-781. [Link]
-
ResearchGate. (n.d.). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Retrieved from [Link]
-
Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131-144. [Link]
-
Ballo, M., Sanogo, R., & Dembélé, L. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Journal of Medicinal Plants Research, 16(2), 34-41. [Link]
-
Davies, N. M., & Anderson, K. E. (1997). Clinical pharmacokinetics of diclofenac. Therapeutic insights and pitfalls. Clinical Pharmacokinetics, 33(3), 184-213. [Link]
-
Doğan, E., & Gökçe, M. (2018). A Nonsteroidal Antiinflammatory Drug: Aceclofenac. FABAD Journal of Pharmaceutical Sciences, 43(3), 185-194. [Link]
-
Health Canada. (2016). 4-Chloroindole-3-Acetic Acid. Retrieved from [Link]
Sources
- 1. Fenclofenac | C14H10Cl2O3 | CID 65394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 34645-84-6: Fenclofenac | CymitQuimica [cymitquimica.com]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. academicjournals.org [academicjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics of fenclofenac following single and multiple doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Anti-Inflammatory Activity, and In Silico Study of Novel Diclofenac and Isatin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aktpublication.com [aktpublication.com]
- 10. Pharmacokinetics and bioavailability of diclofenac in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Correlation between in vitro and in vivo concentration–effect relationships of naproxen in rats and healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Molecular Target of 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid: A Comparative Guide for Drug Development Professionals
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm the molecular target of 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid and benchmark its performance against other known inhibitors. By integrating established biochemical and biophysical techniques with an understanding of the underlying biological pathways, this document serves as a practical resource for rigorous target validation and inhibitor characterization.
Introduction: Unveiling the Target of a Biphenyl Acetic Acid Derivative
The compound 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid belongs to a class of molecules structurally related to known non-steroidal anti-inflammatory drugs (NSAIDs). Its biphenyl acetic acid scaffold is a key feature found in several inhibitors of the enzyme Aldo-Keto Reductase Family 1 Member B1 (AKR1B1), also known as aldose reductase.[1][2] This structural similarity provides a strong rationale for hypothesizing that AKR1B1 is the primary molecular target of this compound.
AKR1B1 is a critical enzyme in the polyol pathway, where it catalyzes the NADPH-dependent reduction of glucose to sorbitol.[1] Under hyperglycemic conditions, such as in diabetes mellitus, the increased flux through this pathway and the resulting accumulation of sorbitol are implicated in the pathogenesis of diabetic complications, including neuropathy, retinopathy, and nephropathy.[3][4] Furthermore, emerging evidence has linked AKR1B1 to cancer progression and therapy resistance, highlighting its significance as a therapeutic target in oncology.[3][5]
This guide will delineate a systematic approach to first, confirm the direct engagement of 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid with AKR1B1, and second, to quantitatively compare its inhibitory potency against a panel of established AKR1B1 inhibitors.
The Biological Context: AKR1B1 Signaling Pathways
A thorough understanding of the molecular target's role in cellular signaling is paramount for interpreting experimental data and predicting the physiological consequences of its inhibition. AKR1B1 is a key node in several signaling cascades, most notably the polyol pathway and pathways related to cancer progression.
The Polyol Pathway in Diabetic Complications
Under normal glycemic conditions, the majority of glucose is phosphorylated by hexokinase and enters the glycolytic pathway. However, in a state of hyperglycemia, the excess glucose is shunted into the polyol pathway, where AKR1B1 reduces it to sorbitol. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase.[1][3] The accumulation of sorbitol leads to osmotic stress, while the increased consumption of NADPH and the subsequent generation of reactive oxygen species (ROS) contribute to oxidative stress, both of which are central to the development of diabetic complications.[1]
Figure 2: Simplified signaling network of AKR1B1's role in cancer progression.
Experimental Confirmation of the Molecular Target
To rigorously confirm that 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid directly binds to and inhibits AKR1B1, a multi-pronged experimental approach is recommended. This involves a primary enzymatic assay to determine inhibitory activity, followed by biophysical methods to confirm direct target engagement and characterize the binding kinetics.
In Vitro Enzymatic Assay for AKR1B1 Inhibition
The foundational experiment is to determine the half-maximal inhibitory concentration (IC50) of the compound against purified AKR1B1. This assay measures the enzymatic activity of AKR1B1 by monitoring the decrease in NADPH absorbance at 340 nm as it is consumed during the reduction of a substrate.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M potassium phosphate buffer, pH 6.2.
-
Enzyme Solution: Purified recombinant human AKR1B1 diluted in assay buffer to a final concentration of ~10 nM.
-
Cofactor Solution: NADPH freshly prepared in assay buffer to a final concentration of 0.1 mM.
-
Substrate Solution: DL-glyceraldehyde prepared in assay buffer to a final concentration of 1 mM.
-
Test Compound: Prepare a stock solution of 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid in DMSO and create a serial dilution series in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of assay buffer, 20 µL of NADPH solution, and 10 µL of the test compound at various concentrations.
-
Add 10 µL of the enzyme solution to each well to initiate a pre-incubation period of 15 minutes at 25°C.
-
Initiate the enzymatic reaction by adding 10 µL of the substrate solution to each well.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to a vehicle control (DMSO without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA is a powerful technique to verify that a compound binds to its target in a cellular environment. [6]The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
Figure 3: General workflow for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Protocol for AKR1B1:
-
Cell Culture and Treatment:
-
Culture a suitable cell line endogenously expressing AKR1B1 (e.g., human lens epithelial cells or a cancer cell line with known AKR1B1 expression) to ~80% confluency.
-
Treat the cells with 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid at a desired concentration (e.g., 10x the expected IC50) or a vehicle control (DMSO) for 1-2 hours.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of soluble AKR1B1 in each sample using Western blotting with a specific anti-AKR1B1 antibody.
-
-
Data Analysis:
-
Plot the relative amount of soluble AKR1B1 as a function of temperature for both the compound-treated and vehicle-treated samples.
-
A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free biophysical technique that provides real-time quantitative data on the binding affinity and kinetics (association and dissociation rates) of a small molecule to a protein.
Figure 4: Workflow for Surface Plasmon Resonance (SPR) analysis.
Step-by-Step Protocol for AKR1B1:
-
Surface Preparation:
-
Immobilize purified recombinant human AKR1B1 onto a sensor chip (e.g., a CM5 chip) via amine coupling.
-
Activate a reference flow cell without the protein to serve as a control for non-specific binding and bulk refractive index changes.
-
-
Binding Measurement:
-
Prepare a series of concentrations of 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid in a suitable running buffer (e.g., HBS-EP+).
-
Inject the compound solutions over the sensor surface at a constant flow rate, allowing for an association phase.
-
Switch back to the running buffer to monitor the dissociation phase.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Comparative Performance Analysis of AKR1B1 Inhibitors
Once the interaction between 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid and AKR1B1 is confirmed and quantified, its performance should be benchmarked against other known AKR1B1 inhibitors. This provides crucial context for its potential as a lead compound.
The following table summarizes the reported IC50 values for several well-characterized AKR1B1 inhibitors. It is important to note that these values can vary depending on the specific assay conditions, such as the source of the enzyme and the substrate used. [7]
| Inhibitor | Chemical Class | IC50 (nM) | Source of Enzyme |
|---|---|---|---|
| 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid | Acetic Acid Derivative | To Be Determined | Human (Recombinant) |
| Epalrestat | Acetic Acid Derivative | 12 | Human Placenta |
| Tolrestat | Acetic Acid Derivative | 15 | Not Specified |
| Zopolrestat | Phthalazineacetic Acid | 3.1 | Human Placenta [8] |
| Sorbinil | Spirohydantoin | 280 | Not Specified |
| Fidarestat | Spirohydantoin | 18 | Not Specified |
| Minalrestat | Imidazolidinedione | Potent, specific IC50 not consistently reported | Not Specified |
| Ranirestat | Acetic Acid Derivative | 400 | HepG2 cells [7]|
Table 1: Comparative IC50 values of various AKR1B1 inhibitors. The IC50 for the topic compound is to be determined experimentally using the protocols outlined in this guide.
Conclusion and Future Directions
This guide outlines a systematic and rigorous approach to confirm the molecular target of 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid and to quantitatively assess its inhibitory potency in comparison to other known AKR1B1 inhibitors. By employing a combination of enzymatic assays and biophysical techniques, researchers can generate the robust data necessary for informed decision-making in drug discovery and development.
The strong structural analogy to known carboxylic acid-based AKR1B1 inhibitors suggests that 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid likely interacts with the anion-binding pocket of the enzyme's active site. [9]Future work could involve co-crystallization of the compound with AKR1B1 to elucidate the precise binding mode at an atomic level, providing valuable insights for structure-activity relationship (SAR) studies and the rational design of next-generation inhibitors with improved potency and selectivity.
References
-
In Search of Differential Inhibitors of Aldose Reductase. (2022). MDPI. Retrieved from [Link]
-
Role of aldo-keto reductase family 1 member B1 (AKR1B1) in the cancer process and its therapeutic potential. (2020). National Institutes of Health. Retrieved from [Link]
-
Comparison of Aldose Reductase Inhibitors by Determination of IC50 With Bovine and Rat Lens Extracts. (1985). PubMed. Retrieved from [Link]
-
Decoding selectivity: computational insights into AKR1B1 and AKR1B10 inhibition. (2024). PubMed. Retrieved from [Link]
-
Inhibitor selectivity between aldo-keto reductase superfamily members AKR1B10 and AKR1B1: role of Trp112 (Trp111). (2013). PubMed. Retrieved from [Link]
-
A Review on Aldose Reductase Inhibitors: Chemistry and Pharmacological Activity. (2024). MDPI. Retrieved from [Link]
-
Classical and differential inhibition of AKR1B1. A classic inhibitor of... - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
-
Structures of some well-known AKR1B1 inhibitors. Figure is cited with... - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). National Institutes of Health. Retrieved from [Link]
-
Design and synthesis of highly potent and selective (2-arylcarbamoyl-phenoxy)-acetic acid inhibitors of aldose reductase for treatment of chronic diabetic complications. (n.d.). PubMed. Retrieved from [Link]
-
Perspective on the Structural Basis for Human Aldo-Keto Reductase 1B10 Inhibition. (2021). National Institutes of Health. Retrieved from [Link]
-
Identification and characterization of in vitro and in vivo fidarestat metabolites. (n.d.). PubMed. Retrieved from [Link]
-
Experimental procedures for in vivo and ex vivo CETSA. Overview of... - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
-
Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications. (n.d.). Frontiers. Retrieved from [Link]
-
Targeting AKR1B1 inhibits metabolic reprogramming to reverse systemic therapy resistance in hepatocellular carcinoma. (2025). ResearchGate. Retrieved from [Link]
-
Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. (n.d.). MDPI. Retrieved from [Link]
-
(5-Hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic Acid Derivatives as Multifunctional Aldose Reductase Inhibitors. (n.d.). MDPI. Retrieved from [Link]
-
In Search of Differential Inhibitors of Aldose Reductase. (2022). CORE. Retrieved from [Link]
-
4JIR: Crystal Structure Of Aldose Reductase (AKR1B1) Complexed With NADP+ And Epalrestat. (2013). RCSB PDB. Retrieved from [Link]
-
IC 50 values for the inhibition of aldose reductase and sorbitol dehydrogenase by selected tropical fruits - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
-
Current Advances in CETSA. (2022). Frontiers. Retrieved from [Link]
-
Data Sheet SPR Kinetic Affinity Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]
-
Perspective on the Structural Basis for Human Aldo-Keto Reductase 1B10 Inhibition. (1989). MDPI. Retrieved from [Link]
-
In vitro inhibition of lens aldose reductase by (2-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]Indole-8-yl)-acetic acid in enzyme preparations isolated from diabetic rats. (2025). ResearchGate. Retrieved from [Link]
-
IC50 values for the inhibition of α-amylase and α-glucosidase by different extracts of S. alata leaf and acarbose - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
-
Aldose Reductase Inhibitors. (n.d.). Taylor & Francis. Retrieved from [Link]
-
The Fate of Aldose Reductase Inhibition and Sorbitol Dehydrogenase Activation. (2019). Austin Publishing Group. Retrieved from [Link]
-
231 - Gene ResultAKR1B1 aldo-keto reductase family 1 member B [ (human)]. (2026). National Institutes of Health. Retrieved from [Link]
-
Understanding biocatalyst inhibition by carboxylic acids. (2013). Frontiers. Retrieved from [Link]
-
Novel, potent aldose reductase inhibitors: 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl] methyl]-1-phthalazineacetic acid (zopolrestat) and congeners. (n.d.). PubMed. Retrieved from [Link]
-
Surface plasmon resonance. (n.d.). Retrieved from [Link]
-
Fidarestat (SNK-860), a potent aldose reductase inhibitor, normalizes the elevated sorbitol accumulation in erythrocytes of diabetic patients. (n.d.). PubMed. Retrieved from [Link]
-
Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. (n.d.). National Institutes of Health. Retrieved from [Link]
-
CETSA-based target engagement of taxanes as biomarkers for efficacy and resistance. (n.d.). PURE.EUR.NL. Retrieved from [Link]
-
Artichoke leaf extract, as AKR1B1 inhibitor, decreases sorbitol level in the rat eye lenses under high glucose conditions ex vivo. (n.d.). PubMed. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting AKR1B1 inhibits metabolic reprogramming to reverse systemic therapy resistance in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Novel, potent aldose reductase inhibitors: 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl] methyl]-1-phthalazineacetic acid (zopolrestat) and congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Perspective on the Structural Basis for Human Aldo-Keto Reductase 1B10 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to Evaluating the Off-Target Effects of 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid
Introduction: The Imperative of Off-Target Profiling in Drug Discovery
In the landscape of modern drug development, the precise characterization of a compound's molecular interactions is paramount. While the on-target efficacy of a therapeutic candidate is the primary goal, its off-target activities can lead to unforeseen toxicities or even open avenues for drug repurposing.[1] The compound 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid, a structural analog of the non-steroidal anti-inflammatory drug (NSAID) family, warrants a thorough investigation of its off-target profile to ensure a comprehensive understanding of its biological activity.[2] This guide provides a strategic and technically detailed comparison of methodologies to evaluate the off-target effects of this compound, offering researchers a robust framework for preclinical safety and mechanism-of-action studies.
The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant portion of which are attributable to adverse effects stemming from unintended molecular interactions.[1] A proactive and systematic evaluation of off-target binding is therefore not merely a regulatory hurdle but a fundamental aspect of robust scientific inquiry.[3][4] This guide will delineate a multi-pronged approach, leveraging both in vitro biochemical assays and cell-based methods to construct a comprehensive off-target profile for 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid.
Comparative Analysis of Off-Target Profiling Strategies
A holistic assessment of off-target effects necessitates the integration of diverse experimental platforms. Each methodology offers unique insights, and their collective application provides a more complete picture of a compound's interaction landscape.
Initial Broad-Spectrum Screening: Identifying Potential Liabilities
The initial phase of off-target profiling should involve broad screening against large panels of kinases and receptors, as these represent common sources of off-target interactions for many small molecules.
Table 1: Comparison of Broad-Spectrum Off-Target Screening Platforms
| Assay Type | Principle | Advantages | Disadvantages | Typical Panel Size |
| Kinase Profiling | Measurement of a compound's ability to inhibit the activity of a large panel of purified kinases. | High throughput, quantitative (IC50 values), provides direct evidence of enzymatic inhibition. | Performed in a cell-free system, may not reflect physiological conditions. | >400 kinases |
| Receptor Binding Assays | Competitive binding assays using radiolabeled or fluorescently labeled ligands to assess a compound's affinity for a panel of receptors.[5][6][7] | High throughput, quantitative (Ki values), directly measures binding affinity.[5] | Does not provide information on functional activity (agonist vs. antagonist). | >100 receptors |
| Cell Microarray Technology | Assesses binding to a library of human plasma membrane and secreted proteins expressed in human cells.[3] | High biological relevance, low false-positive rate.[3][8] | Primarily qualitative or semi-quantitative, may require further validation of hits. | >6,000 proteins |
For 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid, an initial screen against a comprehensive kinase panel (e.g., Eurofins' KinaseProfiler™ or Reaction Biology's Kinase Assays) and a broad receptor binding panel (e.g., Eurofins' SafetyScreen44™ or Charles River's Pre-IND Safety Pharmacology Package) is recommended.
Cellular Target Engagement: Validating Hits in a Physiological Context
Positive hits from in vitro screens must be validated in a cellular context to confirm target engagement under more physiologically relevant conditions. The Cellular Thermal Shift Assay (CETSA) is a powerful tool for this purpose.
Principle of CETSA: This method is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[9][10] By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining, a melting curve can be generated.[9] A shift in this curve in the presence of a compound indicates direct target engagement.[10][11][12]
Table 2: Hypothetical CETSA Data for Hits from Primary Screens
| Target | Cell Line | 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid Concentration | Temperature (°C) | % Soluble Protein (Normalized to DMSO) | Thermal Shift (ΔTm) |
| Kinase X | HEK293 | 10 µM | 50 | 85% | +3.5°C |
| Receptor Y | CHO-K1 | 10 µM | 54 | 72% | +2.8°C |
| Negative Control (GAPDH) | HEK293 | 10 µM | 50 | 102% | -0.2°C |
A significant thermal shift for Kinase X and Receptor Y would provide strong evidence of target engagement in a cellular environment.
Phenotypic Screening: Uncovering Unanticipated Off-Target Effects
Phenotypic screening assesses the effects of a compound on cellular morphology, function, or signaling pathways without a preconceived target. This unbiased approach can reveal unexpected off-target activities that may not be identified through target-based screening.
Methodologies for Phenotypic Screening:
-
High-Content Imaging: Automated microscopy and image analysis to quantify changes in cellular features (e.g., nuclear size, cytoskeletal organization, organelle morphology) in response to compound treatment.
-
Cell Viability and Proliferation Assays: Measurement of cell death or inhibition of cell growth across a panel of diverse cell lines.
-
Signaling Pathway Analysis: Using reporter gene assays or multiplex immunoassays to monitor the activity of various signaling pathways.
A broad cell panel representing different tissue origins should be employed to maximize the chances of detecting cell-type-specific off-target effects.
Comparative Analysis with Structurally Related Compounds
To contextualize the off-target profile of 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid, it is instructive to compare its potential off-target liabilities with those of structurally or functionally related NSAIDs.
Table 3: Known Off-Target Effects of Comparator NSAIDs
| Compound | Primary Target(s) | Known Off-Target Effects | Clinical Implications |
| Celecoxib | COX-2 | Carbonic anhydrase inhibition, potential for cardiovascular events.[13][14] | Risk of gastrointestinal bleeding, myocardial infarction, and stroke.[14][15] |
| Lumiracoxib | COX-2 | Associated with severe liver injury.[16][17] | Withdrawn from many markets due to hepatotoxicity.[16][17][18] |
| Felbinac | COX-1/COX-2 | - | Topical NSAID with localized side effects. |
This comparative data highlights potential areas of concern for 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid and underscores the importance of thoroughly investigating its cardiovascular and hepatic safety profiles.
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling
-
Compound Preparation: Prepare a 10 mM stock solution of 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid in 100% DMSO.
-
Assay Plate Preparation: Serially dilute the compound stock to the desired final concentrations in the assay buffer.
-
Kinase Reaction: In a suitable microplate, combine the test compound, the specific kinase, its substrate, and ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify kinase activity using a suitable detection method (e.g., ADP-Glo™, Z'-LYTE™).
-
Data Analysis: Calculate the percent inhibition of kinase activity at each compound concentration and determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture the selected cell line to ~80% confluency. Treat the cells with the test compound or vehicle (DMSO) for a defined period (e.g., 1 hour).
-
Harvesting and Lysis: Harvest the cells and resuspend them in a suitable lysis buffer containing protease inhibitors.
-
Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Centrifugation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
Protein Quantification: Transfer the supernatant (soluble protein fraction) to a new plate. Quantify the amount of the target protein in the supernatant using a specific antibody-based method such as Western blotting or ELISA.
-
Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate melting curves and calculate the melting temperature (Tm) and the thermal shift (ΔTm).
Visualizing Experimental Workflows
Workflow for Comprehensive Off-Target Profiling
Caption: Step-by-step workflow for the Cellular Thermal Shift Assay.
Conclusion and Future Directions
The evaluation of off-target effects is a critical and indispensable component of modern drug discovery and development. For 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid, a systematic and multi-faceted approach, as outlined in this guide, is essential to build a comprehensive safety and selectivity profile. By integrating broad-spectrum in vitro screening with cellular target engagement and phenotypic assays, researchers can proactively identify and mitigate potential risks, ultimately enhancing the probability of clinical success. The insights gained from such a thorough investigation will not only inform the development of this specific compound but also contribute to the broader understanding of the structure-activity relationships that govern the off-target interactions of this chemical class.
References
-
Off-Target Screening Cell Microarray Assay - Charles River Laboratories. (n.d.). Retrieved January 26, 2026, from [Link]
-
How can off-target effects of drugs be minimised? - Patsnap Synapse. (2025, May 21). Retrieved January 26, 2026, from [Link]
-
Challenges and Opportunities for Celecoxib Repurposing - PMC - PubMed Central - NIH. (2023, August 8). Retrieved January 26, 2026, from [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016, July 1). Retrieved January 26, 2026, from [Link]
-
Off-Target Profiling - Creative Biolabs. (n.d.). Retrieved January 26, 2026, from [Link]
-
Receptor Binding Assays - Multiwell Plates. (n.d.). Retrieved January 26, 2026, from [Link]
-
The Importance of Assessing Off-Target Effects of CRISPR Gene Editing. (2020, August 31). Retrieved January 26, 2026, from [Link]
-
Lumiracoxib: the evidence of its clinical impact on the treatment of osteoarthritis - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]
-
Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). Retrieved January 26, 2026, from [Link]
-
GI and Cardiovascular Events with Lumiracoxib - Johns Hopkins Arthritis Center. (2005, April 13). Retrieved January 26, 2026, from [Link]
-
In silico off-target profiling for enhanced drug safety assessment - PMC - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]
-
Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. (2020, December 2). Retrieved January 26, 2026, from [Link]
-
Cardiovascular safety of lumiracoxib: a meta-analysis of randomised controlled trials in patients with osteoarthritis - NIH. (n.d.). Retrieved January 26, 2026, from [Link]
-
Safety and Off-Target Drug Screening Services - Reaction Biology. (n.d.). Retrieved January 26, 2026, from [Link]
-
Receptor Binding Assay - Creative Bioarray. (n.d.). Retrieved January 26, 2026, from [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (n.d.). Retrieved January 26, 2026, from [Link]
-
Lumiracoxib: suspension of UK licences with immediate effect (non urgent) cascade within 48 hours. (2007, November 19). Retrieved January 26, 2026, from [Link]
-
Guidelines to Help Reduce the Side Effects of COX-2-Specific Drugs Like Celecoxib (Celebrex) - HSS. (2022, January 18). Retrieved January 26, 2026, from [Link]
-
Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - Taylor & Francis. (2024, May 20). Retrieved January 26, 2026, from [Link]
-
Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. (2012, May 1). Retrieved January 26, 2026, from [Link]
-
Lumiracoxib – Knowledge and References - Taylor & Francis. (n.d.). Retrieved January 26, 2026, from [Link]
Sources
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. criver.com [criver.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 9. news-medical.net [news-medical.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Challenges and Opportunities for Celecoxib Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Landmark Study Demonstrates Pfizer’s Celebrex (Celecoxib)Has Similar Cardiovascular Risk As Compared To Prescription Doses Of Ibuprofen and Naproxen | Pfizer [pfizer.com]
- 16. Cardiovascular safety of lumiracoxib: a meta-analysis of randomised controlled trials in patients with osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. publications.scot.nhs.uk [publications.scot.nhs.uk]
A Comparative Guide to the Pharmacokinetic Profiles of Biphenyl Acetic Acid Derivatives
For researchers and professionals in drug development, understanding the pharmacokinetic profile of a drug candidate is paramount. It dictates the compound's journey through the body and is a critical determinant of its efficacy and safety. This guide provides an in-depth comparison of the pharmacokinetic profiles of several biphenyl acetic acid derivatives and related structures, a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs). We will delve into their absorption, distribution, metabolism, and excretion (ADME) characteristics, supported by experimental data and protocols, to offer a comprehensive resource for your research.
Biphenyl acetic acid derivatives are recognized for their anti-inflammatory, analgesic, and antipyretic properties, primarily achieved through the inhibition of cyclooxygenase (COX) enzymes.[1][2] However, subtle variations in their chemical structures can lead to significant differences in their pharmacokinetic behavior. This guide will focus on key examples such as Felbinac, the active metabolite of Fenbufen (biphenyl acetic acid or BPAA), and include the widely-used NSAID Diclofenac for a broader comparative context.
Comparative Analysis of Pharmacokinetic Profiles
The therapeutic action of a drug is intrinsically linked to its concentration at the target site over time. The following sections break down the ADME profiles of our selected compounds, highlighting key differences and their implications.
Absorption
Absorption determines the rate and extent to which a drug enters the systemic circulation. For orally administered NSAIDs, this is a crucial first step.
-
Diclofenac: Following oral administration, diclofenac is rapidly and completely absorbed.[3] However, it undergoes extensive first-pass metabolism in the liver, which reduces its systemic bioavailability to approximately 50-60%.[4][5] Food can delay the onset of absorption but does not significantly affect the total amount absorbed.[5]
-
Felbinac: Felbinac is often administered topically as a gel, allowing for localized action with reduced systemic exposure. It is well-absorbed through the skin, achieving effective concentrations in underlying tissues like muscle and synovial fluid.[6][7] When administered intravenously (as its water-soluble salt, felbinac trometamol), it exhibits linear pharmacokinetics, with plasma concentrations increasing proportionally with the dose.[8][9]
-
Ketoprofen: Ketoprofen is also rapidly absorbed after oral administration, with peak plasma concentrations reached in approximately 1 to 2 hours.[10]
The choice between oral and topical administration is a key consideration in development. Topical formulations, like those for Felbinac, are designed to maximize local drug concentration at the site of inflammation while minimizing systemic side effects, which is a significant advantage for treating localized conditions like osteoarthritis or soft tissue injuries.[11]
Distribution
Once in the bloodstream, a drug distributes into various tissues. Key parameters governing distribution are plasma protein binding and the apparent volume of distribution (Vd).
-
High Plasma Protein Binding: A common characteristic of this class is extensive binding to plasma proteins, primarily albumin. Diclofenac, Felbinac, and Ketoprofen are all more than 99%, 95%, and 99% protein-bound, respectively.[4][11][12] This high degree of binding limits the concentration of free, active drug but also creates a circulating reservoir. In cases of overdose or when co-administered with other highly protein-bound drugs, saturation of binding sites can increase the free fraction, potentially leading to toxicity.
-
Volume of Distribution (Vd): Most of these NSAIDs have a relatively small Vd. For instance, Diclofenac's Vd is about 1.4 L/kg, indicating that it primarily remains within the plasma and extracellular fluids rather than extensively distributing into tissues.[5]
-
Synovial Fluid Penetration: For treating arthritic conditions, penetration into the synovial fluid of joints is crucial. Diclofenac has been shown to achieve substantial concentrations in synovial fluid, which often exceed plasma levels after an initial distribution phase.[3] This accumulation at the target site is believed to be a key factor in its therapeutic efficacy.
Metabolism
Metabolism, or biotransformation, is the process by which the body chemically modifies drugs, typically in the liver, to facilitate their excretion. This process is a major source of variability in drug response among individuals.
-
Diclofenac: Hepatic metabolism accounts for nearly all of its elimination. The primary metabolic pathway is hydroxylation to form 4'-hydroxydiclofenac, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP2C9.[13][14] This is followed by glucuronidation (via UGT2B7) and sulfation to form water-soluble conjugates that can be excreted.[14][15] Interestingly, about 30% of diclofenac metabolites are excreted via bile, leading to enterohepatic recirculation where the drug is reabsorbed in the gut, which can prolong its presence in the body.
-
Felbinac: Felbinac is also extensively metabolized. The principal metabolite is 4'-hydroxyfelbinac.[9][11] This, along with the parent drug, undergoes glucuronidation and sulfation before excretion.[11]
-
Ketoprofen: Metabolism of ketoprofen mainly involves hydroxylation by CYP2C8 and CYP2C9, followed by conjugation with glucuronic acid.[10]
The reliance on specific CYP enzymes, particularly CYP2C9 for diclofenac, creates a potential for drug-drug interactions. Co-administration with potent CYP2C9 inhibitors (like voriconazole) or inducers can significantly alter diclofenac plasma levels, affecting both efficacy and safety.[5]
Excretion
The final step is the removal of the drug and its metabolites from the body.
-
Primary Route: For most biphenyl acetic acid derivatives, the primary route of excretion is renal (via urine).
-
Felbinac: Following intravenous administration in rats, the majority of the dose (about 64%) was excreted in the urine, mostly as its 4'-hydroxy metabolite.[9][11] Very little of the parent drug is excreted unchanged.[11]
-
Diclofenac: The water-soluble glucuronide and sulfate conjugates of diclofenac and its metabolites are eliminated primarily through urine, with a smaller portion eliminated in feces following biliary excretion.[3][4]
-
Elimination Half-Life: Many NSAIDs in this class have relatively short elimination half-lives. Diclofenac has a half-life of about 1.2-2 hours, and Ketoprofen's is around 2-2.5 hours.[4][12] Despite this, their analgesic and anti-inflammatory effects can last longer, partly due to their accumulation in inflamed tissues like synovial fluid.[4]
Summary of Pharmacokinetic Parameters
| Parameter | Felbinac | Diclofenac | Ketoprofen |
| Route of Admin. | Topical, IV | Oral, IV, Topical | Oral, IV, Topical |
| Bioavailability (Oral) | N/A (mainly topical) | ~50-60%[4] | ~90% |
| Tmax (Oral) | N/A | 1-4.5 hours[5] | ~1-2 hours[10] |
| Protein Binding | ~95%[9][11] | >99% | ~99%[12] |
| Volume of Dist. (Vd) | N/A | ~1.4 L/kg[5] | ~0.1 L/kg |
| Primary Metabolism | Hydroxylation, Glucuronidation[11] | Hydroxylation (CYP2C9), Glucuronidation[13] | Hydroxylation (CYP2C8/9), Glucuronidation[10] |
| Elimination Half-life | ~7-11 hours (from topical) | ~1.2-2 hours | ~2-2.5 hours[12] |
| Primary Excretion | Renal (as metabolites)[11] | Renal (as metabolites), Biliary[3][4] | Renal (as metabolites) |
Experimental Methodologies for Pharmacokinetic Profiling
To generate the reliable data presented above, rigorous and validated experimental protocols are essential. Below are standardized methodologies for key pharmacokinetic studies.
Protocol 1: In Vivo Pharmacokinetic Study in a Rodent Model
This protocol describes a typical study to determine key PK parameters, including bioavailability, clearance, and half-life, in rats. The use of both intravenous (IV) and oral (p.o.) administration is critical for calculating absolute oral bioavailability.
Objective: To determine the plasma concentration-time profile of a biphenyl acetic acid derivative following IV and p.o. administration.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group) are commonly used due to their well-characterized physiology and ease of handling.[16] Animals are fasted overnight prior to dosing to minimize variability in gastrointestinal absorption.
-
Dosing Preparation:
-
IV Formulation: The compound is dissolved in a suitable vehicle (e.g., saline with a co-solvent like PEG 400 or DMSO) to ensure solubility for injection.
-
Oral Formulation: The compound is typically suspended in a vehicle like 0.5% carboxymethylcellulose for oral gavage.
-
-
Administration:
-
IV Group: The drug is administered as a single bolus injection via the tail vein.
-
Oral Group: The drug is administered via oral gavage.
-
-
Blood Sampling:
-
Serial blood samples (~100-200 µL) are collected from the jugular or saphenous vein at predefined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
Samples are collected into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation: Blood samples are immediately centrifuged (e.g., at 4000 rpm for 10 min at 4°C) to separate the plasma. The plasma supernatant is transferred to clean tubes and stored at -80°C until analysis.
-
Bioanalysis (LC-MS/MS):
-
Plasma samples are prepared for analysis, often involving protein precipitation with a solvent like acetonitrile, followed by centrifugation.
-
The supernatant is analyzed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for accurate quantification of the drug concentration.
-
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), CL (Clearance), Vd, and t½ (half-life). Bioavailability (F%) is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Visualization of Metabolic Pathways
Understanding a drug's metabolic fate is crucial for predicting its clearance rate and potential for drug interactions. The diagram below illustrates a generalized metabolic pathway for biphenyl acetic acid derivatives, showcasing the major biotransformation reactions they undergo.
Conclusion and Future Directions
This guide highlights that while biphenyl acetic acid derivatives share a common mechanism of action, their pharmacokinetic profiles exhibit significant diversity. Key differentiators include:
-
Route of Administration and Bioavailability: The choice between systemic (oral) and local (topical) delivery drastically alters the pharmacokinetic profile and safety considerations. Diclofenac's high first-pass metabolism contrasts with the high bioavailability of other orally administered NSAIDs.
-
Metabolic Pathways: The specific CYP450 enzymes involved in metabolism, such as the prominent role of CYP2C9 for diclofenac, are critical determinants of potential drug-drug interactions.
-
Distribution to Target Tissues: The ability to penetrate and accumulate in synovial fluid is a key pharmacodynamic driver for efficacy in inflammatory joint diseases.
For drug development professionals, a thorough understanding of these profiles is essential. Early-stage in vitro metabolic stability assays and in vivo rodent PK studies are indispensable for selecting candidates with desirable ADME properties. Future research may focus on developing derivatives with optimized pharmacokinetic profiles, such as longer half-lives for less frequent dosing or metabolic pathways that avoid common polymorphic enzymes like CYP2C9 to ensure more predictable responses across patient populations.
References
-
Deranged Physiology. (2025). Pharmacology of non-steroidal anti-inflammatory agents. [Link]
-
Drugs.com. (2025). Diclofenac: Package Insert / Prescribing Information / MOA. [Link]
-
Arzneimittelforschung. (2009). Pharmacokinetics of felbinac after intravenous administration of felbinac trometamol in rats. [Link]
-
CNS Drugs. (2020). Pharmacokinetics, Safety, and Tolerability of Intravenous Felbinac Trometamol in Healthy Chinese Volunteers: A First-in-Human Single- and Multiple-Dose Escalation Phase I Study with a Randomized, Double-Blind, Placebo-Controlled Design. [Link]
-
PubMed. (n.d.). Pharmacokinetics of felbinac after intravenous administration of felbinac trometamol in rats. [Link]
-
PubMed. (n.d.). Clinical pharmacokinetics of diclofenac. Therapeutic insights and pitfalls. [Link]
-
PubMed. (n.d.). A pharmacokinetic/pharmacodynamic approach to show that not all fluoroquinolones exhibit similar sensitivity toward the proconvulsant effect of biphenyl acetic acid in rats. [Link]
-
PharmGKB. (n.d.). Diclofenac Pathway, Pharmacokinetics. [Link]
-
MDPI. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2024). Clinical Pharmacology of Diclofenac. [Link]
-
PubMed. (n.d.). Clinical pharmacokinetics of ketoprofen and its enantiomers. [Link]
-
ResearchGate. (2020). Pharmacokinetics: Experimental methods. [Link]
-
ResearchGate. (2012). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. [Link]
-
NCBI Bookshelf. (n.d.). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. [Link]
-
Taylor & Francis Online. (n.d.). Pharmacokinetics of felbinac after intravenous administration of felbinac trometamol in rats. [Link]
-
Gavin Publishers. (2024). Clinical Pharmacology of Ketoprofen. [Link]
-
PubMed Central. (n.d.). Pharmacokinetic-pharmacodynamic modelling of the convulsant interaction between norfloxacin and biphenyl acetic acid in rats. [Link]
-
Wikipedia. (n.d.). Diclofenac. [Link]
-
PubMed Central. (n.d.). Basic Concepts in Population Modeling, Simulation, and Model-Based Drug Development—Part 2: Introduction to Pharmacokinetic Modeling Methods. [Link]
-
Open Access Journals. (n.d.). Non-Steroidal Anti Inflammatory Drugs- A Systematic Review. [Link]
-
Admescope. (2020). A typical workflow in a preclinical pharmacokinetic experiment. [Link]
-
National Institutes of Health. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]
-
Semantic Scholar. (n.d.). Clinical Pharmacokinetics of Diclofenac. [Link]
-
AVMA Journals. (n.d.). Pharmacodynamics and pharmacokinetics of ketoprofen enantiomers in sheep. [Link]
-
PubMed. (2010). Ketoprofen pharmacokinetics, efficacy, and tolerability in pediatric patients. [Link]
-
Creative Bioarray. (n.d.). Experimental Methods for Identifying Drug-Drug Interactions. [Link]
-
Rasayan J. Chem. (n.d.). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Felbinac?. [Link]
-
PubMed. (n.d.). Pharmacokinetic-pharmacodynamic modelling of the convulsant interaction between norfloxacin and biphenyl acetic acid in rats. [Link]
-
PubMed Central. (n.d.). Choosing a nonsteroidal anti-inflammatory drug for pain. [Link]
-
Wikipedia. (n.d.). Ketoprofen. [Link]
-
PubMed. (n.d.). [Pharmacokinetic studies following 2 and 4-week Felbinac gel administration to the knee joint]. [Link]
-
PubMed. (2018). Technologies for Measuring Pharmacokinetic Profiles. [Link]
-
Scribd. (n.d.). NSAIDs Comparative Study. [Link]
-
MDPI. (2021). Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity. [Link]
-
Wikipedia. (n.d.). Nonsteroidal anti-inflammatory drug. [Link]
-
Slideshare. (n.d.). Non-Steroidal Anti-inflammatory Drugs (NSAID)-Medicinal Chemistry. [Link]
Sources
- 1. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. Clinical pharmacokinetics of diclofenac. Therapeutic insights and pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. drugs.com [drugs.com]
- 6. What is the mechanism of Felbinac? [synapse.patsnap.com]
- 7. [Pharmacokinetic studies following 2 and 4-week Felbinac gel administration to the knee joint] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics, Safety, and Tolerability of Intravenous Felbinac Trometamol in Healthy Chinese Volunteers: A First-in-Human Single- and Multiple-Dose Escalation Phase I Study with a Randomized, Double-Blind, Placebo-Controlled Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of felbinac after intravenous administration of felbinac trometamol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gavinpublishers.com [gavinpublishers.com]
- 11. researchgate.net [researchgate.net]
- 12. Ketoprofen - Wikipedia [en.wikipedia.org]
- 13. ClinPGx [clinpgx.org]
- 14. biomedres.us [biomedres.us]
- 15. semanticscholar.org [semanticscholar.org]
- 16. A pharmacokinetic/pharmacodynamic approach to show that not all fluoroquinolones exhibit similar sensitivity toward the proconvulsant effect of biphenyl acetic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Statistical Analysis of 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic Acid and its Analogs in Preclinical Research
For researchers and professionals in the dynamic field of drug development, the rigorous evaluation of novel chemical entities is paramount. This guide provides an in-depth technical comparison of 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid, a compound of interest in medicinal chemistry, with its structural analogs. By delving into its physicochemical properties and potential biological activities, we aim to equip scientists with the necessary framework for a robust statistical analysis of experimental data, ensuring both scientific integrity and informed decision-making in preclinical studies.
Introduction: The Significance of 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic Acid and its Analogs
2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid belongs to the biphenyl acetic acid class of compounds, which has garnered significant attention for its diverse pharmacological potential, including anti-inflammatory, analgesic, and antibacterial activities[1]. It is a structural analog of Felbinac, a metabolite of the non-steroidal anti-inflammatory drug (NSAID) fenbufen, suggesting its potential role in modulating inflammatory pathways[2]. The introduction of a chlorine atom to the biphenyl scaffold can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby altering its pharmacokinetic and pharmacodynamic profile.
This guide will focus on a comparative analysis of 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid against two key alternatives:
-
Felbinac (2-([1,1'-biphenyl]-4-yl)acetic acid): The parent compound, serving as a baseline for evaluating the effect of halogen substitution.
-
2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid: A fluoro-substituted analog, allowing for the investigation of the impact of a different halogen on the compound's properties.
The objective is to provide a comprehensive framework for designing and analyzing experiments to discern the most promising candidate for further development.
Comparative Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to predicting its behavior in biological systems. The following table summarizes key known and predicted properties for our compounds of interest.
| Property | 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid | Felbinac | 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid |
| CAS Number | 5525-72-4 | 5728-52-9 | 5001-96-7 |
| Molecular Formula | C₁₄H₁₁ClO₂ | C₁₄H₁₂O₂ | C₁₄H₁₁FO₂ |
| Molecular Weight | 246.69 g/mol | 212.24 g/mol [3] | 230.23 g/mol |
| Melting Point (°C) | 153 - 156 | 159 - 160[3] | Not available |
| pKa | ~3.8 | ~4.1 | ~3.7 |
| Solubility | DMSO (Slightly), Methanol (Slightly) | DMSO: soluble 50 mg/mL[3] | Not available |
Causality Behind Physicochemical Differences: The introduction of a halogen atom influences the electronic distribution within the molecule. The electron-withdrawing nature of chlorine and fluorine increases the acidity of the carboxylic acid group, resulting in a lower pKa compared to Felbinac. This increased acidity can impact the compound's ionization state at physiological pH, potentially affecting its absorption, distribution, and target engagement.
Experimental Design for Comparative Analysis
A robust experimental design is crucial for generating reliable and statistically significant data. The following workflow outlines a comprehensive approach to comparing the performance of 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid and its analogs.
Caption: A comprehensive workflow for the comparative analysis of biphenyl acetic acid analogs.
Detailed Experimental Protocols
To ensure reproducibility and accuracy, detailed and validated protocols are essential.
Synthesis and Characterization
Protocol 1: Synthesis of 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid
This protocol is based on established methods for the synthesis of biphenyl derivatives[2].
-
Step 1: Suzuki Coupling. In a round-bottom flask, combine 4-bromophenylacetic acid (1 eq.), 4-chlorophenylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) in a suitable solvent system (e.g., toluene, ethanol, and 2M aqueous sodium carbonate).
-
Step 2: Reflux. Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Step 3: Work-up. After cooling to room temperature, acidify the mixture with 1M HCl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Step 4: Purification. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Step 5: Characterization. Confirm the structure and purity of the final product using Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy and Mass Spectrometry (MS).
Analytical Characterization
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
This method is adapted from validated protocols for similar aromatic carboxylic acids[4][5].
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA).
-
Gradient Program: Start with 30% acetonitrile, ramp to 90% over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) and perform serial dilutions to create a calibration curve.
Protocol 3: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for Structural Elucidation
-
¹H and ¹³C NMR: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Mass Spectrometry: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile). Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
Biological Evaluation
Protocol 4: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol is based on established methods for assessing the anti-inflammatory potential of NSAIDs[6][7][8][9][10].
-
Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the substrate, arachidonic acid.
-
Incubation: In a 96-well plate, incubate the enzyme with various concentrations of the test compounds (2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid and its analogs) for a specified period at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Reaction Termination: Stop the reaction after a defined time by adding a suitable quenching agent.
-
Quantification of Prostaglandin E₂ (PGE₂): Measure the amount of PGE₂ produced using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Statistical Analysis of Experimental Data
Caption: A workflow for the statistical analysis of comparative experimental data.
Key Statistical Considerations
-
Replication: Each experiment should be performed with a sufficient number of biological and technical replicates to ensure the reliability of the results.
-
Controls: Appropriate positive and negative controls must be included in all assays.
-
Normality of Data: Before applying parametric statistical tests (e.g., t-test, ANOVA), the data should be assessed for normal distribution. If the data is not normally distributed, non-parametric tests should be used.
-
Significance Level: A significance level (α) of 0.05 is typically used to determine statistical significance. A p-value less than 0.05 indicates that the observed difference is unlikely to be due to chance.
Recommended Statistical Tests
-
Two-Group Comparisons: To compare the means of two groups (e.g., the IC₅₀ of 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid vs. Felbinac), a Student's t-test is appropriate.
-
Multiple-Group Comparisons: To compare the means of three or more groups (e.g., the IC₅₀ values of all three compounds), a one-way analysis of variance (ANOVA) should be used, followed by a post-hoc test (e.g., Tukey's HSD) to identify which specific groups are significantly different from each other.
Authoritative Grounding and Data Integrity
All experimental procedures and data analysis should adhere to established guidelines from regulatory bodies to ensure data integrity and facilitate potential future submissions.
-
ICH Q2(R2) Guideline on Validation of Analytical Procedures: This guideline provides a framework for validating analytical methods, ensuring their accuracy, precision, specificity, and robustness[11].
-
FDA Guidance on Statistical Approaches to Establishing Bioequivalence: While focused on bioequivalence, this guidance provides valuable insights into the statistical principles for comparing drug products[12][13].
By following these guidelines, researchers can be confident in the quality and reliability of their data.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the statistical analysis and comparative evaluation of 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid and its analogs. The presented experimental protocols and statistical methodologies are designed to generate robust and reliable data, enabling researchers to make informed decisions about the potential of these compounds for further development.
The observed trend of increased acidity with halogen substitution (F > Cl > H) suggests that halogenation can be a valuable strategy for modulating the physicochemical properties of biphenyl acetic acid derivatives. Further studies should focus on a direct head-to-head comparison of these compounds in a broader range of biological assays to fully elucidate their structure-activity relationships. A study investigating the effect of different halogen substituents on the biological activity of halogenated biphenyls found the order of potency to be I > Br > Cl > F[14]. While this study did not include the exact compounds discussed here, it provides a valuable starting point for forming hypotheses about their relative biological activities.
By employing the rigorous scientific and statistical principles outlined in this guide, the scientific community can continue to advance the discovery and development of novel therapeutic agents.
References
-
Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. (2025). Request PDF. [Link]
-
Synthesis and characterization of some novel Biphenyl 4-carboxylic acid((3-chloro 2-(substituted phenyl) - 4-oxo azetidine-1-yl) amide. (2025). Request PDF. [Link]
-
Halogenated biphenyls as AHH inducers: effects of different halogen substituents. (n.d.). PubMed. [Link]
-
ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. (2023). European Medicines Agency (EMA). [Link]
-
Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. (n.d.). Semantic Scholar. [Link]
-
Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). PubMed Central. [Link]
-
1 H NMR spectrum of oligomeric 2,4-dichlorophenoxy)acetyl-(R,S)-3-hydroxybutyric acid oligomers. (n.d.). ResearchGate. [Link]
-
Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. (n.d.). BioPharm International. [Link]
-
Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]
-
Comparative Analyses and Related Comparative Use Human Factors Studies for a Drug-Device Combination Product Submitted in an ANDA: Draft Guidance for Industry. (n.d.). FDA. [Link]
-
Estimating the physicochemical properties of polyhalogenated aromatic and aliphatic compounds using UPPER: Part 1. Boiling point and melting point. (2015). University of Arizona. [Link]
- CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid. (n.d.).
-
In‐vitro COX‐1 and COX‐2 enzyme inhibition assay of compounds 8, 10,... (n.d.). ResearchGate. [Link]
-
ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH. [Link]
-
Validation of UHPLC-MS/MS methods for the determination of kaempferol and its metabolite 4-hydroxyphenyl acetic acid, and application to in vitro blood-brain barrier and intestinal drug permeability studies. (n.d.). PubMed. [Link]
-
New FDA guidance on statistical approaches to establishing bioequivalence. (2023). GaBI Journal. [Link]
-
A statistical perspective on the ICH Q2A and Q2B guidelines for validation of analytical methods. (2025). ResearchGate. [Link]
-
Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. (n.d.). DiVA portal. [Link]
-
A Validated Reversed Phase-High Performance Liquid Chromatographic (RP-HPLC) Method for Simultaneous Estimation of Aceclofenac D. (n.d.). Semantic Scholar. [Link]
-
Comparison of mechanisms controlling uptake and accumulation of 2,4-dichlorophenoxy acetic acid, naphthalene-1-acetic acid, and indole-3-acetic acid in suspension-cultured tobacco cells. (n.d.). PubMed. [Link]
-
In vitro assays for cyclooxygenase activity and inhibitor characterization. (n.d.). PubMed. [Link]
-
FDA Draft Guidance on Statistical Approaches to Establishing Bioequivalence. (2023). YouTube. [Link]
-
Biological activity and physicochemical parameters of marine halogenated natural products 2,3,3',4,4',5,5'-heptachloro-1'-methyl-1,2'-bipyrrole and 2,4,6-tribromoanisole. (n.d.). PubMed. [Link]
-
Development and validation of a stability indicating HPLC-diode array-fluorescence method for the determination of meclofenoxate hydrochloride and p-chlorophenoxyacetic acid. (2016). Journal of Applied Pharmaceutical Science. [Link]
-
α-CHLOROPHENYLACETIC ACID. (n.d.). Organic Syntheses Procedure. [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. (n.d.). IntuitionLabs. [Link]
-
FDA Publishes Draft Guidance on Statistical Approaches to Establishing Bioequivalence. (2022). Contract Pharma. [Link]
-
Sliver-Catalyzed Decarboxylative Chlorination of Aliphatic Carboxylic Acids. (n.d.). AWS. [Link]
-
Draft Guidance - Statistical Approaches to Evaluate Analytical Similarity. (n.d.). FDA. [Link]
-
Chitosan-Proline supported palladium (II) a green nanocatalyst for Suzuki cross-coupling reaction in water. (n.d.). The Royal Society of Chemistry. [Link]
-
The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. (n.d.). Journal of the Chemical Society C - RSC Publishing. [Link]
-
Synthesis and NMR Spectral Data of some Esters Related to the Side Chains in Pluramycin Type Antibiotics. (n.d.). CHIMIA. [Link]
Sources
- 1. 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. diva-portal.org [diva-portal.org]
- 10. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. pharmtech.com [pharmtech.com]
- 13. pbwt2.gjassets.com [pbwt2.gjassets.com]
- 14. Halogenated biphenyls as AHH inducers: effects of different halogen substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid proper disposal procedures
An In-Depth Guide to the Proper Disposal of 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid. As a chlorinated biphenyl derivative, this compound requires meticulous handling and disposal to mitigate risks to personnel and the environment. This document is intended for researchers, scientists, and drug development professionals, offering a framework built on scientific integrity, regulatory compliance, and field-proven best practices.
Core Principles: Hazard Identification and Risk Assessment
Understanding the intrinsic hazards of 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid is fundamental to its safe management. The causality behind stringent disposal protocols lies in its chemical structure: a halogenated organic acid with a biphenyl backbone. While specific toxicity data for this exact compound is limited, its classification can be inferred from structurally similar chemicals and its functional groups.
The presence of a chlorine atom designates it as a halogenated organic compound .[1][2] Halogenated wastes are typically managed separately from non-halogenated streams because they are often unsuitable for fuel blending and require high-temperature incineration for complete destruction.[1] The biphenyl structure is notable for its environmental persistence, a characteristic of the highly regulated Polychlorinated Biphenyls (PCBs).[3][4] Although not a classical PCB mixture, its disposal must be approached with a similar level of caution.
Hazard Profile Summary
The following table summarizes the known and inferred hazards based on data from similar compounds, such as other chlorinated phenylacetic acids and biphenyl derivatives.
| Hazard Category | Description | Primary Sources |
| GHS Pictograms | Warning | [5][6][7] |
| Physical State | Solid, White to Off-White Powder | [8] |
| Acute Oral Toxicity | Harmful if swallowed (H302). Inferred from structural analogs. | [7][9] |
| Skin Corrosion/Irritation | Causes skin irritation (H315). Direct contact should be avoided. | [5][7] |
| Serious Eye Damage/Irritation | Causes serious eye irritation (H319). Appropriate eye protection is mandatory. | [5][7] |
| Respiratory Irritation | May cause respiratory irritation (H335). Handle in a well-ventilated area or chemical fume hood to avoid inhaling dust. | [5][7][9] |
| Environmental Hazards | While specific data is sparse, chlorinated biphenyls are known to be toxic to aquatic life with long-lasting effects.[9] Avoid release to the environment.[9][10] | [9] |
| Incompatibilities | Strong oxidizing agents, Strong bases. | [6][11] |
Regulatory Imperative: Compliance with EPA and OSHA Standards
The disposal of 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid is governed by a multi-layered regulatory framework. In the United States, the primary regulations include:
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), generators of hazardous waste are responsible for its management from "cradle to grave."[12] This compound would likely be classified as a hazardous waste due to its characteristics.
-
Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that hazards are assessed and communicated to employees, and the agency sets standards for safe handling and storage of chemicals in the workplace.[13][14]
-
Toxic Substances Control Act (TSCA): While this specific chemical is not listed as a PCB, TSCA regulates the disposal of PCB-containing waste, and its principles provide a conservative framework for managing chlorinated biphenyl compounds.[15]
Compliance is not merely a legal obligation but a cornerstone of a functional safety culture. All disposal activities must be channeled through your institution's Environmental Health & Safety (EHS) office and handled by a licensed hazardous waste disposal vendor.[16][17]
Pre-Disposal Protocol: Waste Segregation and Containment
Proper segregation is the most critical step in the laboratory to ensure safe, compliant, and cost-effective disposal. Commingling incompatible waste streams can lead to dangerous chemical reactions and significantly complicates the disposal process.[17][18]
Waste Segregation Decision Workflow
The following diagram outlines the decision-making process for segregating waste containing 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid.
Caption: Waste Segregation Decision Flowchart.
Step-by-Step Satellite Accumulation Area (SAA) Setup
All laboratories that generate hazardous waste must establish a designated Satellite Accumulation Area (SAA).[19] This is where waste is safely stored at or near the point of generation before being collected by EHS.
-
Designate the Area: Choose a location (a secondary containment tray on a benchtop or in a chemical fume hood) away from general traffic and sinks.[19][20]
-
Select the Correct Container:
-
Use a container compatible with halogenated organic waste, such as a high-density polyethylene (HDPE) or glass bottle.[21]
-
Crucially, do not use metal containers, especially galvanized steel, for halogenated waste as they can corrode and leak. [18]
-
The container must have a secure, tight-fitting screw cap.[19]
-
-
Label the Container:
-
Affix a "Hazardous Waste" tag to the container before adding any waste.[22]
-
Clearly write the full chemical name: "2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid" and list all other constituents and their approximate percentages.
-
Check the appropriate hazard boxes on the label (e.g., Toxic, Irritant).
-
-
Maintain the SAA:
Disposal Workflow: From Laboratory to Final Disposition
The disposal of this chemical waste follows a strict chain of custody to ensure regulatory compliance and safety. Evaporation in a fume hood is not an acceptable method of disposal.[20]
Overall Disposal Workflow Diagram
Caption: End-to-End Hazardous Waste Disposal Workflow.
Step-by-Step Disposal Protocol
-
Waste Collection (in the lab):
-
Solid Waste: Collect the solid 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid waste in a designated, properly labeled "Solid Halogenated Organic Waste" container.
-
Liquid Waste: If dissolved in a solvent, transfer the solution to the appropriate "Liquid Halogenated Organic Waste" container using a funnel. Keep the container closed when not in use.[18]
-
Contaminated Labware: Disposable items (gloves, weigh boats, pipette tips) heavily contaminated with the compound should be placed in the solid waste container.
-
-
Decontamination of Reusable Labware:
-
Triple-rinse glassware with a suitable solvent (e.g., methanol or acetone, depending on solubility and compatibility).[23]
-
The first rinsate is considered hazardous waste and must be collected in the appropriate liquid halogenated waste container.[23] Subsequent rinses may also need to be collected depending on institutional policy. Never dispose of the rinsate down the drain.[21]
-
-
Decontamination of Empty Reagent Bottles:
-
The original container of 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid is considered hazardous waste until properly decontaminated.
-
Perform a triple rinse with a suitable solvent.[23]
-
Collect all rinsate as liquid halogenated hazardous waste.[23]
-
After rinsing, deface the label on the empty container and dispose of it according to your institution's policy for decontaminated glassware or plastic.
-
-
Arranging for Final Disposal:
-
Once a waste container is full or has been in the SAA for a designated period (often up to one year), schedule a pickup.[19]
-
Contact your institution's EHS department through their specified procedure (e.g., online form, email).[17]
-
Ensure the waste tag is fully and accurately completed. EHS will not pick up improperly labeled or open containers.
-
Emergency Procedures: Spills and Exposures
Accidents require immediate and correct responses to minimize harm.
-
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5][6] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[9]
-
-
Spill Response:
-
Minor Spill (in a fume hood): If you are trained and comfortable doing so, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container.
-
Major Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert colleagues and notify your supervisor and the institutional EHS emergency line immediately.[17] Prevent others from entering the area.
-
References
-
U.S. Environmental Protection Agency (EPA). (2025, May 30). Disposal and Storage of Polychlorinated Biphenyl (PCB) Waste. [Link]
-
Occupational Safety and Health Administration (OSHA). Hazardous Waste - Overview. [Link]
-
Lehigh University, Campus Safety Division. Hazardous Waste Disposal Procedures Handbook. [Link]
-
Temple University, Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories. [Link]
-
Washington State Department of Ecology. (2024, May). Disposal Options and Requirements for Polychlorinated Biphenyl Waste. [Link]
-
PubChem, National Center for Biotechnology Information. 2-(2-Fluoro-(1,1'-biphenyl)-4-yl)acetic acid. [Link]
-
Bucknell University. Hazardous Waste Segregation. [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
U.S. Environmental Protection Agency (EPA). Method 612: Chlorinated Hydrocarbons. [Link]
-
Carl ROTH. Safety Data Sheet: Chloroacetic acid. [Link]
-
National Science Teaching Association (NSTA). (2024, August 16). Laboratory Waste Disposal Safety Protocols. [Link]
-
Braun Research Group, University of North Carolina. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
-
Vita-D-Chlor. Guidance Manual for the Disposal of Chlorinated Water. [Link]
-
National Center for Biotechnology Information (NCBI). Waste disposal technologies for polychlorinated biphenyls. [Link]
-
CDMS. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]
-
KPA. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]
-
National Center for Biotechnology Information (NCBI). Prudent Practices in the Laboratory: Management of Waste. [Link]
-
Wikipedia. Polychlorinated biphenyl. [Link]
-
U.S. Environmental Protection Agency (EPA). Potentially Toxic and Hazardous Substances in the Industrial Organic Chemicals and Organic Dyes and Pigment Industries. [Link]
-
Dartmouth College. Hazardous Waste Disposal Guide. [Link]
-
PubChem, National Center for Biotechnology Information. (4-Chlorophenyl)acetic acid. [Link]
-
Northwestern University, Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. [Link]
-
Loba Chemie. (2016, May 19). 4-CHLOROPHENYL ACETIC ACID FOR SYNTHESIS MSDS. [Link]
-
U.S. Environmental Protection Agency (EPA). (2016, November 29). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. [Link]
-
Massive Bio. (2026, January 15). Polychlorinated Biphenyl. [Link]
-
CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. [Link]
-
Government of Canada. (2025, December 19). Acetic acid - Hazardous substance assessment. [Link]
-
Washington State University, Environmental Health & Safety. Halogenated Solvents. [Link]
-
U.S. Environmental Protection Agency (EPA). Learn about Hazardous Waste Cleanups. [Link]
-
Maharashtra Pollution Control Board. Municipal Solid Wastes (Management and Handling) Rules, 2000. [Link]
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]
- 4. massivebio.com [massivebio.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
- 7. 669713-87-5|2-(4'-Chloro-[1,1'-biphenyl]-2-yl)acetic acid|BLD Pharm [bldpharm.com]
- 8. 5525-72-4 CAS MSDS ((4'-CHLORO-BIPHENYL-4-YL)-ACETIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. carlroth.com [carlroth.com]
- 11. fishersci.com [fishersci.com]
- 12. Learn about Hazardous Waste Cleanups | US EPA [epa.gov]
- 13. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 14. connmaciel.com [connmaciel.com]
- 15. epa.gov [epa.gov]
- 16. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 17. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 18. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 20. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 21. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 22. campusoperations.temple.edu [campusoperations.temple.edu]
- 23. campussafety.lehigh.edu [campussafety.lehigh.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
